molecular formula C31H42O7 B15622964 Helvolinic acid

Helvolinic acid

Katalognummer: B15622964
Molekulargewicht: 526.7 g/mol
InChI-Schlüssel: ZGQQEJUGWPCCHA-YYJYJANVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Helvolinic acid is a useful research compound. Its molecular formula is C31H42O7 and its molecular weight is 526.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C31H42O7

Molekulargewicht

526.7 g/mol

IUPAC-Name

(2E)-2-[(4R,5R,6R,8R,9R,10S,13S,14R,16R)-16-acetyloxy-6-hydroxy-4,8,10,14-tetramethyl-3,7-dioxo-5,6,9,11,12,13,15,16-octahydro-4H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoic acid

InChI

InChI=1S/C31H42O7/c1-16(2)9-8-10-19(28(36)37)24-20-11-12-23-29(5)14-13-21(33)17(3)25(29)26(34)27(35)31(23,7)30(20,6)15-22(24)38-18(4)32/h9,13-14,17,20,22-23,25-26,34H,8,10-12,15H2,1-7H3,(H,36,37)/b24-19+/t17-,20+,22+,23+,25-,26+,29-,30+,31-/m0/s1

InChI-Schlüssel

ZGQQEJUGWPCCHA-YYJYJANVSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to Helvolinic Acid: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Helvolinic acid, a member of the fusidane class of antibiotics, is a fungal metabolite with notable antibacterial properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed experimental methodologies for its isolation, characterization, and bioactivity assessment are presented, alongside a summary of available quantitative data. This document aims to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, drug discovery, and development.

Chemical Structure and Physicochemical Properties

This compound is a tetracyclic triterpenoid (B12794562) derivative closely related to the more extensively studied helvolic acid. The core structure is based on a protostane (B1240868) skeleton. The definitive stereochemistry of the fusidane antibiotics, including this compound, has been subject to revision since their initial discovery. The currently accepted structure for helvolic acid features a C-6 acetoxy group, and this revised stereochemistry is understood to apply to this compound as well[1].

The molecular formula for this compound is C₃₁H₄₂O₇, and its structure is distinguished from helvolic acid by the absence of one of the acetyl groups.

Below is a visualization of the chemical structure of this compound.

helvolinic_acid_structure cluster_0 This compound node0

Caption: Chemical structure of this compound.

Physicochemical Data

Specific experimental data on the physicochemical properties of this compound are not extensively reported in the literature. However, data for the closely related compound, helvolic acid, can provide an estimation.

PropertyHelvolic Acid DataReference
Molecular FormulaC₃₃H₄₄O₈[2]
Molecular Weight568.7 g/mol [2]
Melting Point215 °C[3]
Boiling Point (estimated)675.9 °C
Density (estimated)1.2 g/cm³
SolubilitySoluble in DMF, DMSO, and Ethanol. Slightly soluble in water.[3]
pKa (predicted)4.05 ± 0.41[3]

Biological Activity

This compound has demonstrated potent biological activity, particularly as an antibacterial agent.

Antibacterial Activity

This compound exhibits strong inhibitory activity against Gram-positive bacteria. Notably, it has been shown to be highly effective against Staphylococcus aureus.

OrganismMIC Value (µg/mL)Reference
Staphylococcus aureus1[4]
Staphylococcus aureus6.25
Escherichia coli6.25

For comparison, the parent compound, helvolic acid, has reported MIC values in the range of 3.13 to 32 µg/mL against various strains of S. aureus and other Gram-positive bacteria. The antibacterial effect of helvolic acid is described as bacteriostatic, and it has been observed to cause morphological changes to the bacterial cell wall. It is plausible that this compound shares a similar mechanism of action.

Anticancer and Antiviral Activity

While the broader class of fusidane-type antibiotics has been investigated for various biological activities, specific data on the anticancer (IC50 values) and antiviral (EC50 values) activities of this compound are not currently available in the public domain. Further research is warranted to explore the potential of this compound in these therapeutic areas.

Mechanism of Action

The precise mechanism of action for this compound has not been explicitly elucidated. However, fusidane-type antibiotics, such as the closely related fusidic acid, are known to inhibit bacterial protein synthesis. They achieve this by binding to and inhibiting the function of elongation factor G (EF-G) on the ribosome, which is essential for the translocation step of protein synthesis. It is highly probable that this compound shares this or a similar mechanism of action.

Experimental Protocols

Isolation and Purification of this compound from Fungal Culture

The following is a general workflow for the isolation and purification of this compound from a fungal culture, based on methods reported for helvolic acid and its derivatives[2][4].

isolation_workflow cluster_culturing Fungal Culturing cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis culture 1. Fungal Culture (e.g., Sarocladium oryzae) in PDB medium extraction 2. Extraction of Culture Broth with Ethyl Acetate culture->extraction concentration 3. Concentration under vacuum extraction->concentration silica 4. Silica Gel Column Chromatography concentration->silica sephadex 5. Sephadex LH-20 Chromatography silica->sephadex hplc 6. Semi-preparative HPLC sephadex->hplc analysis 7. Structure Elucidation (NMR, MS, IR) hplc->analysis mic_workflow cluster_prep Preparation cluster_incubation Incubation cluster_readout Readout prep_compound 1. Prepare stock solution of this compound prep_dilutions 2. Create serial dilutions in a 96-well plate prep_compound->prep_dilutions inoculate 4. Inoculate wells with bacterial suspension prep_dilutions->inoculate prep_inoculum 3. Prepare standardized bacterial inoculum prep_inoculum->inoculate incubate 5. Incubate at 37°C for 18-24 hours inoculate->incubate read_mic 6. Determine MIC (lowest concentration with no visible growth) incubate->read_mic

References

A Comprehensive Technical Guide to the Natural Sources of Helvolinic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources, biosynthesis, and experimental protocols related to helvolinic acid and its derivatives. The information is tailored for researchers, scientists, and professionals involved in drug development who are interested in the potential of these fungal secondary metabolites.

Natural Sources of this compound and Its Derivatives

This compound, a fusidane-type triterpenoid (B12794562) antibiotic, along with its precursor helvolic acid and other derivatives, is primarily produced by various species of fungi. These compounds have garnered interest due to their antibacterial activities, particularly against Gram-positive bacteria, and their lack of cross-resistance with many commonly used antibiotics.

Fungal species are the exclusive natural sources identified for this compound and its related compounds. Key producers include:

  • Aspergillus fumigatus : This ubiquitous mold is a well-documented producer of helvolic acid and a variety of its derivatives.[1][2] The biosynthetic gene cluster for helvolic acid was first identified in A. fumigatus.[2]

  • Sarocladium oryzae : An endophytic fungus, S. oryzae has been shown to produce a range of helvolic acid derivatives, including this compound.[3][4]

  • Fusarium species : Endophytic fungi from the Fusarium genus, isolated from plants such as Ficus carica, have been found to produce helvolic acid and its derivatives.[1][5]

  • Metarhizium species : Entomopathogenic fungi like Metarhizium anisopliae are also known producers of helvolic acid.[2]

  • Neosartorya spinosa : This soil fungus has been identified as a source of helvolic acid.[6]

  • Xylaria species : An endophytic fungus from this genus has also been reported to produce helvolic acid.[7]

Quantitative Data on Production

The production yields of this compound and its derivatives can vary significantly depending on the fungal species, strain, and fermentation conditions. While much of the available quantitative data focuses on the precursor, helvolic acid, it provides a valuable benchmark for potential yields of its derivatives.

Fungal SpeciesCompoundYieldReference
Aspergillus oryzae (heterologous expression)Helvolic Acid~20 mg/L[8]
Neosartorya spinosa KKU-1NK1Helvolic AcidNot specified[6]
Sarocladium oryzaeHelvolic Acid & DerivativesNot specified[3][4]
Fusarium sp. (from Ficus carica)Helvolic Acid & DerivativesNot specified[1][5]

Biosynthesis of this compound

This compound is a derivative of helvolic acid, and its biosynthesis follows the well-characterized pathway of its precursor. The biosynthesis of helvolic acid begins with the cyclization of 2,3-oxidosqualene (B107256) and involves a series of enzymatic modifications. The entire process is orchestrated by a dedicated gene cluster (hel cluster) that encodes all the necessary enzymes.

The key steps in the biosynthesis of helvolic acid are:

  • Cyclization : The precursor (3S)-2,3-oxidosqualene is cyclized by the oxidosqualene cyclase, HelA, to form protosta-17(20)Z,24-dien-3β-ol.[9]

  • Oxidation : A series of oxidation reactions are catalyzed by cytochrome P450 monooxygenases (HelB1, HelB2, HelB4) at various carbon positions.[9]

  • Acetylation : The 16-OH group is acetylated by an acyltransferase, HelD2.[9]

  • Decarboxylation : An oxidative decarboxylation step is carried out by a short-chain dehydrogenase/reductase, HelC, to yield the fusidane skeleton.[9]

  • Further Modifications : Additional modifications, including oxidations and dehydrogenations, are mediated by HelB3, HelD1, and HelE to produce the final helvolic acid molecule.[9]

This compound is understood to be formed through a subsequent modification of helvolic acid, likely through the action of one of the tailoring enzymes within the hel gene cluster.

Below is a diagram representing the biosynthetic pathway of helvolic acid.

Helvolic_Acid_Biosynthesis cluster_precursor Precursor cluster_cyclization Cyclization cluster_modifications Oxidations & Acetylation cluster_fusidane Fusidane Skeleton Formation cluster_final Final Tailoring cluster_derivative Derivative Formation 2_3_Oxidosqualene 2,3-Oxidosqualene Protostadienol Protosta-17(20)Z,24-dien-3β-ol 2_3_Oxidosqualene->Protostadienol HelA (Oxidosqualene Cyclase) Intermediates Oxidized & Acetylated Intermediates Protostadienol->Intermediates HelB1, HelB2, HelB4 (P450s) HelD2 (Acyltransferase) Fusidane Fusidane Skeleton Intermediates->Fusidane HelC (SDR) Helvolic_Acid Helvolic Acid Fusidane->Helvolic_Acid HelB3, HelD1, HelE Helvolinic_Acid This compound Helvolic_Acid->Helvolinic_Acid Tailoring Enzyme(s)

Caption: Biosynthetic pathway of helvolic acid and its conversion to this compound.

Experimental Protocols

Fungal Fermentation

Objective: To produce this compound and its derivatives through fungal fermentation.

Materials:

  • Selected fungal strain (e.g., Sarocladium oryzae, Aspergillus fumigatus)

  • Appropriate liquid fermentation medium (e.g., Potato Dextrose Broth, Malt Extract Broth)

  • Shaker incubator

  • Sterile flasks and culture equipment

Procedure:

  • Inoculate the selected fungal strain into the sterile liquid fermentation medium in a flask.

  • Incubate the culture in a shaker incubator at an appropriate temperature (typically 25-30°C) and agitation speed (e.g., 150-200 rpm) for a specified period (e.g., 7-14 days).

  • Monitor the fermentation for fungal growth and secondary metabolite production.

Extraction of this compound and Derivatives

Objective: To extract crude this compound and its derivatives from the fungal fermentation broth.

Materials:

Procedure:

  • Separate the fungal mycelium from the fermentation broth by filtration.

  • Transfer the cell-free broth to a separatory funnel.

  • Perform a liquid-liquid extraction with an equal volume of ethyl acetate. Repeat the extraction three times to maximize the recovery of the compounds.

  • Combine the organic (ethyl acetate) layers.

  • Concentrate the ethyl acetate extract to dryness using a rotary evaporator at a controlled temperature (e.g., 40-45°C) to obtain the crude extract.

Purification of this compound

Objective: To purify this compound from the crude extract.

Materials:

  • Crude extract

  • Silica (B1680970) gel for column chromatography

  • Glass column

  • Solvents for elution (e.g., petroleum ether, ethyl acetate)

  • Sephadex LH-20 (optional, for further purification)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

Procedure:

  • Silica Gel Column Chromatography:

    • Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto a silica gel column.

    • Elute the column with a gradient of solvents, typically starting with a non-polar solvent like petroleum ether and gradually increasing the polarity with ethyl acetate.

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound.

  • Sephadex LH-20 Chromatography (Optional):

    • For further purification, the fractions containing this compound can be subjected to size-exclusion chromatography on a Sephadex LH-20 column.

  • Preparative HPLC:

    • Perform final purification using a preparative HPLC system with a C18 column.

    • Use an appropriate mobile phase, such as a mixture of acetonitrile (B52724) and water with a small amount of formic acid, to achieve good separation.

    • Collect the peak corresponding to this compound.

Quantitative Analysis by HPLC

Objective: To quantify the concentration of this compound in an extract.

Materials:

  • Purified this compound standard

  • Fungal extract

  • HPLC system with a UV or Mass Spectrometry (MS) detector

  • Analytical C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile phase (e.g., acetonitrile and water with formic or phosphoric acid)

Procedure:

  • Prepare a standard curve by injecting known concentrations of the purified this compound standard into the HPLC system.

  • Prepare the fungal extract sample by dissolving it in the mobile phase and filtering it through a 0.22 µm syringe filter.

  • Inject the sample into the HPLC system.

  • Separate the components using a suitable gradient elution program.

  • Detect the this compound peak at an appropriate wavelength (e.g., 210 nm) or by its mass-to-charge ratio if using an MS detector.

  • Quantify the amount of this compound in the sample by comparing its peak area to the standard curve.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the isolation and analysis of this compound from fungal sources.

Experimental_Workflow cluster_fermentation Fungal Culture cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis & Identification Fermentation Fungal Fermentation Filtration Filtration Fermentation->Filtration LLE Liquid-Liquid Extraction (Ethyl Acetate) Filtration->LLE Concentration Concentration (Rotary Evaporator) LLE->Concentration Column_Chromatography Silica Gel Column Chromatography Concentration->Column_Chromatography HPLC Preparative HPLC Column_Chromatography->HPLC Quant_HPLC Quantitative HPLC HPLC->Quant_HPLC Structure_Elucidation Structure Elucidation (NMR, MS) HPLC->Structure_Elucidation

Caption: Experimental workflow for this compound isolation and analysis.

References

Spectroscopic Profile of Helvolinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Helvolinic acid, a significant derivative of the fusidane-type antibiotic, helvolic acid. The information presented herein is essential for researchers engaged in natural product chemistry, drug discovery, and development, facilitating compound identification, characterization, and further investigation of its biological activities.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. While direct access to the primary raw data from all cited sources is not universally available, this guide compiles the reported and expected spectroscopic characteristics based on published literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The definitive 1H and 13C NMR data for this compound were fully elucidated and assigned by Shi et al. (2021). Although the complete dataset is contained within the supplementary materials of the aforementioned publication, the key structural features can be inferred from the analysis of related compounds and general principles of NMR spectroscopy.

Table 1: 1H NMR Spectroscopic Data of this compound

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Data not explicitly available in the searched resources. The primary citation (Shi et al., 2021, Molecules) should be consulted for the complete dataset, likely available in the supplementary information.

Table 2: 13C NMR Spectroscopic Data of this compound

Carbon Chemical Shift (δ, ppm)
Data not explicitly available in the searched resources. The primary citation (Shi et al., 2021, Molecules) should be consulted for the complete dataset, likely available in the supplementary information.
Infrared (IR) Spectroscopy

The infrared spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups, most notably the carboxylic acid and ketone moieties.

Table 3: Characteristic Infrared (IR) Absorptions for this compound

Functional Group Characteristic Absorption (cm-1) Intensity
O-H (Carboxylic acid)3300 - 2500Strong, Broad
C-H (Aliphatic)3000 - 2850Medium to Strong
C=O (Ketone)~1715Strong
C=O (Carboxylic acid)~1700Strong
C-O (Carboxylic acid)1320 - 1210Medium

Note: The exact positions of the absorption bands can be influenced by the molecular environment and sample preparation.[1][2][3]

Mass Spectrometry (MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a key technique for determining the elemental composition and exact mass of this compound. The molecular formula for this compound is C31H42O7.[4]

Table 4: High-Resolution Mass Spectrometry (HRESIMS) Data for this compound

Ion Calculated m/z Observed m/z
[M+H]+527.2958Data not explicitly available in the searched resources.
[M+Na]+549.2777Data not explicitly available in the searched resources.

Note: The observed m/z values would be expected to be very close to the calculated values in high-resolution mass spectrometry.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data of this compound, based on methodologies reported for Helvolic acid and its derivatives.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation : 1D and 2D NMR spectra can be acquired on a Bruker AVANCE spectrometer (or equivalent) operating at a proton frequency of 400 MHz or higher.

  • Sample Preparation : A few milligrams of purified this compound are dissolved in a suitable deuterated solvent (e.g., CDCl3, Methanol-d4, or Pyridine-d5).

  • Data Acquisition :

    • 1H NMR : Standard pulse sequences are used to acquire the proton spectrum.

    • 13C NMR : Proton-decoupled spectra are obtained to simplify the spectrum to single peaks for each carbon.

    • 2D NMR : Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed to establish proton-proton and proton-carbon correlations for complete structural assignment.

  • Data Processing : The acquired data is processed using appropriate software (e.g., TopSpin, Mnova). Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Instrumentation : An FT-IR spectrometer is used for data acquisition.

  • Sample Preparation : The sample can be prepared as a KBr pellet, a thin film, or dissolved in a suitable solvent (e.g., chloroform).

  • Data Acquisition : The spectrum is typically recorded over the range of 4000-400 cm-1. A background spectrum is recorded and subtracted from the sample spectrum.

  • Data Analysis : The positions and shapes of the absorption bands are analyzed to identify the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Instrumentation : A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) mass spectrometer, equipped with an electrospray ionization (ESI) source is used.

  • Sample Preparation : The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.

  • Data Acquisition : The analysis is performed in either positive or negative ion mode to detect protonated ([M+H]+), sodiated ([M+Na]+), or deprotonated ([M-H]-) molecular ions.

  • Data Analysis : The resulting mass spectrum provides the exact mass of the molecular ion, which is used to confirm the elemental composition. Fragmentation patterns, if obtained through MS/MS experiments, can provide further structural information.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a natural product like this compound.

Spectroscopic_Workflow cluster_extraction Isolation & Purification cluster_elucidation Structure Elucidation Extraction Extraction from Fungal Culture Chromatography Chromatographic Separation (e.g., HPLC) Extraction->Chromatography Pure_Compound Pure this compound Chromatography->Pure_Compound NMR NMR Spectroscopy (1H, 13C, 2D) Pure_Compound->NMR IR IR Spectroscopy Pure_Compound->IR MS Mass Spectrometry (HRESIMS) Pure_Compound->MS NMR_Data NMR Data (Chemical Shifts, Coupling Constants) NMR->NMR_Data IR_Data IR Spectrum (Functional Groups) IR->IR_Data MS_Data MS Data (Molecular Formula, Fragments) MS->MS_Data Structure Final Structure of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

References

Helvolinic Acid: A Comprehensive Technical Guide to its Biological Activity Spectrum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Helvolinic acid, a fusidane-type triterpenoid (B12794562) antibiotic, has garnered significant interest within the scientific community for its diverse range of biological activities. As a derivative of helvolic acid, it exhibits a notable spectrum of effects, including antibacterial, antifungal, and potential anticancer and antiviral properties. This technical guide provides an in-depth overview of the biological activity of this compound, presenting quantitative data, detailed experimental protocols, and insights into its mechanisms of action, including relevant signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Chemical Structure

  • IUPAC Name: (2Z)-2-[(4S,5S,6S,8S,9S,10R,13R,14S,16S)-6,16-diacetyloxy-4,8,10,14-tetramethyl-3,7-dioxo-5,6,9,11,12,13,15,16-octahydro-4H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoic acid

  • Molecular Formula: C₃₁H₄₂O₇

  • Molecular Weight: 526.66 g/mol

Data Presentation: Quantitative Biological Activity

The biological activity of this compound has been quantified against various microorganisms and cell lines. The following tables summarize the available data to facilitate comparison.

Table 1: Antibacterial Activity of this compound
Bacterial StrainTypeMIC (µg/mL)Reference
Staphylococcus aureusGram-positive1[1]
Table 2: Anticancer Activity of this compound (IC₅₀ Data)

Quantitative data for the direct anticancer activity of this compound is currently limited in publicly available literature. Further research is required to establish specific IC₅₀ values against various cancer cell lines.

Table 3: Antifungal Activity of this compound (MIC Data)

Currently, specific MIC values for this compound against fungal pathogens are not widely reported. This represents a gap in the existing research and an opportunity for future investigation.

Table 4: Antiviral Activity of this compound (EC₅₀ Data)

Specific EC₅₀ values for this compound against viral pathogens have not been extensively reported in the scientific literature. This is an area that warrants further exploration.

Mechanisms of Action and Signaling Pathways

Antibacterial Mechanism of Action

This compound, like other fusidane-type antibiotics, primarily exerts its antibacterial effect by inhibiting bacterial protein synthesis.[2] The key molecular target is Elongation Factor G (EF-G) , a crucial protein involved in the translocation step of protein synthesis on the ribosome.[3][4]

The mechanism involves the following steps:

  • After the formation of a peptide bond, EF-G, complexed with GTP, binds to the ribosome.

  • GTP hydrolysis by EF-G provides the energy for the translocation of peptidyl-tRNA from the A-site to the P-site and the movement of the ribosome along the mRNA.

  • This compound is believed to bind to the EF-G-ribosome complex after GTP hydrolysis.[5]

  • This binding stabilizes the EF-G-GDP complex on the ribosome, preventing the release of EF-G.[5]

  • The stalled ribosome is unable to proceed with the next round of elongation, leading to the cessation of protein synthesis and ultimately inhibiting bacterial growth.

Antibacterial_Mechanism Ribosome Ribosome-mRNA Complex A_site A-site (Aminoacyl-tRNA) Ribosome->A_site Peptide Bond Formation EFG_GDP EF-G-GDP Ribosome->EFG_GDP GTP Hydrolysis P_site P-site (Peptidyl-tRNA) A_site->P_site Translocation EFG_GTP EF-G-GTP EFG_GTP->Ribosome Binds to Ribosome EFG_GDP->Ribosome Release (Blocked) Stalled_Complex Stalled Ribosome-EF-G-GDP-Helvolinic Acid Complex EFG_GDP->Stalled_Complex Helvolinic_Acid This compound Helvolinic_Acid->EFG_GDP Binds to Complex Protein_Synthesis_Inhibition Protein Synthesis Inhibition Stalled_Complex->Protein_Synthesis_Inhibition Leads to

Anticancer Signaling Pathways

While the precise signaling pathways modulated by this compound in cancer cells are not yet fully elucidated, research on the parent compound, helvolic acid, suggests a potential involvement of the Wnt/β-catenin signaling pathway . Aberrant activation of this pathway is a hallmark of many cancers. Flavonoids and other natural compounds have been shown to modulate this pathway, and it is plausible that this compound may exert its anticancer effects through similar mechanisms.[6][7] Further investigation is needed to confirm the direct effects of this compound on key components of this pathway, such as β-catenin, GSK3β, and TCF/LEF transcription factors.

Anticancer_Signaling_Pathway Helvolinic_Acid This compound Wnt_Pathway Wnt/β-catenin Pathway Helvolinic_Acid->Wnt_Pathway Potential Inhibition Beta_Catenin β-catenin Wnt_Pathway->Beta_Catenin Stabilizes TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Activates Gene_Transcription Target Gene Transcription (e.g., c-Myc, Cyclin D1) TCF_LEF->Gene_Transcription Promotes Proliferation Cancer Cell Proliferation Gene_Transcription->Proliferation Drives

Additionally, many anticancer compounds induce apoptosis through the intrinsic or extrinsic pathways. It is hypothesized that this compound may induce apoptosis in cancer cells by:

  • Increasing the Bax/Bcl-2 ratio: This would lead to increased mitochondrial outer membrane permeabilization.

  • Inducing the release of cytochrome c: This activates the caspase cascade.

  • Activating caspases: Specifically, the activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3).

Apoptosis_Pathway

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the biological activity of this compound.

Antibacterial Susceptibility Testing: Broth Microdilution Method

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for determining the Minimum Inhibitory Concentration (MIC).

Broth_Microdilution_Workflow

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solution

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Preparation of this compound Stock Solution: Dissolve this compound in DMSO to a concentration of 1280 µg/mL.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar (B569324) plate, select 3-5 colonies of the test bacterium and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution:

    • Add 100 µL of CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well and mix.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL and a final bacterial concentration of 2.5 x 10⁵ CFU/mL.

  • Controls: Include a growth control well (bacteria in CAMHB without this compound) and a sterility control well (CAMHB only).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

MTT_Assay_Workflow

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cell attachment.

  • Treatment: Prepare serial dilutions of this compound in complete medium and add 100 µL to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the percentage of cell viability against the log of the drug concentration.

Antifungal Susceptibility Testing: Broth Microdilution Method

This protocol is based on the CLSI M27-A3 guidelines for yeast.

Procedure:

  • Preparation of this compound and Fungal Inoculum: Follow a similar procedure as for the antibacterial assay, but use RPMI-1640 medium buffered with MOPS and adjust the fungal inoculum to 1-5 x 10³ cells/mL.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the drug that causes a significant diminution of growth (e.g., 50% inhibition) compared to the growth control.

Antiviral Activity Assessment: Plaque Reduction Assay

This assay is used to determine the concentration of an antiviral agent that reduces the number of viral plaques.

Procedure:

  • Cell Seeding: Seed a confluent monolayer of host cells (e.g., Vero cells) in 6-well plates.

  • Virus and Compound Preparation: Prepare serial dilutions of this compound and mix with a known titer of the virus.

  • Infection: Infect the cell monolayers with the virus-compound mixtures.

  • Overlay: After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) to restrict viral spread.

  • Incubation: Incubate the plates until plaques are visible.

  • Staining and Counting: Stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • EC₅₀ Calculation: The effective concentration that reduces the plaque number by 50% (EC₅₀) is calculated.

Structure-Activity Relationship (SAR)

Preliminary studies on this compound and its derivatives have provided some insights into their structure-activity relationships. For instance, it has been observed that the presence of a hydroxyl group at the C-6 position, as in this compound, enhances the antibacterial activity against Staphylococcus aureus compared to its parent compound, helvolic acid, which has an acetoxy group at this position.[1] This suggests that modifications at this position can significantly impact the biological activity. Further research into the synthesis and evaluation of a broader range of this compound derivatives is needed to establish a more comprehensive SAR.

Conclusion and Future Directions

This compound is a promising natural product with a multifaceted biological activity profile. Its potent antibacterial activity against Gram-positive bacteria, particularly Staphylococcus aureus, is well-documented and mechanistically understood. However, its potential as an anticancer, antifungal, and antiviral agent remains largely underexplored.

Future research should focus on:

  • Expanding the quantitative data: Determining the MIC, IC₅₀, and EC₅₀ values of this compound against a wider array of pathogens and cancer cell lines.

  • Elucidating signaling pathways: Investigating the precise molecular mechanisms and signaling pathways involved in its anticancer, antifungal, and antiviral activities.

  • Comprehensive SAR studies: Synthesizing and testing a variety of derivatives to optimize its potency and selectivity for different therapeutic targets.

  • In vivo studies: Evaluating the efficacy and safety of this compound in animal models to translate the in vitro findings into potential clinical applications.

This in-depth technical guide serves as a foundation for further research into the therapeutic potential of this compound, a molecule that holds promise for the development of new and effective treatments for a range of diseases.

References

Helvolinic Acid: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Helvolinic acid, a derivative of the fungal metabolite Helvolic acid. This document consolidates key chemical data, biological activities, and detailed experimental methodologies relevant to the study and potential application of this compound in drug discovery and development.

Core Chemical and Physical Data

This compound is a hydrolyzed product and a known derivative of Helvolic acid, a fusidane-type nortriterpenoid antibiotic. While Helvolic acid is more extensively characterized, the distinct properties of its derivatives are of significant interest for structure-activity relationship (SAR) studies.

Below is a summary of the key identifiers and molecular properties for both Helvolic acid and this compound.

PropertyHelvolic AcidThis compound
CAS Number 29400-42-8[1]10072-61-4
Molecular Formula C₃₃H₄₄O₈[1]C₃₁H₄₂O₇
Molecular Weight 568.7 g/mol [1]526.66 g/mol
Synonyms Fumigacin-

Biological Activity: Antibacterial Properties

Helvolic acid and its derivatives are known for their antibacterial activity, primarily against Gram-positive bacteria.[1] The mechanism of action involves the inhibition of protein biosynthesis. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Helvolic acid and its derivatives against various bacterial strains, providing a comparative view of their potency.

CompoundTest OrganismMIC (µg/mL)Reference
Helvolic acidStaphylococcus aureus16-32[2]
This compound Staphylococcus aureus1 [1][3]
6-deacetoxy-helvolic acidStaphylococcus aureus4[1][3]
Sarocladilactone BStaphylococcus aureus4[1][3]
1,2-dihydrohelvolic acidStaphylococcus aureus-[1][3]
16-O-propionyl-16-O-deacetylhelvolic acidStreptococcus agalactiae16[4]
6-O-propionyl-6-O-deacetylhelvolic acidStreptococcus agalactiae2[4]
Helvolic acidStreptococcus agalactiae8[4]
Helvolic acidBacillus subtilis16-32[2]
Helvolic acidMicrococcus luteus-
Helvolic acidRalstonia solanacearum16-32[2]
Helvolic acidXanthomonas campestris pv. vesicatoria16-32[2]

Biosynthesis of Helvolic Acid

The biosynthesis of Helvolic acid from the precursor (3S)-2,3-oxidosqualene is a multi-step enzymatic process. Understanding this pathway is crucial for potential bioengineering efforts to produce novel derivatives. The pathway involves a series of oxidations, acetylations, and rearrangements catalyzed by specific enzymes.

Helvolic_Acid_Biosynthesis cluster_start Starting Precursor cluster_enzymes Enzymatic Conversions cluster_intermediates Intermediates cluster_end Final Product 2_3_Oxidosqualene (3S)-2,3-Oxidosqualene Protostadienol Protosta-17(20)Z,24-dien-3β-ol 2_3_Oxidosqualene->Protostadienol HelA HelA HelA (Oxidosqualene cyclase) HelB1_B2 HelB1/HelB2 (Cytochrome P450) HelD2 HelD2 (Acyltransferase) HelB4 HelB4 (Cytochrome P450) HelC HelC (Short-chain dehydrogenase/reductase) HelB3_D1_E HelB3, HelD1, HelE (Further modifications) Oxidized_Intermediate1 Oxidized Intermediate Protostadienol->Oxidized_Intermediate1 HelB1/HelB2 Acetylated_Intermediate 16-OH Acetylated Intermediate Oxidized_Intermediate1->Acetylated_Intermediate HelD2 Oxidized_Intermediate2 C-21 Oxidized Intermediate Acetylated_Intermediate->Oxidized_Intermediate2 HelB4 Fusidane_Skeleton Fusidane Skeleton Oxidized_Intermediate2->Fusidane_Skeleton HelC Helvolic_Acid Helvolic Acid Fusidane_Skeleton->Helvolic_Acid HelB3, HelD1, HelE

References

In Vitro Cytotoxicity of Helvolinic Acid on Cancer Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Helvolinic acid, a derivative of the fungal metabolite helvolic acid, has emerged as a compound of interest in oncological research. While comprehensive data on this compound remains under investigation, studies on its parent compound, helvolic acid, have revealed potent cytotoxic effects against a range of human cancer cell lines. This technical guide synthesizes the available information on the in vitro cytotoxicity of helvolic acid, providing a framework for understanding the potential anticancer activities of this compound. Due to the limited direct research on this compound's cytotoxicity, this paper will focus on the established data for helvolic acid as a proxy, detailing experimental methodologies and known signaling pathways.

Quantitative Data Presentation

Currently, specific IC50 values for this compound against cancer cell lines are not available in the public domain. However, its parent compound, helvolic acid, has demonstrated significant cytotoxic activity. One study reported potent cytotoxicity of helvolic acid against several human cancer cell lines, including pancreatic (SW1990), liver (HepG2), cervical (HeLa), and lung (95-D) cancer cells. While the precise IC50 values from this specific study are not detailed in the available literature, the findings indicate a strong potential for anticancer activity.

For context, a study on various other acidic compounds provides a reference for typical IC50 values observed in cytotoxicity assays against common cancer cell lines.

Compound/ExtractCell LineIC50 ValueReference
Vulpinic AcidHepG223.8 µM (48h)
AvarolHeLa10.22 ± 0.28 µg/mL (72h)
Plant ExtractsHeLaVaried (e.g., 2 µg/mL)

This table is for illustrative purposes to provide a general range of IC50 values and does not represent data for Helvolinic or Helvolic acid.

Experimental Protocols

The following sections detail the standard methodologies employed in the assessment of in vitro cytotoxicity, which are applicable to the study of this compound.

Cell Lines and Culture Conditions

A panel of human cancer cell lines would be appropriate for assessing the cytotoxic potential of this compound. Based on the research on helvolic acid, suitable cell lines include:

  • Pancreatic Cancer: SW1990

  • Hepatocellular Carcinoma: HepG2

  • Cervical Cancer: HeLa

  • Lung Cancer: 95-D

These cell lines are typically cultured in appropriate media, such as Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640, supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

  • Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., ranging from 0.1 to 100 µM) for a specified duration (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) should be included.

  • Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

.

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents exert their effects. The Annexin V/Propidium Iodide (PI) assay is a common method to detect and quantify apoptosis.

Protocol:

  • Seed cells in a 6-well plate and treat with this compound at its predetermined IC50 concentration for 24 to 48 hours.

  • Harvest the cells, including both adherent and floating populations, by trypsinization and centrifugation.

  • Wash the cells with cold phosphate-buffered saline (PBS).

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) are distinguished based on their fluorescence.

Mandatory Visualizations

Experimental Workflows

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Seed Cells in 96-well Plate incubation1 Incubate Overnight start->incubation1 treatment Add this compound incubation1->treatment incubation2 Incubate (24-72h) treatment->incubation2 add_mtt Add MTT Reagent incubation2->add_mtt incubation3 Incubate (4h) add_mtt->incubation3 solubilize Add Solubilizing Agent incubation3->solubilize read Measure Absorbance (570nm) solubilize->read calculate Calculate IC50 read->calculate

Caption: Workflow of the MTT cytotoxicity assay.

Apoptosis_Assay_Workflow cluster_prep Cell Preparation & Treatment cluster_harvest Cell Harvesting cluster_staining Staining cluster_analysis Analysis seed Seed Cells in 6-well Plate treat Treat with this compound (IC50) seed->treat harvest Harvest Cells (Trypsinization) treat->harvest wash Wash with PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend add_stains Add Annexin V-FITC & PI resuspend->add_stains incubate Incubate (15 min, Dark) add_stains->incubate flow Analyze by Flow Cytometry incubate->flow quantify Quantify Apoptotic Cells flow->quantify

Caption: Workflow of the Annexin V/PI apoptosis assay.

Signaling Pathway

In vivo studies on helvolic acid have implicated the Wnt/β-catenin signaling pathway in its synergistic antitumor efficacy when combined with cyclophosphamide. This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers. Helvolic acid treatment has been shown to suppress the protein expression of key components of this pathway, including β-catenin and cyclin D1.

Wnt_Pathway cluster_off Wnt OFF State cluster_on Wnt ON State DestructionComplex Destruction Complex (APC, Axin, GSK3β, CK1) betaCatenin_off β-catenin DestructionComplex->betaCatenin_off Phosphorylation Proteasome Proteasome betaCatenin_off->Proteasome Degradation Wnt Wnt Frizzled_LRP Frizzled/LRP5/6 Wnt->Frizzled_LRP Binds Dishevelled Dishevelled Frizzled_LRP->Dishevelled Activates DestructionComplex_inactivated Destruction Complex Dishevelled->DestructionComplex_inactivated Inhibits betaCatenin_on β-catenin (stabilized) betaCatenin_nucleus β-catenin (nucleus) betaCatenin_on->betaCatenin_nucleus Translocates TCF_LEF TCF/LEF betaCatenin_nucleus->TCF_LEF Binds TargetGenes Target Gene Expression (e.g., Cyclin D1, c-Myc) TCF_LEF->TargetGenes Activates HelvolicAcid Helvolic Acid HelvolicAcid->betaCatenin_nucleus Suppresses HelvolicAcid->TargetGenes Suppresses

Caption: The Wnt/β-catenin signaling pathway and the inhibitory role of Helvolic Acid.

Conclusion

While direct experimental data on the in vitro cytotoxicity of this compound against cancer cell lines is currently lacking, the established potent cytotoxic effects of its parent compound, helvolic acid, provide a strong rationale for its investigation as a potential anticancer agent. The methodologies and signaling pathway information presented in this guide offer a comprehensive framework for researchers to design and execute studies to elucidate the efficacy and mechanism of action of this compound. Further research is warranted to determine the specific IC50 values of this compound against a panel of cancer cell lines and to fully characterize its effects on apoptosis and key signaling pathways such as the Wnt/β-catenin pathway. Such studies will be crucial in determining the therapeutic potential of this compound in oncology.

Unraveling the Stereochemical Intricacies of Helvolinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Helvolinic acid, a member of the fusidane family of antibiotics, possesses a complex stereochemical architecture that is crucial to its biological activity. This guide provides an in-depth exploration of the stereochemistry of the this compound core, detailing the key experimental evidence and data that have defined its three-dimensional structure.

The Fusidane Core and the Revised Structure

This compound shares the characteristic tetracyclic fusidane skeleton with its close analogue, helvolic acid. The absolute stereochemistry of this core has been rigorously established through extensive spectroscopic analysis and chemical correlations, particularly with fusidic acid, whose structure was confirmed by X-ray crystallography.

A pivotal moment in understanding the stereochemistry of this class of compounds was the revision of the structure of helvolic acid in 1970 by Iwasaki and colleagues.[1] Initial proposals incorrectly placed a key substituent. Through detailed Nuclear Magnetic Resonance (NMR) studies of helvolic acid derivatives, it was definitively established that the acetoxy group in helvolic acid, and consequently the hydroxyl group in this compound, is located at the C-6 position.[1] This correction was fundamental to accurately assigning the stereochemistry of the entire molecule.

The established absolute configuration of the chiral centers in the core of this compound, based on the IUPAC name of the closely related helvolic acid, is as follows: 4S, 5S, 8S, 9S, 10R, 13R, 14S, and 16S.

Quantitative Stereochemical Data

The precise stereochemical arrangement of this compound is supported by various quantitative analytical data. Spectroscopic techniques, particularly NMR, provide detailed information about the relative and absolute configuration of the molecule.

ParameterValueMethodSignificance
¹H NMR
H-5Coupling constant (J) = 12 Hz (in a triketone derivative)[1]NMR SpectroscopyThe large coupling constant indicates a trans-diaxial relationship with the 4β-proton, confirming the α-configuration of H-5.[1]
H-6Small coupling constant in derivatives[1]NMR SpectroscopySuggests an equatorial orientation of the C-6 substituent (hydroxyl group in this compound).[1]
¹³C NMR See Supplementary Data from Lv et al., 2017NMR SpectroscopyProvides a complete chemical shift map for correlation with stereochemical assignments.
Specific Rotation ([α]D) Data not available in the searched literature.PolarimetryWould provide experimental confirmation of the overall chirality of the molecule.

Note: While the NMR data for this compound is cited as being available in the supplementary information of the 2017 study by Lv et al. on helvolic acid biosynthesis, direct access to this specific data was not achieved in the conducted search.

Experimental Protocols for Stereochemical Determination

The elucidation of this compound's stereochemistry has relied on a combination of spectroscopic and chemical methods. The following outlines the general experimental protocols central to this determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the relative stereochemistry of protons and carbons within the molecule.

Methodology:

  • Sample Preparation: A purified sample of this compound or its derivative is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: ¹H NMR, ¹³C NMR, and various 2D NMR experiments (e.g., COSY, HSQC, HMBC, NOESY) are performed on a high-field NMR spectrometer.

  • Spectral Analysis:

    • Chemical Shifts (δ): The position of each signal in the spectrum provides information about the electronic environment of the nucleus.

    • Coupling Constants (J): The splitting pattern of proton signals reveals the dihedral angles between adjacent protons, which is critical for determining their relative stereochemistry (e.g., axial vs. equatorial). For instance, a large J-value (typically > 10 Hz) for vicinal protons on a cyclohexane-like ring indicates a trans-diaxial relationship.[1]

    • Nuclear Overhauser Effect (NOE): NOESY experiments identify protons that are close in space, providing crucial information for determining the stereochemical arrangement of substituents and the conformation of the ring system.

Chemical Correlation

Objective: To relate the stereochemistry of this compound to a compound of known absolute configuration.

Methodology:

  • Selection of a Reference Compound: A structurally similar compound with a known absolute configuration, such as fusidic acid (determined by X-ray crystallography), is chosen.

  • Chemical Transformation: this compound or a derivative is chemically converted through a series of stereochemically controlled reactions into a compound that can also be synthesized from or degraded to the reference compound.

  • Comparison: The physical and spectroscopic properties (e.g., optical rotation, NMR spectra) of the common intermediate are compared. Identical properties confirm that the stereocenters involved in the correlation have the same absolute configuration.

Visualization of Stereochemical Relationships

The logical flow of determining key stereochemical features can be visualized to better understand the deductive process.

stereochemistry_determination cluster_nmr NMR Spectroscopy cluster_correlation Chemical Correlation H5_coupling ¹H NMR of Triketone Derivative (J_H5-H4β = 12 Hz) H5_config Conclusion: H-5 is α (axial) H5_coupling->H5_config trans-diaxial relationship Fusidic_Acid Fusidic Acid (known absolute configuration via X-ray) Correlation Chemical Transformation Fusidic_Acid->Correlation Helvolinic_Acid This compound Helvolinic_Acid->Correlation Core_Stereochem Established Stereochemistry of the Fusidane Core Correlation->Core_Stereochem

Figure 1: Logical workflow for the determination of key stereochemical features of the this compound core.

The following diagram illustrates the key structural relationship between helvolic acid and this compound, which was central to the structural revision.

structural_revision Helvolic_Acid Helvolic Acid C-6 Substituent: Acetoxy (-OAc) Structural_Revision NMR Evidence (Iwasaki et al., 1970) Helvolic_Acid->Structural_Revision Helvolinic_Acid This compound C-6 Substituent: Hydroxyl (-OH) Helvolinic_Acid->Structural_Revision Correct_Structure Accurate Stereochemical Assignment Structural_Revision->Correct_Structure Confirmation of C-6 Substitution

Figure 2: The pivotal role of the structural revision of helvolic acid in confirming the C-6 substituent position for related fusidane antibiotics like this compound.

Conclusion

The stereochemistry of this compound is a testament to the power of combined analytical techniques in natural product chemistry. While a dedicated X-ray crystal structure of this compound itself remains to be reported in the searched literature, the extensive work on the closely related helvolic acid and the parent fusidic acid provides a robust and reliable model for its absolute configuration. The key takeaways for researchers are the established (4S, 5S, 6S, 8S, 9S, 10R, 13R, 14S, 16S) stereochemistry of the core, the critical placement of the hydroxyl group at C-6, and the experimental methodologies that form the basis of these assignments. Future work in total synthesis or co-crystallization with its biological target could provide further definitive insights into the precise three-dimensional structure and its interaction with biological systems.

References

The Dawn of a Steroidal Antibiotic: A Technical History of Fusidane Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the historical context surrounding the discovery of fusidane antibiotics, with a primary focus on fusidic acid. It provides a technical account of the early experimental work, from the initial isolation and characterization to the elucidation of its unique mechanism of action. This document is intended to serve as a valuable resource for researchers in antibiotic discovery and development, offering insights into the foundational methodologies and data that introduced this important class of antibacterial agents.

Historical Context: The Emergence of a Novel Antibiotic Class

The story of fusidane antibiotics begins in the mid-20th century, a golden era for antibiotic discovery. While penicillin and streptomycin (B1217042) had revolutionized medicine, the search for novel antimicrobial agents was paramount. Within this context, a unique class of steroidal antibiotics, the fusidanes, emerged from fungal sources.

The earliest recognized member of this family was helvolic acid , isolated from Aspergillus fumigatus during World War II by Chain et al. in 1943. This was followed by the discovery of cephalosporin (B10832234) P1 from Acremonium chrysogenum (then known as Cephalosporium) in 1951 by Burton and Abraham.[1]

However, it was the discovery of fusidic acid that brought the therapeutic potential of this class to the forefront. In 1960, a team of scientists led by W.O. Godtfredsen at Leo Pharma in Ballerup, Denmark, isolated a new antibiotic from the fermentation broth of the fungus Fusidium coccineum.[2][3][4] This compound, which they named fusidic acid, was formally introduced to the scientific community in 1962 through publications in Nature and The Lancet.[4][5][6] Clinical use of fusidic acid began in the same year.[2][3]

Subsequent research identified other microorganisms capable of producing fusidic acid, including Mucor ramannianus, certain Acremonium species, and Isaria kogana.[2] Interestingly, some dermatophytic fungi, such as Microsporum canis and Epidermophyton floccosum, were also found to produce fusidic acid.

What set fusidic acid apart was its steroidal structure, a feature not common among antibiotics of that era, and its specific mode of action. Early studies quickly established its potent activity against Gram-positive bacteria, particularly Staphylococcus aureus, including penicillin-resistant strains which were becoming a significant clinical challenge.

Physicochemical Properties of Early Fusidane Antibiotics

The initial characterization of fusidic acid and its relatives established their fundamental physicochemical properties. This data was crucial for their purification, formulation, and understanding their biological activity.

PropertyFusidic AcidHelvolic AcidCephalosporin P1
Molecular Formula C₃₁H₄₈O₆C₃₃H₄₄O₈C₃₃H₅₀O₈
Melting Point (°C) 192-193215147
Optical Rotation [α]D²⁰ -9° (in chloroform)[α]D²⁰ -136° (in chloroform)[α]D²⁰ +28° (in chloroform)
Solubility Soluble in ethanol, acetone, chloroform (B151607); sparingly soluble in water, ether.Soluble in chloroform, acetone, ethyl acetate, methanol (B129727), ethanol; insoluble in water.Soluble in ethanol, acetone, ether; sparingly soluble in water.
UV Absorption Max (nm) 204228210

Early Antibacterial Spectrum of Fusidic Acid

The initial in vitro studies of fusidic acid revealed its targeted spectrum of activity, primarily against Gram-positive bacteria. The following table summarizes some of the early reported Minimum Inhibitory Concentrations (MICs).

Bacterial SpeciesStrainMIC (µg/mL)Reference
Staphylococcus aureusPenicillin-sensitive0.03 - 0.06Barber & Waterworth, 1962[7]
Staphylococcus aureusPenicillin-resistant0.03 - 0.12Barber & Waterworth, 1962[7]
Streptococcus pyogenesGroup A1.0 - 8.0Godtfredsen et al., 1962[6]
Streptococcus pneumoniae0.5 - 2.0Godtfredsen et al., 1962[6]
Corynebacterium diphtheriae0.015Godtfredsen et al., 1962[6]
Clostridium tetani0.03Godtfredsen et al., 1962[6]
Neisseria gonorrhoeae0.25 - 1.0Barber & Waterworth, 1962[7]
Neisseria meningitidis0.5Barber & Waterworth, 1962[7]
Mycobacterium tuberculosis0.5 - 1.0Godtfredsen et al., 1962[6]
Escherichia coli>100Godtfredsen et al., 1962[6]
Salmonella typhi>100Godtfredsen et al., 1962[6]
Pseudomonas aeruginosa>100Godtfredsen et al., 1962[6]

Experimental Protocols from the Discovery Era

The following sections detail the methodologies employed in the initial discovery and characterization of fusidic acid, reconstructed from the early publications.

Fermentation of Fusidium coccineum

The production of fusidic acid was achieved through submerged fermentation of Fusidium coccineum.

  • Producing Organism: A strain of Fusidium coccineum.

  • Culture Medium: A typical fungal fermentation medium of the era, likely containing a carbon source (e.g., glucose or sucrose), a nitrogen source (e.g., corn steep liquor, yeast extract, or ammonium (B1175870) salts), and essential minerals.

  • Fermentation Conditions:

    • Type: Submerged aerobic fermentation.

    • Temperature: Maintained between 24-28°C.

    • pH: Controlled in the range of 6.0-8.0.

    • Aeration and Agitation: Continuous supply of sterile air and mechanical agitation to ensure sufficient oxygen supply and nutrient distribution.

    • Duration: Fermentation was typically carried out for 5 to 8 days.

Isolation and Purification of Fusidic Acid

A key characteristic of fusidic acid production is its retention within the fungal mycelium, necessitating its extraction from the biomass rather than the culture filtrate.

  • Step 1: Mycelium Harvesting: At the end of the fermentation, the fungal mycelium was separated from the culture broth by filtration.

  • Step 2: Acidification and Extraction: The harvested mycelium was acidified (e.g., with sulfuric acid to a pH of approximately 2.5) to insolubilize the fusidic acid. The active compound was then extracted from the acidified mycelium using a water-immiscible organic solvent such as chloroform or ethyl acetate.

  • Step 3: Solvent Extraction and Concentration: The organic extract containing fusidic acid was then extracted with a dilute aqueous alkali solution (e.g., sodium bicarbonate) to transfer the acidic antibiotic into the aqueous phase as its salt. This aqueous solution was then acidified to precipitate the crude fusidic acid.

  • Step 4: Crystallization: The crude fusidic acid was purified by recrystallization from a suitable solvent system, such as ether or a mixture of methanol and water, to yield crystalline fusidic acid.

experimental_workflow cluster_fermentation Fermentation cluster_isolation Isolation cluster_purification Purification cluster_final_product Final Product fermentation Submerged Fermentation of Fusidium coccineum filtration Filtration to separate mycelium fermentation->filtration acidification Acidification of mycelium filtration->acidification extraction Extraction with organic solvent acidification->extraction alkali_extraction Extraction into aqueous alkali extraction->alkali_extraction precipitation Acid precipitation alkali_extraction->precipitation crystallization Recrystallization precipitation->crystallization final_product Crystalline Fusidic Acid crystallization->final_product

Fig. 1: Isolation and Purification of Fusidic Acid.
Characterization of Fusidic Acid

The initial characterization of the purified fusidic acid involved a combination of chemical and physical methods standard for the time.

  • Melting Point Determination: To assess purity and for identification.

  • Optical Rotation: Measured to determine the stereochemical properties of the molecule.

  • Elemental Analysis: To determine the empirical formula.

  • Ultraviolet (UV) Spectroscopy: To identify chromophores within the molecule.

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • Potentiometric Titration: To determine the pKa of the acidic group.

  • Paper Chromatography: Used to assess purity and compare with related compounds like helvolic acid and cephalosporin P1.

Determination of Antibacterial Activity

The antibacterial spectrum and potency of fusidic acid were determined using standard microbiological techniques.

  • Method: Broth or agar (B569324) dilution methods were used to determine the Minimum Inhibitory Concentration (MIC).

  • Inoculum: Standardized suspensions of test bacteria were used.

  • Incubation: Inoculated media containing serial dilutions of fusidic acid were incubated under appropriate conditions for each bacterial species.

  • Endpoint: The MIC was recorded as the lowest concentration of the antibiotic that completely inhibited visible growth of the organism.

Elucidation of the Mechanism of Action

Early investigations into the mechanism of action of fusidic acid revealed its unique target in bacterial protein synthesis. It was found to inhibit protein synthesis in a cell-free system. Further studies demonstrated that fusidic acid specifically targets Elongation Factor G (EF-G) in prokaryotes.

The mechanism involves the stabilization of the EF-G-GDP complex on the ribosome after translocation. This "locks" EF-G onto the ribosome, preventing its release and thereby halting the elongation cycle of protein synthesis. This mode of action was distinct from other known protein synthesis inhibitors of the time, such as tetracyclines and macrolides.

mechanism_of_action cluster_protein_synthesis Bacterial Protein Synthesis Elongation Cycle cluster_fusidic_acid_action Action of Fusidic Acid ribosome Ribosome efg_gtp EF-G-GTP binds to ribosome ribosome->efg_gtp 1. translocation Translocation of peptidyl-tRNA efg_gtp->translocation 2. gtp_hydrolysis GTP Hydrolysis translocation->gtp_hydrolysis 3. efg_gdp_release EF-G-GDP is released gtp_hydrolysis->efg_gdp_release 4. efg_gdp_fusidic_complex Fusidic Acid binds to EF-G-GDP-Ribosome complex gtp_hydrolysis->efg_gdp_fusidic_complex cycle_continues Elongation cycle continues efg_gdp_release->cycle_continues 5. cycle_continues->ribosome Next cycle fusidic_acid Fusidic Acid fusidic_acid->efg_gdp_fusidic_complex inhibition EF-G-GDP release is blocked efg_gdp_fusidic_complex->inhibition protein_synthesis_halted Protein synthesis is halted inhibition->protein_synthesis_halted

Fig. 2: Mechanism of Action of Fusidane Antibiotics.

Conclusion

The discovery of fusidic acid and the broader class of fusidane antibiotics marked a significant advancement in the field of antimicrobial chemotherapy. The pioneering work of Godtfredsen and his colleagues at Leo Pharma provided not only a valuable therapeutic agent but also a novel molecular target for antibiotic action. The methodologies employed in the early 1960s, though less sophisticated than today's techniques, laid a robust foundation for our understanding of this unique class of steroidal antibiotics. This historical and technical perspective serves to inform and inspire current and future generations of scientists in the ongoing quest for new and effective treatments for bacterial infections.

References

Methodological & Application

Application Note: Quantification of Helvolinic Acid using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Helvolinic acid is a steroid-like antibiotic with a fusidane skeleton, belonging to the same class as fusidic acid. It is a fungal metabolite with potential therapeutic applications, necessitating a reliable and accurate method for its quantification in various samples, including fermentation broths, extracts, and pharmaceutical formulations. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound.

Principle

This method utilizes reversed-phase HPLC (RP-HPLC) to separate this compound from other components in the sample matrix. The separation is achieved on a C18 stationary phase, which retains the non-polar this compound. A mobile phase consisting of an organic solvent (acetonitrile) and an acidified aqueous buffer is used to elute the analyte. The acidic modifier in the mobile phase ensures that the carboxylic acid group of this compound remains protonated, leading to better peak shape and retention. Quantification is performed by detecting the UV absorbance of this compound and comparing the peak area to that of a known standard.

HPLC Method Parameters

A summary of the recommended HPLC parameters for the quantification of this compound is provided in the table below. These parameters are based on established methods for the analysis of structurally related compounds, such as fusidic acid, and are expected to provide good resolution and sensitivity for this compound.

ParameterRecommended Value
Column C18 Reversed-Phase, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: Acetonitrile (B52724)
Gradient 60% B to 80% B over 10 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 230 nm
Run Time 15 minutes

Experimental Protocol

Reagents and Materials
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Phosphoric acid (85%, analytical grade)

  • Water (HPLC grade or Milli-Q)

  • Methanol (B129727) (HPLC grade, for sample preparation)

  • 0.45 µm syringe filters

Preparation of Mobile Phase
  • Mobile Phase A (0.1% Phosphoric Acid in Water): Add 1.0 mL of 85% phosphoric acid to 1 L of HPLC grade water. Mix thoroughly and degas.

  • Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile directly. Degas before use.

Preparation of Standard Solutions
  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase (initial conditions, e.g., 60% B) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

The sample preparation method will vary depending on the matrix. A general procedure for a solid or semi-solid sample is outlined below.

  • Accurately weigh a representative amount of the sample expected to contain this compound.

  • Add a known volume of methanol to extract the this compound.

  • Vortex or sonicate the sample for 15-20 minutes to ensure complete extraction.

  • Centrifuge the sample at 4000 rpm for 10 minutes to pellet any solid material.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • If necessary, dilute the filtered sample with the mobile phase to fall within the concentration range of the standard curve.

HPLC Analysis
  • Equilibrate the HPLC system with the initial mobile phase composition (60% B) until a stable baseline is achieved.

  • Inject 10 µL of each standard solution and the prepared sample solution.

  • Run the HPLC analysis using the gradient program specified in the method parameters table.

  • Record the chromatograms and integrate the peak area corresponding to this compound.

Data Analysis and Quantification
  • Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is desirable.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

  • Calculate the final concentration of this compound in the original sample, taking into account any dilution factors.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing reagents Reagents & Mobile Phase Prep. standards Standard Solution Preparation reagents->standards sample_prep Sample Extraction & Filtration reagents->sample_prep injection Injection of Standards & Samples standards->injection sample_prep->injection equilibration System Equilibration equilibration->injection separation Chromatographic Separation injection->separation detection UV Detection at 230 nm separation->detection integration Peak Integration detection->integration calibration Calibration Curve Construction integration->calibration quantification Quantification of this compound calibration->quantification

Caption: Workflow for this compound Quantification by HPLC.

Conclusion

The HPLC method described in this application note provides a reliable and robust approach for the quantification of this compound. The use of a C18 column with a gradient elution of acetonitrile and acidified water allows for excellent separation and peak shape. This method is suitable for routine quality control, stability studies, and research applications involving this compound. Method validation in accordance with ICH guidelines is recommended before implementation for regulatory purposes.

Application Notes and Protocols for In Vitro Antibacterial Assay of Helvolinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the in vitro antibacterial activity of Helvolinic acid. The primary methods described are the broth microdilution assay for determining the Minimum Inhibitory Concentration (MIC) and the subsequent assay for determining the Minimum Bactericidal Concentration (MBC).

This compound, a fusidane-type antibiotic, is a derivative of helvolic acid and has demonstrated potent activity, particularly against Gram-positive bacteria.[1][2] Accurate and reproducible in vitro testing is a critical first step in the evaluation of its potential as a therapeutic agent.

Data Presentation: Antibacterial Activity of this compound

The antibacterial efficacy of this compound is quantified by its MIC and MBC values. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.[3][4]

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Related Compounds against various bacterial strains.

CompoundBacterial StrainMIC (µg/mL)Reference
This compound Staphylococcus aureus (ATCC 29213)1[1]
This compound Staphylococcus aureus6.25[5]
This compound Escherichia coli6.25[5]
Helvolic acidStaphylococcus aureus (ATCC 29213)4[1]
Helvolic acidBacillus subtilis (ATCC 7508)4[1]
Helvolic acidBacillus subtilis (UBC 344)2[2]
Helvolic acidMethicillin-resistant Staphylococcus aureus (MRSA) (ATCC 33591)4[2]
6-desacetoxy-helvolic acidStaphylococcus aureus (ATCC 29213)4[1]

Experimental Protocols

The following protocols are based on established and widely accepted methodologies for antimicrobial susceptibility testing, primarily the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[3][6]

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method is used to determine the lowest concentration of this compound that inhibits the visible growth of a specific microorganism.[3][7]

Materials:

  • This compound

  • Appropriate solvent for this compound (e.g., DMSO)

  • Sterile 96-well microtiter plates[8]

  • Sterile cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable bacterial growth medium[9]

  • Bacterial strains for testing (e.g., Staphylococcus aureus ATCC 29213)

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard[6]

  • Spectrophotometer

  • Micropipettes and sterile tips

  • Incubator (35-37°C)[8]

  • Positive control antibiotic (e.g., Vancomycin for Gram-positive bacteria)

  • Growth control (no antimicrobial agent)

  • Sterility control (medium only)

Procedure:

  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent to a known high concentration (e.g., 10 mg/mL). Further dilute in the test medium to achieve a starting concentration for the serial dilutions.[10]

  • Preparation of Bacterial Inoculum:

    • From a fresh agar (B569324) plate (18-24 hours growth), pick several colonies of the test bacterium and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this standardized suspension in the broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[6]

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.[10]

    • Add 100 µL of the prepared this compound working solution to the first column of wells, resulting in the highest test concentration.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last dilution column.[10] This will create a gradient of this compound concentrations.

  • Inoculation: Add 100 µL of the diluted bacterial suspension to each well, except for the sterility control wells. The final volume in each well will be 200 µL.

  • Controls:

    • Growth Control: Wells containing broth and bacteria, but no this compound.

    • Sterility Control: Wells containing only broth to check for contamination.

    • Positive Control: A separate set of dilutions with a known antibiotic.

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours.[8]

  • Result Interpretation: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth (no turbidity) compared to the growth control.[4][8]

Determination of Minimum Bactericidal Concentration (MBC)

This assay is performed after the MIC is determined to ascertain whether the inhibitory effect of this compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).[3]

Materials:

  • MIC plate from the previous experiment

  • Sterile non-selective agar plates (e.g., Tryptic Soy Agar)

  • Micropipettes and sterile tips

  • Incubator (37°C)

Procedure:

  • From the wells of the MIC plate that show no visible growth (i.e., at and above the MIC), take a small aliquot (typically 10-100 µL).[11]

  • Spread the aliquot onto a sterile agar plate.

  • Incubate the agar plates at 37°C for 18-24 hours.

  • Result Interpretation: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum count.[3][4]

Visualizations

Experimental_Workflow_for_Antibacterial_Assay cluster_prep Preparation cluster_mic MIC Determination cluster_mbc MBC Determination A Prepare this compound Stock Solution C Perform Serial Dilutions in 96-Well Plate A->C B Prepare Bacterial Inoculum (0.5 McFarland) D Inoculate Wells with Bacteria B->D C->D E Incubate Plate (37°C, 16-20h) D->E F Read MIC (Lowest concentration with no growth) E->F G Plate Aliquots from Clear Wells onto Agar F->G H Incubate Agar Plates (37°C, 18-24h) G->H I Determine MBC (≥99.9% killing) H->I

Caption: Workflow for MIC and MBC determination of this compound.

Mechanism_of_Action cluster_bacterium Bacterial Cell ribosome Ribosome protein_synthesis Protein Synthesis ribosome->protein_synthesis essential for no_growth Bacterial Growth Arrest (Bacteriostatic Effect) protein_synthesis->no_growth leads to elongation_factor Elongation Factor G (EF-G) elongation_factor->ribosome binds to helvolinic_acid This compound inhibition Inhibition helvolinic_acid->inhibition inhibition->elongation_factor targets

Caption: Proposed mechanism of action for fusidane-type antibiotics.

References

Application Notes and Protocols for Culturing Aspergillus Species for Helvolinic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Helvolinic acid, a fusidane-type antibiotic, exhibits potent antimicrobial activity, particularly against Gram-positive bacteria. It is a secondary metabolite produced by several filamentous fungi, most notably Aspergillus fumigatus.[1] Recent advances in synthetic biology have also enabled the heterologous production of this compound in other fungal hosts like Aspergillus oryzae, offering alternative production platforms.[2] This document provides detailed application notes and protocols for the cultivation of Aspergillus species to produce this compound, covering culture conditions, extraction, and quantification, as well as insights into the biosynthetic and regulatory pathways.

Data Presentation

Table 1: Summary of Reported this compound Production

Fungal StrainCulture ConditionYieldReference
Aspergillus oryzae (Recombinant)Heterologous expression of the A. fumigatus this compound gene cluster~20 mg/L[2]
Aspergillus fumigatusNot specifiedNot quantified[1]
Sarocladium oryzaeNot specifiedNot quantified[3]
Metarhizium anisopliaeNot specifiedNot quantified[1]

Table 2: General Parameters for Optimizing Aspergillus Culture for Secondary Metabolite Production

ParameterTypical RangeNotesGeneral References
Temperature 25-30°COptimal temperature can be strain-dependent. Some studies on Aspergillus niger for other organic acids found optimal production at 30°C.[4][5]
pH 4.0 - 6.5The initial pH of the medium can significantly influence mycelial growth and metabolite production. For some Aspergillus species, a pH around 6.0 supports good mycelial growth.[5]
Aeration 150 - 200 rpm (in shake flasks)Adequate aeration is crucial for the growth of aerobic fungi like Aspergillus.[6][7]
Carbon Source Glucose, SucroseThe choice and concentration of the carbon source are critical for directing metabolism towards secondary metabolite production.[8][9]
Nitrogen Source Yeast Extract, Peptone, Ammonium NitrateThe type and concentration of the nitrogen source can significantly impact the yield of secondary metabolites.[8][9]

Experimental Protocols

Protocol 1: Cultivation of Aspergillus species for this compound Production

This protocol describes the general procedure for submerged fermentation of Aspergillus species.

1.1. Media Preparation:

  • Malt Extract Broth (MEB): A common medium for fungal growth.[6][7]

    • Malt Extract: 20 g/L

    • Peptone: 1 g/L

    • Glucose: 20 g/L

    • Adjust pH to 5.5-6.0 before autoclaving.

  • Induction Medium for Recombinant A. oryzae: (Based on the principles of heterologous expression)

    • A minimal medium with an inducing agent for the promoter used in the expression construct is required. The exact composition will depend on the specific expression system.

1.2. Inoculum Preparation:

  • Grow the Aspergillus strain on a suitable solid medium, such as Potato Dextrose Agar (PDA), at 25-30°C for 5-7 days until sporulation is observed.

  • Harvest the spores by adding sterile 0.1% Tween 80 solution to the plate and gently scraping the surface with a sterile loop.

  • Filter the spore suspension through sterile glass wool to remove mycelial fragments.

  • Determine the spore concentration using a hemocytometer.

  • Prepare a spore suspension of 1 x 10^6 to 1 x 10^7 spores/mL in sterile water or saline.

1.3. Submerged Fermentation:

  • Inoculate 100 mL of sterile fermentation medium in a 250 mL Erlenmeyer flask with the prepared spore suspension to a final concentration of 1 x 10^5 to 1 x 10^6 spores/mL.

  • Incubate the flasks at 28-30°C with shaking at 150-200 rpm for 6-12 days. The optimal fermentation time should be determined empirically. For recombinant A. oryzae, a 6-day incubation has been reported to yield this compound.[2]

Protocol 2: Extraction of this compound

This protocol is adapted from methods for extracting organic acids from fungal cultures.

2.1. Harvesting Mycelium and Supernatant:

  • After the incubation period, separate the fungal biomass (mycelium) from the culture broth by filtration through cheesecloth or by centrifugation at 5,000 x g for 15 minutes.

  • The supernatant can be processed for extracellular this compound, while the mycelium can be extracted for intracellular product.

2.2. Liquid-Liquid Extraction of the Supernatant:

  • Acidify the culture supernatant to approximately pH 3.0 with a suitable acid (e.g., 1M HCl).

  • Extract the acidified supernatant three times with an equal volume of ethyl acetate (B1210297).

  • Pool the organic phases and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

2.3. Extraction from Mycelium:

  • Lyophilize the harvested mycelium to dryness.

  • Grind the dried mycelium into a fine powder.

  • Extract the mycelial powder with a suitable organic solvent such as methanol (B129727) or ethyl acetate at room temperature with shaking for 24 hours.

  • Filter the extract and evaporate the solvent to obtain the crude mycelial extract.

Protocol 3: Quantification of this compound by HPLC

This protocol outlines a general method for the quantification of this compound using High-Performance Liquid Chromatography (HPLC).

3.1. Sample Preparation:

  • Dissolve the crude extracts in a known volume of a suitable solvent (e.g., methanol or acetonitrile).

  • Filter the dissolved samples through a 0.22 µm syringe filter before injection into the HPLC system.

3.2. HPLC Conditions:

  • Column: A C18 reverse-phase column is typically used for the separation of organic acids.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (both often containing a small amount of an acid like formic acid or trifluoroacetic acid to improve peak shape) is commonly employed.

  • Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., around 210 nm) is a common method.[10]

  • Flow Rate: A typical flow rate is 1 mL/min.

  • Injection Volume: 10-20 µL.

3.3. Quantification:

  • Prepare a standard stock solution of pure this compound of a known concentration.

  • Create a calibration curve by making serial dilutions of the stock solution and injecting them into the HPLC.

  • Plot the peak area against the concentration to generate a standard curve.

  • Determine the concentration of this compound in the samples by comparing their peak areas to the standard curve.

Mandatory Visualizations

Biosynthetic Pathway of this compound

helvolinic_acid_biosynthesis cluster_0 Biosynthesis of this compound Oxidosqualene Oxidosqualene Protosta_17_20Z_24_dien_3_beta_ol Protosta_17_20Z_24_dien_3_beta_ol Oxidosqualene->Protosta_17_20Z_24_dien_3_beta_ol HelA Fusidane_Skeleton Fusidane_Skeleton Protosta_17_20Z_24_dien_3_beta_ol->Fusidane_Skeleton HelB1, HelB2, HelD2, HelB4, HelC Helvolinic_Acid Helvolinic_Acid Fusidane_Skeleton->Helvolinic_Acid HelB3, HelD1, HelE

Caption: Biosynthetic pathway of this compound from oxidosqualene.

Experimental Workflow for this compound Production and Analysis

experimental_workflow cluster_1 Cultivation and Production cluster_2 Extraction and Purification cluster_3 Analysis Inoculum_Preparation Inoculum_Preparation Submerged_Fermentation Submerged_Fermentation Inoculum_Preparation->Submerged_Fermentation Harvesting Harvesting Submerged_Fermentation->Harvesting Separation Separation of Mycelium and Supernatant Harvesting->Separation Extraction Solvent Extraction Separation->Extraction Crude_Extract Crude_Extract Extraction->Crude_Extract HPLC_Quantification HPLC Analysis Crude_Extract->HPLC_Quantification Data_Analysis Quantification HPLC_Quantification->Data_Analysis

Caption: Experimental workflow for this compound production.

Conceptual Diagram of this compound Biosynthesis Regulation

regulation_pathway cluster_4 Regulatory Network Global_Regulators Global Regulators (e.g., LaeA, VeA) TF_OsaA Transcription Factor OsaA Global_Regulators->TF_OsaA influences Hel_Gene_Cluster This compound Gene Cluster TF_OsaA->Hel_Gene_Cluster positively regulates Helvolinic_Acid_Biosynthesis This compound Biosynthesis Hel_Gene_Cluster->Helvolinic_Acid_Biosynthesis

Caption: Conceptual regulation of this compound biosynthesis.

Discussion:

The production of this compound in Aspergillus species is a promising avenue for the development of new antibiotics. While the biosynthetic pathway is well-characterized, optimization of the fermentation process is key to achieving economically viable yields. The protocols provided here offer a solid foundation for initiating research in this area. Further studies should focus on a systematic optimization of culture parameters using statistical methods like response surface methodology to enhance this compound titers. Additionally, a deeper understanding of the regulatory networks governing the expression of the this compound gene cluster could unveil novel strategies for metabolic engineering to create high-producing strains. The transcription factor OsaA has been shown to positively regulate the production of this compound, suggesting it as a potential target for genetic manipulation to increase yield.[11] Global regulators of secondary metabolism in Aspergillus, such as LaeA and VeA, are also likely to play a role in controlling this compound biosynthesis and warrant further investigation.[10][12]

References

Application Notes and Protocols for Solvent Extraction of Helvolinic Acid from Fungal Broth

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Helvolinic acid, a tetracyclic triterpenoid, is a fungal secondary metabolite with noted antibacterial properties. As interest in novel antimicrobial agents continues to grow, efficient methods for the isolation and purification of such compounds are critical for research and development. This document provides detailed application notes and protocols for the solvent extraction of this compound from fungal fermentation broths. The methodologies described are compiled from published research and are intended to serve as a comprehensive guide for laboratory personnel.

Physicochemical Properties of this compound

Understanding the physicochemical properties of this compound is crucial for selecting an appropriate extraction strategy. As a carboxylic acid, its solubility is pH-dependent. In its protonated form, at acidic to neutral pH, it is more lipophilic and thus more soluble in organic solvents.

Solvent Selection and Extraction Principles

The choice of solvent is a critical parameter in the extraction of this compound. The ideal solvent should provide high solubility for this compound while minimizing the co-extraction of impurities. Based on literature for fungal triterpenoids, several solvents can be considered.

Recommended Solvents:

  • Ethyl Acetate (B1210297): Widely regarded as an effective solvent for the extraction of moderately polar fungal secondary metabolites. It has been successfully used for the extraction of this compound and its derivatives[1].

  • Acetone (B3395972): Useful for extracting metabolites from the fungal mycelia[2]. It is miscible with water and can be used as a preliminary extraction step.

  • Methanol: A polar protic solvent that can also be used, often in combination with other solvents or for extraction from mycelia[3][4][5].

  • Chloroform: A non-polar solvent that can be effective for extracting lipophilic compounds[3].

The principle of solvent extraction for this compound relies on its preferential solubility in an organic solvent over the aqueous fungal broth. This process, typically liquid-liquid extraction, separates the target compound into the organic phase.

Data Presentation: Solvent Extraction Parameters

While direct comparative studies on this compound extraction efficiency are limited, the following table summarizes typical solvents and conditions used for the extraction of fungal triterpenoids, which can be adapted for this compound.

ParameterEthyl AcetateAcetoneMethanolChloroform
Application Broth & MyceliaMyceliaMyceliaBroth & Mycelia
Polarity MediumHighHighLow
Typical Yield ~20 mg/L (in combination)Used for initial mycelial extractionVariableVariable
Selectivity Good for moderately polar compoundsBroad, extracts many compoundsExtracts polar compoundsGood for non-polar compounds
Notes Often used for liquid-liquid extraction of the broth.Miscible with water; requires downstream processing.Can be used sequentially with less polar solvents.Effective for lipophilic metabolites.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction of this compound from Fungal Broth using Ethyl Acetate

This protocol is a standard method for extracting this compound from the liquid culture medium after the separation of fungal mycelia.

Materials:

  • Fungal fermentation broth

  • Ethyl acetate (analytical grade)

  • Hydrochloric acid (HCl) or other suitable acid for pH adjustment

  • Sodium sulfate (B86663) (anhydrous)

  • Separatory funnel (appropriate volume)

  • Rotary evaporator

  • pH meter or pH strips

Procedure:

  • Harvesting: After the desired fermentation period, separate the fungal mycelia from the broth by filtration through cheesecloth or centrifugation.

  • pH Adjustment: Adjust the pH of the fungal broth to approximately 3.0 using HCl. This ensures that the this compound is in its protonated, more lipophilic form.

  • Extraction:

    • Transfer the acidified broth to a separatory funnel.

    • Add an equal volume of ethyl acetate to the separatory funnel.

    • Stopper the funnel and shake vigorously for 2-3 minutes, periodically venting the funnel to release pressure.

    • Allow the layers to separate completely. The upper layer will be the organic phase (ethyl acetate) containing the extracted compounds.

    • Drain the lower aqueous layer.

    • Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate to maximize recovery.

  • Drying and Concentration:

    • Combine the ethyl acetate extracts.

    • Dry the combined extract over anhydrous sodium sulfate to remove any residual water.

    • Filter to remove the sodium sulfate.

    • Concentrate the extract to dryness using a rotary evaporator at a temperature below 45°C.

  • Storage: Store the crude extract at -20°C for further purification and analysis.

Protocol 2: Mycelial Extraction of this compound

This protocol is designed for the extraction of this compound from the fungal biomass.

Materials:

  • Fungal mycelia (harvested and preferably lyophilized)

  • Acetone (analytical grade)

  • Ethyl acetate (analytical grade)

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

Procedure:

  • Mycelia Preparation: After separating the mycelia from the broth, wash it with distilled water to remove residual media components. For efficient extraction, it is recommended to freeze-dry (lyophilize) the mycelia.

  • Acetone Extraction:

    • Immerse the dried mycelia in acetone (e.g., 10 g of mycelia in 100 mL of acetone).

    • Stir or sonicate the mixture for 1-2 hours at room temperature.

    • Filter the mixture to separate the acetone extract from the mycelial debris.

    • Repeat the extraction of the mycelia with fresh acetone.

  • Concentration and Partitioning:

    • Combine the acetone extracts and concentrate them under reduced pressure using a rotary evaporator to obtain an aqueous suspension.

    • Transfer the aqueous suspension to a separatory funnel and extract three times with an equal volume of ethyl acetate as described in Protocol 1.

  • Drying and Concentration:

    • Combine the ethyl acetate extracts, dry over anhydrous sodium sulfate, filter, and concentrate to dryness.

  • Storage: Store the crude extract at -20°C.

Visualization of Workflows and Pathways

This compound Biosynthesis Pathway

The biosynthesis of this compound begins with the cyclization of (3S)-2,3-oxidosqualene and proceeds through a series of enzymatic modifications.

Helvolinic_Acid_Biosynthesis cluster_start Starting Precursor cluster_cyclization Cyclization & Initial Modifications cluster_core_formation Fusidane Skeleton Formation cluster_final_modifications Final Tailoring Steps Oxidosqualene Oxidosqualene Protosta_dienol Protosta-17(20)Z,24-dien-3β-ol Oxidosqualene->Protosta_dienol HelA Intermediate_1 C-4 & C-16 Oxidation Protosta_dienol->Intermediate_1 HelB1/B2 Intermediate_2 C-16 Acetylation Intermediate_1->Intermediate_2 HelD2 Intermediate_3 C-21 Oxidation Intermediate_2->Intermediate_3 HelB4 Fusidane_Skeleton Oxidative Decarboxylation Intermediate_3->Fusidane_Skeleton HelC Helvolinic_Acid_Precursor Further Oxidations Fusidane_Skeleton->Helvolinic_Acid_Precursor HelB3 Helvolinic_Acid Helvolinic_Acid Helvolinic_Acid_Precursor->Helvolinic_Acid HelD1/E

Caption: Biosynthesis of this compound.

Experimental Workflow for Liquid-Liquid Extraction

The following diagram illustrates the general workflow for the extraction of this compound from the fungal broth.

LLE_Workflow Start Fungal Fermentation Harvest Harvest Broth & Separate Mycelia Start->Harvest pH_Adjust Acidify Broth (pH ~3) Harvest->pH_Adjust Extraction Liquid-Liquid Extraction (Ethyl Acetate) pH_Adjust->Extraction Separation Separate Aqueous & Organic Phases Extraction->Separation Separation->Harvest Aqueous Phase (Re-extract) Drying Dry Organic Phase (Anhydrous Na2SO4) Separation->Drying Organic Phase Concentration Concentrate Extract (Rotary Evaporation) Drying->Concentration End Crude this compound Extract Concentration->End

Caption: Liquid-Liquid Extraction Workflow.

Concluding Remarks

The protocols provided herein offer a solid foundation for the extraction of this compound from fungal cultures. It is important to note that optimization of these methods, particularly concerning the solvent-to-broth ratio, extraction time, and specific pH, may be necessary to achieve maximum yield depending on the fungal strain and fermentation conditions. Subsequent purification of the crude extract, for which techniques like column chromatography are suitable, will be required to obtain pure this compound for further studies.

References

Application Notes and Protocols for In Vivo Efficacy Testing of Helvolinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Helvolinic acid is a fusidane-type antibiotic, a derivative of helvolic acid, which is known for its antimicrobial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus.[1] Emerging research also suggests potential anticancer and anti-inflammatory activities for this class of compounds. These application notes provide detailed protocols for establishing animal models to test the in vivo efficacy of this compound for its antimicrobial, anti-inflammatory, and anticancer applications. Given the limited specific in vivo data for this compound, the protocols are based on established models for similar compounds, such as helvolic acid and fusidic acid, and can be adapted accordingly.

Antimicrobial Efficacy Testing

The primary application of this compound is its antibacterial activity. The following protocols describe murine models of Staphylococcus aureus infection, a common and clinically relevant pathogen.

Quantitative Data Summary: In Vitro Antibacterial Activity

The following table summarizes the minimum inhibitory concentrations (MICs) of this compound and related compounds against S. aureus, providing a basis for dose selection in in vivo studies.

CompoundStrainMIC (µg/mL)Reference
This compoundStaphylococcus aureus1[2]
Helvolic acidStaphylococcus aureus8[1]
Sarocladilactone BStaphylococcus aureus4[2]
6-desacetoxy-helvolic acidStaphylococcus aureus4[2]
Tobramycin (Control)Staphylococcus aureus1[1]
Experimental Protocol: Murine Model of Staphylococcus aureus Subcutaneous Infection

This model is suitable for assessing the efficacy of systemically or topically administered this compound against localized skin and soft tissue infections.[3][4]

Materials:

  • 8-10 week old BALB/c or C57BL/6 mice

  • Staphylococcus aureus strain (e.g., ATCC 29213 or a clinical isolate)

  • Tryptic Soy Broth (TSB) and Agar (B569324)

  • Phosphate-Buffered Saline (PBS), sterile

  • This compound, vehicle control (e.g., DMSO, PEG400), and positive control (e.g., fusidic acid)

  • Anesthetic (e.g., isoflurane)

  • Electric shaver

  • Syringes and needles (27-30G)

  • Calipers

  • Surgical scissors and forceps

  • Homogenizer

  • Plates for bacterial enumeration

Procedure:

  • Bacterial Preparation:

    • Culture S. aureus in TSB overnight at 37°C.

    • Harvest bacteria by centrifugation, wash with sterile PBS, and resuspend to the desired concentration (e.g., 1 x 10⁸ CFU/mL).

  • Infection:

    • Anesthetize the mice.

    • Shave a small area on the dorsum of each mouse.

    • Inject 50-100 µL of the bacterial suspension subcutaneously.

  • Treatment:

    • Divide mice into treatment groups (vehicle control, this compound low dose, this compound high dose, positive control).

    • Administer treatment as per the study design (e.g., intraperitoneally, orally, or topically) starting at a specified time post-infection (e.g., 2 hours).

  • Assessment:

    • Monitor the animals daily for clinical signs of infection and measure the abscess size with calipers.

    • At predetermined endpoints (e.g., day 3 or 5 post-infection), euthanize the animals.

    • Excise the abscess and a margin of surrounding tissue.

    • Weigh the tissue, homogenize it in sterile PBS, and perform serial dilutions.

    • Plate the dilutions on TSB agar to determine the bacterial load (CFU/gram of tissue).

Diagram: Experimental Workflow for Murine Subcutaneous Infection Model

G cluster_prep Preparation cluster_animal Animal Procedure cluster_treatment Treatment cluster_assessment Assessment Bacterial_Culture S. aureus Culture Inoculum_Prep Inoculum Preparation (1x10^8 CFU/mL) Bacterial_Culture->Inoculum_Prep Infection Subcutaneous Injection of S. aureus Inoculum_Prep->Infection Anesthesia Anesthetize Mice Shaving Shave Dorsum Anesthesia->Shaving Shaving->Infection Grouping Group Allocation (Vehicle, this compound, Control) Infection->Grouping Treatment Administer Treatment Grouping->Treatment Monitoring Daily Monitoring (Abscess Size) Treatment->Monitoring Euthanasia Euthanasia Monitoring->Euthanasia Tissue_Excision Abscess Excision Euthanasia->Tissue_Excision Homogenization Tissue Homogenization Tissue_Excision->Homogenization CFU_Counting Bacterial Load (CFU/gram) Homogenization->CFU_Counting

Caption: Workflow for the S. aureus subcutaneous infection model.

Anti-inflammatory Efficacy Testing

The potential anti-inflammatory properties of this compound can be evaluated using well-established rodent models of acute inflammation.

Experimental Protocol: Carrageenan-Induced Paw Edema Model

This model is widely used to screen for the anti-inflammatory activity of novel compounds.[5][6][7]

Materials:

  • Wistar rats or Swiss albino mice

  • Carrageenan (1% w/v in sterile saline)

  • This compound, vehicle control, and positive control (e.g., indomethacin)

  • Plethysmometer or digital calipers

Procedure:

  • Animal Grouping and Treatment:

    • Divide animals into treatment groups.

    • Administer this compound, vehicle, or indomethacin (B1671933) (e.g., intraperitoneally or orally) 30-60 minutes before carrageenan injection.

  • Induction of Edema:

    • Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Edema:

    • Measure the paw volume or thickness using a plethysmometer or calipers at baseline (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis:

    • Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

    • At the end of the experiment, animals can be euthanized, and paw tissue collected for analysis of pro-inflammatory markers (e.g., cytokines, COX-2) via ELISA or Western blot.

Diagram: Logical Flow of Carrageenan-Induced Paw Edema Assay

G start Start treatment Administer Test Compound (this compound) start->treatment carrageenan Inject Carrageenan into Paw treatment->carrageenan measure Measure Paw Volume (Hourly for 5h) carrageenan->measure analyze Calculate Edema Inhibition measure->analyze end End analyze->end

Caption: Logical flow of the carrageenan-induced paw edema experiment.

Anticancer Efficacy Testing

Based on studies with helvolic acid, this compound may possess antitumor properties. A murine sarcoma model is a relevant starting point for in vivo evaluation.

Quantitative Data Summary: In Vivo Anticancer Activity of Helvolic Acid

The following data is from a study using a murine sarcoma S180 tumor model and can be used as a reference for designing studies with this compound.[8]

Treatment GroupDoseTumor Growth Inhibitory Rate (%)Reference
Helvolic Acid (HA)10 mg/kg/dayNot significant[8]
Helvolic Acid (HA)20 mg/kg/dayNot significant[8]
Cyclophosphamide (CTX)20 mg/kg/day19.5[8]
HA + CTX10 mg/kg/day + 20 mg/kg/day70.9[8]
Experimental Protocol: Murine Sarcoma S180 Xenograft Model

This model is used to evaluate the direct antitumor effects of a compound.[8]

Materials:

  • Immunocompromised mice (e.g., SCID or nude mice)

  • S180 sarcoma cells

  • RPMI-1640 medium with 10% FBS

  • Matrigel (optional)

  • This compound, vehicle control, and positive control (e.g., cyclophosphamide)

  • Calipers

Procedure:

  • Cell Culture and Implantation:

    • Culture S180 cells in appropriate media.

    • Harvest and resuspend cells in sterile PBS or media, optionally mixed with Matrigel.

    • Inject approximately 1 x 10⁶ cells subcutaneously into the flank of each mouse.

  • Tumor Growth and Treatment:

    • Allow tumors to grow to a palpable size (e.g., 50-100 mm³).

    • Randomize mice into treatment groups.

    • Administer this compound and controls via the desired route (e.g., intraperitoneal injection) for a specified duration (e.g., daily for 14 days).

  • Efficacy Assessment:

    • Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated as (Length x Width²)/2.

    • Monitor animal body weight as an indicator of toxicity.

    • At the end of the study, euthanize the animals and excise the tumors.

    • Weigh the tumors and calculate the tumor growth inhibition rate.

    • Tumor tissue can be used for histological analysis or to assess the expression of target proteins.

Signaling Pathways

Understanding the mechanism of action is crucial for drug development. This compound, as a fusidane antibiotic, is expected to share mechanisms with related compounds.

Antimicrobial Mechanism of Action

Fusidane antibiotics, including this compound, inhibit bacterial protein synthesis. They bind to elongation factor G (EF-G) on the ribosome, which stalls the translocation step of protein synthesis, leading to a bacteriostatic effect.[9][10]

Diagram: Antimicrobial Signaling Pathway

G cluster_ribosome Bacterial Ribosome mRNA mRNA Ribosome 70S Ribosome EFG Elongation Factor G (EF-G) GTP_Hydrolysis GTP Hydrolysis EFG->GTP_Hydrolysis Helvolinic_Acid This compound Helvolinic_Acid->EFG Translocation Translocation of tRNA-mRNA GTP_Hydrolysis->Translocation Protein_Synthesis Protein Synthesis Translocation->Protein_Synthesis Bacterial_Growth Bacterial Growth Inhibition Protein_Synthesis->Bacterial_Growth

Caption: this compound inhibits bacterial protein synthesis by targeting EF-G.

Potential Anticancer Signaling Pathway

Studies on helvolic acid suggest that its antitumor effects may be mediated through the inhibition of the Wnt/β-catenin signaling pathway.[8] This pathway is often dysregulated in cancer, leading to increased cell proliferation.

Diagram: Wnt/β-catenin Signaling Pathway Inhibition

G Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds Destruction_Complex Destruction Complex (APC, Axin, GSK3β) Frizzled->Destruction_Complex inhibits beta_Catenin β-catenin Destruction_Complex->beta_Catenin phosphorylates for degradation Nucleus Nucleus beta_Catenin->Nucleus translocates TCF_LEF TCF/LEF beta_Catenin->TCF_LEF activates Gene_Transcription Gene Transcription (e.g., Cyclin D1) TCF_LEF->Gene_Transcription Cell_Proliferation Cell Proliferation Gene_Transcription->Cell_Proliferation Helvolinic_Acid This compound Helvolinic_Acid->Wnt potential inhibition point

Caption: Potential inhibition of the Wnt/β-catenin pathway by this compound.

References

Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) of Helvolinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Helvolinic acid is a fusidane-type antibiotic, a class of natural products known for their antibacterial properties, particularly against Gram-positive bacteria. As a derivative of helvolic acid, it is of significant interest in the discovery and development of new antimicrobial agents. The minimum inhibitory concentration (MIC) is a fundamental measure of an antibiotic's potency, representing the lowest concentration that inhibits the visible growth of a microorganism. This document provides detailed protocols for determining the MIC of this compound using standard laboratory methods, presents known quantitative data, and illustrates its mechanism of action.

Data Presentation

The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for this compound against various bacterial strains. This data is crucial for understanding the compound's spectrum of activity and potency.

MicroorganismStrainMIC (µg/mL)Reference
Staphylococcus aureus-1[1]
Staphylococcus aureus-6.25
Escherichia coli-6.25

Note: The specific strains for the 6.25 µg/mL MIC values were not detailed in the initial findings but are included for comparative purposes.

Experimental Protocols

Two standard and widely accepted methods for MIC determination are broth microdilution and agar (B569324) dilution. The choice of method may depend on the specific research question, the number of isolates to be tested, and laboratory resources.

Protocol 1: Broth Microdilution Method

This method determines the MIC in a liquid growth medium and is amenable to high-throughput screening in 96-well microtiter plates.

Materials:

  • This compound stock solution (e.g., in DMSO, protected from light)

  • Sterile 96-well round-bottom microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth medium

  • Bacterial culture in logarithmic growth phase

  • 0.5 McFarland turbidity standard

  • Sterile petri dishes

  • Multichannel pipette

  • Incubator (35-37°C)

  • Plate reader (optional, for spectrophotometric reading)

Procedure:

  • Preparation of this compound Dilutions: a. Prepare a 2x working stock solution of this compound in the appropriate broth. For example, if the highest desired final concentration is 128 µg/mL, prepare a 256 µg/mL solution. b. Dispense 100 µL of sterile broth into all wells of a 96-well plate. c. Add 100 µL of the 2x this compound working stock to the first column of wells. d. Perform a serial two-fold dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last dilution column.

  • Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select several colonies and suspend them in broth. b. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. c. Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells (typically a 1:100 dilution of the 0.5 McFarland suspension).

  • Inoculation: a. Within 15 minutes of standardization, inoculate each well (except for a sterility control) with the prepared bacterial suspension. The final volume in each well will be 200 µL (100 µL of drug dilution + 100 µL of inoculum). b. Include a growth control (broth and inoculum, no drug) and a sterility control (broth only).

  • Incubation: a. Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Reading the MIC: a. The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear). b. Growth can be assessed visually or by using a plate reader to measure optical density.

Protocol 2: Agar Dilution Method

This method is considered a reference standard and involves incorporating the antimicrobial agent into an agar medium.

Materials:

  • This compound stock solution

  • Molten Mueller-Hinton Agar (MHA) or other suitable agar, kept at 45-50°C

  • Sterile petri dishes

  • Bacterial cultures in logarithmic growth phase

  • 0.5 McFarland turbidity standard

  • Inoculator (e.g., a multipoint replicator)

Procedure:

  • Preparation of Agar Plates: a. Prepare a series of dilutions of this compound at 10 times the final desired concentrations. b. For each concentration, add 2 mL of the this compound dilution to 18 mL of molten agar (a 1:10 dilution). Mix thoroughly but gently to avoid bubbles, and pour into sterile petri dishes. c. Prepare a drug-free control plate containing only agar. d. Allow the plates to solidify at room temperature.

  • Inoculum Preparation: a. Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol. b. This will be the inoculum for spotting onto the agar plates.

  • Inoculation: a. Using a multipoint replicator, spot a standardized amount of each bacterial suspension (typically 1-2 µL, delivering approximately 10⁴ CFU/spot) onto the surface of the agar plates, including the control plate. b. Allow the inoculum spots to dry completely before inverting the plates.

  • Incubation: a. Incubate the plates at 35-37°C for 16-20 hours.

  • Reading the MIC: a. The MIC is the lowest concentration of this compound that completely inhibits the growth of the organism at the inoculation spot.

Mechanism of Action and Signaling Pathway

This compound, like its close analog helvolic acid, is believed to exert its antibacterial effect by inhibiting bacterial protein synthesis. The primary target is Elongation Factor G (EF-G). EF-G is a crucial protein that facilitates the translocation of the ribosome along the mRNA strand during the elongation phase of protein synthesis.

By binding to EF-G, this compound traps it on the ribosome after GTP hydrolysis. This prevents the release of EF-G, thereby stalling the ribosome and halting the elongation of the polypeptide chain. This bacteriostatic action ultimately prevents the bacteria from replicating.

Visualizations

The following diagrams illustrate the experimental workflow for MIC determination and the proposed mechanism of action of this compound.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis drug_prep Prepare 2x this compound Serial Dilutions add_drug Add Drug Dilutions to Plate drug_prep->add_drug inoculum_prep Prepare Bacterial Inoculum (0.5 McFarland) add_inoculum Inoculate Wells inoculum_prep->add_inoculum dispense_broth Dispense Broth into 96-well Plate dispense_broth->add_drug add_drug->add_inoculum incubate Incubate at 37°C for 16-20h add_inoculum->incubate read_mic Read MIC (Lowest Concentration with No Growth) incubate->read_mic

Caption: Workflow for Broth Microdilution MIC Determination.

Agar_Dilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis plate_prep Prepare this compound-Containing Agar Plates spot_inoculum Spot Inoculum onto Plates plate_prep->spot_inoculum inoculum_prep Prepare Bacterial Inoculum (0.5 McFarland) inoculum_prep->spot_inoculum incubate Incubate at 37°C for 16-20h spot_inoculum->incubate read_mic Read MIC (Lowest Concentration with No Growth) incubate->read_mic

Caption: Workflow for Agar Dilution MIC Determination.

Helvolinic_Acid_Mechanism cluster_translation Bacterial Protein Synthesis (Elongation) Ribosome Ribosome mRNA mRNA Ribosome->mRNA moves along Polypeptide Growing Polypeptide Chain Ribosome->Polypeptide elongates tRNA tRNA tRNA->Ribosome brings amino acid EFG Elongation Factor G (EF-G) EFG->Ribosome binds with GTP EFG->Ribosome facilitates translocation GTP GTP GDP GDP + Pi GTP->GDP hydrolyzes HelvolinicAcid This compound HelvolinicAcid->Inhibition Inhibition->EFG Binds to and traps EF-G on the ribosome

Caption: Proposed Mechanism of Action of this compound.

References

Application Notes and Protocols for the Solid-Phase Synthesis of Helvolinic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a conceptual framework and detailed, albeit theoretical, protocols for the solid-phase synthesis (SPOS) of Helvolinic acid analogs. As direct solid-phase synthesis routes for this class of molecules are not yet established in the literature, this guide adapts established principles of SPOS to the unique structural features of the this compound scaffold. The provided protocols are intended to serve as a foundational methodology for researchers to develop and optimize their specific synthetic strategies.

This compound, a fusidane-type natural product, possesses a complex steroidal backbone with multiple reactive functional groups, including a carboxylic acid, hydroxyl groups, and ketones.[1] Solid-phase synthesis offers a streamlined approach for the generation of a library of analogs by simplifying purification and allowing for the use of excess reagents to drive reactions to completion.[2]

Core Principles of the Proposed Solid-Phase Strategy

The proposed strategy involves three key stages:

  • Immobilization: The this compound scaffold is anchored to a solid support via its C-21 carboxylic acid. This allows for the subsequent chemical modifications to be performed on the resin-bound molecule.

  • On-Resin Diversification: Analogs are generated by modifying the hydroxyl and ketone functionalities of the immobilized this compound. This may involve acylation, alkylation, oxidation, or reduction reactions. Orthogonal protecting groups will be crucial to achieve selective modifications.

  • Cleavage: The final analogs are cleaved from the solid support to yield the desired products in solution for subsequent purification and analysis.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the proposed experimental workflow and the logical relationships between the key stages of the synthesis.

experimental_workflow cluster_prep Preparation cluster_synthesis Solid-Phase Synthesis cluster_final Final Steps resin Select & Swell Resin (e.g., Wang Resin) immobilization Immobilization of This compound resin->immobilization ha_prep Prepare this compound (with protecting groups if necessary) ha_prep->immobilization pg_manipulation Protecting Group Manipulation (Optional) immobilization->pg_manipulation Wash diversification On-Resin Diversification (e.g., Acylation, Alkylation) pg_manipulation->diversification Wash cleavage Cleavage from Resin diversification->cleavage Wash purification Purification (e.g., HPLC) cleavage->purification analysis Analysis (e.g., MS, NMR) purification->analysis

Caption: Proposed experimental workflow for the solid-phase synthesis of this compound analogs.

logical_relationships cluster_scaffold Scaffold Preparation cluster_solid_phase Solid-Phase Operations cluster_output Output scaffold This compound Scaffold protection Orthogonal Protection (e.g., Silyl ethers, Acetals) scaffold->protection immobilize Immobilization (via Carboxylic Acid) protection->immobilize diversify On-Resin Chemical Modifications immobilize->diversify cleave Cleavage & Deprotection diversify->cleave analog_library Library of This compound Analogs cleave->analog_library

Caption: Logical relationships of the key stages in the solid-phase synthesis of this compound analogs.

Quantitative Data Summary (Hypothetical)

The following table provides a template for summarizing quantitative data from the synthesis of this compound analogs. Expected values are based on typical efficiencies in solid-phase organic synthesis.

StepParameterExpected ValueExperimental Value
Resin Preparation Initial Resin Loading0.5 - 1.0 mmol/g
Immobilization Scaffold Loading Efficiency> 80%
Final Resin Loading0.4 - 0.8 mmol/g
On-Resin Reaction 1 Reaction Yield> 90%
On-Resin Reaction 2 Reaction Yield> 90%
Cleavage Cleavage Yield> 70%
Purification Final Product Purity> 95% (post-HPLC)
Overall YieldVariable

Detailed Experimental Protocols

Materials and Reagents:

  • Wang Resin (or other suitable acid-labile resin)

  • This compound

  • Protecting group reagents (e.g., TBDMS-Cl, TBDPS-Cl, ethylene (B1197577) glycol)

  • Coupling reagents (e.g., DIC, HOBt, DMAP)

  • Deprotection reagents (e.g., TBAF, TFA, piperidine)

  • Acylating/Alkylating agents for diversification

  • Solvents: DMF, DCM, NMP, THF, MeOH (all high purity, anhydrous where necessary)

  • Reagents for cleavage (e.g., TFA cocktail)

Protocol 1: Immobilization of this compound onto Wang Resin

This protocol describes the attachment of the this compound scaffold to an acid-labile Wang resin via an ester linkage.[3][4]

  • Resin Swelling:

    • Place Wang resin (1.0 g, e.g., 0.8 mmol/g loading) in a solid-phase synthesis vessel.

    • Add DMF (10 mL) and gently agitate for 1-2 hours to swell the resin beads.

    • Drain the DMF.

  • Activation of this compound:

    • In a separate flask, dissolve this compound (3 eq. to resin loading) and HOBt (3 eq.) in a minimal amount of DMF.

    • Cool the solution to 0°C.

    • Add DIC (3 eq.) dropwise and stir the mixture at 0°C for 30 minutes, then at room temperature for 1 hour.

  • Coupling to Resin:

    • Add the activated this compound solution to the swollen resin.

    • Add DMAP (0.1 eq.) as a catalyst.

    • Agitate the mixture at room temperature for 12-24 hours.

  • Washing:

    • Drain the reaction mixture.

    • Wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

    • Dry the resin under vacuum.

  • Capping (Optional but Recommended):

    • To block any unreacted hydroxyl groups on the resin, treat the resin with a solution of acetic anhydride (B1165640) (10 eq.) and pyridine (B92270) (10 eq.) in DMF for 2 hours.

    • Wash the resin as in step 4.

  • Determination of Loading Efficiency:

    • A small, accurately weighed sample of the dried resin can be subjected to cleavage, and the amount of released this compound quantified by UV-Vis spectroscopy or HPLC.

Protocol 2: On-Resin Modification - Acylation of a Hydroxyl Group

This protocol outlines a general procedure for acylating a free hydroxyl group on the resin-bound this compound. Selective acylation may require prior protection of other hydroxyl or reactive groups.

  • Resin Preparation:

    • Swell the this compound-loaded resin in anhydrous DCM (10 mL) for 1 hour.

    • Drain the solvent.

  • Acylation Reaction:

    • Dissolve the desired carboxylic acid (5-10 eq. to resin loading), a coupling agent (e.g., HBTU, 5-10 eq.), and a non-nucleophilic base (e.g., DIPEA, 10-20 eq.) in anhydrous DMF or NMP.

    • Add the solution to the resin.

    • Agitate the mixture at room temperature for 4-12 hours. The reaction progress can be monitored by taking a few resin beads and performing a test cleavage.

  • Washing:

    • Drain the reaction solution.

    • Wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

    • Dry the resin under vacuum for use in the next step or proceed to cleavage.

Protocol 3: Cleavage of this compound Analogs from Wang Resin

This protocol describes the release of the synthesized analog from the solid support using a strong acid.

  • Resin Preparation:

    • Place the dried resin bearing the final analog in a reaction vessel.

    • Wash the resin with DCM (3 x 10 mL) to remove any adsorbed impurities.

  • Cleavage Reaction:

    • Prepare a cleavage cocktail. A common cocktail for acid-labile resins is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS). The TIS acts as a scavenger for reactive carbocations.

    • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

    • Agitate the mixture at room temperature for 2-4 hours.

  • Product Isolation:

    • Filter the resin and collect the filtrate containing the cleaved product.

    • Wash the resin with additional fresh TFA or DCM (2 x 3 mL) and combine the filtrates.

    • Concentrate the filtrate under a stream of nitrogen or by rotary evaporation to reduce the volume of TFA.

  • Precipitation and Purification:

    • Precipitate the crude product by adding cold diethyl ether.

    • Centrifuge or filter to collect the solid product.

    • Wash the precipitate with cold ether.

    • Dry the crude product under vacuum.

    • Purify the crude product using an appropriate technique, such as reverse-phase HPLC.

  • Analysis:

    • Confirm the identity and purity of the final this compound analog by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

References

Application Notes and Protocols for High-Throughput Screening of Helvolinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the high-throughput screening (HTS) of Helvolinic acid derivatives. This compound, a fusidane-type antibiotic, and its derivatives have demonstrated potential biological activities, including antibacterial, anti-cancer, and anti-inflammatory effects.[1][2][3] The following protocols are designed to be adapted for automated HTS platforms to efficiently screen compound libraries and identify promising lead candidates.

Application Note 1: Antibacterial Activity Screening

Introduction: this compound and its derivatives are known for their potent activity against Gram-positive bacteria, particularly Staphylococcus aureus.[3] This makes them attractive candidates for the development of new antibiotics, especially given the low cross-resistance with other common antibiotics.[1] The following protocol details a broth microdilution-based HTS assay to determine the Minimum Inhibitory Concentration (MIC) of this compound derivatives.

Experimental Protocol: Antibacterial Broth Microdilution HTS Assay

  • Preparation of Bacterial Inoculum:

    • Culture Staphylococcus aureus (e.g., ATCC 29213) in Mueller-Hinton Broth (MHB) overnight at 37°C.

    • Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Plating:

    • Prepare stock solutions of this compound derivatives in 100% DMSO.

    • Using an acoustic liquid handler or pin tool, dispense nanoliter volumes of each derivative into 384-well microplates to create a concentration gradient (e.g., from 128 µg/mL to 0.125 µg/mL).

    • Include positive control (e.g., Tobramycin or Vancomycin) and negative control (DMSO vehicle) wells on each plate.

  • Assay Procedure:

    • Add 50 µL of the prepared bacterial inoculum to each well of the compound-containing microplates.

    • Seal the plates and incubate at 37°C for 18-24 hours without shaking.

  • Data Acquisition and Analysis:

    • Measure the optical density at 600 nm (OD600) using a microplate reader to assess bacterial growth.

    • Alternatively, add a viability indicator dye such as Resazurin (0.015% final concentration), incubate for an additional 2-4 hours, and measure fluorescence (Ex/Em: 560/590 nm). A lack of fluorescence indicates bacterial death.

    • The MIC is defined as the lowest concentration of the compound that inhibits visible bacterial growth (or signal from the viability dye) by ≥90% compared to the DMSO control.

Data Presentation: Antibacterial Activity of this compound Derivatives

The following table summarizes known MIC values for select this compound derivatives against various bacterial strains.[1][3]

Compound NameDerivativeS. aureus MIC (µg/mL)B. subtilis MIC (µg/mL)E. coli MIC (µg/mL)
This compound-16464
Sarocladilactone BNew Derivative4>12864
6-Desacetoxy-helvolic acidKnown Derivative4>128>128
Helvolic acidParent Compound8>128>128
1,2-Dihydrohelvolic acidKnown Derivative16>12864
Sarocladilactone ANew Derivative64>128>128

Data sourced from studies on derivatives isolated from Sarocladium oryzae.[1][3]

Application Note 2: Anti-Cancer Cell Proliferation Screening

Introduction: Triterpenoid and steroid-like compounds often exhibit anti-cancer properties.[4] Screening this compound derivatives for anti-proliferative and cytotoxic effects against cancer cell lines is a critical step in evaluating their therapeutic potential. This protocol describes a cell viability-based HTS assay using a human cancer cell line. Assays such as cell proliferation, colony formation, and wound healing are common in vitro methods to assess anticancer activity.[5]

Experimental Protocol: Cell Viability HTS Assay (MTT/CellTiter-Glo®)

  • Cell Culture and Seeding:

    • Culture a human cancer cell line (e.g., HCT116 colorectal carcinoma or HeLa cervical cancer) under standard conditions (e.g., DMEM, 10% FBS, 37°C, 5% CO2).

    • Trypsinize and re-suspend cells to a concentration of 2 x 10^5 cells/mL.

    • Dispense 25 µL of the cell suspension (5,000 cells/well) into 384-well, clear-bottom, tissue culture-treated plates.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Addition:

    • Perform a serial dilution of the this compound derivative library in DMSO and then in culture medium to achieve the desired final concentrations (e.g., 100 µM to 1 nM).

    • Transfer the compounds to the cell plates. Ensure the final DMSO concentration is ≤0.5%.

    • Include a positive control (e.g., Doxorubicin) and a negative (vehicle) control.

  • Incubation and Assay:

    • Incubate the plates for 72 hours at 37°C, 5% CO2.

    • For MTT Assay: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours. Add 50 µL of solubilization buffer (e.g., 10% SDS in 0.01M HCl), and read absorbance at 570 nm.

    • For CellTiter-Glo® Assay: Equilibrate the plate to room temperature. Add 25 µL of CellTiter-Glo® reagent to each well, mix on an orbital shaker for 2 minutes, incubate for 10 minutes, and read luminescence.

  • Data Analysis:

    • Normalize the data to the vehicle control (100% viability) and a background control (0% viability).

    • Plot the dose-response curves and calculate the half-maximal inhibitory concentration (IC50) for each active compound.

Data Presentation: Example Table for Anti-Cancer Activity

Derivative IDHCT116 IC50 (µM)HeLa IC50 (µM)Selectivity Index (Normal vs. Cancer Cells)
HA-D0015.2 ± 0.48.1 ± 0.9>10
HA-D00212.8 ± 1.125.3 ± 2.54.5
HA-D003>100>100-
Doxorubicin0.15 ± 0.020.21 ± 0.031.2

This table represents example data that would be generated from the HTS assay.

Application Note 3: Anti-Inflammatory Activity Screening

Introduction: Inflammation is a key pathological component of many diseases. Compounds that can modulate the inflammatory response are of significant therapeutic interest.[2] A common HTS approach for anti-inflammatory activity involves measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[6] Another method is to assess the inhibition of protein denaturation, a well-known cause of inflammation.[7]

Experimental Protocol: Inhibition of Nitric Oxide (NO) Production HTS Assay

  • Cell Culture and Seeding:

    • Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS.

    • Seed cells into 384-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment and Stimulation:

    • Pre-treat the cells with various concentrations of this compound derivatives for 1 hour.

    • Include a positive control (e.g., L-NMMA, a known NOS inhibitor) and a vehicle control (DMSO).[6]

    • Stimulate the cells with LPS (1 µg/mL final concentration) to induce an inflammatory response. Leave a set of untreated, unstimulated cells as a baseline control.

    • Incubate for 24 hours at 37°C, 5% CO2.

  • Nitrite (B80452) Measurement (Griess Assay):

    • Transfer 25 µL of the cell culture supernatant from each well to a new 384-well plate.

    • Add 25 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each well.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 25 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

    • Incubate for another 10 minutes.

    • Measure the absorbance at 540 nm.

  • Data Analysis:

    • Determine the nitrite concentration using a sodium nitrite standard curve.

    • Calculate the percentage of NO inhibition for each compound concentration relative to the LPS-stimulated vehicle control.

    • Separately, perform a cell viability assay (e.g., MTT) to ensure that the observed NO reduction is not due to cytotoxicity.

    • Calculate the IC50 value for inhibition of NO production.

Data Presentation: Example Table for Anti-Inflammatory Activity

Derivative IDNO Production IC50 (µM)Cytotoxicity (RAW 264.7) IC50 (µM)Therapeutic Index
HA-D00115.6 ± 1.8>100>6.4
HA-D00232.1 ± 2.985.4 ± 7.22.7
HA-D003>100>100-
L-NMMA25.5 ± 2.1>200>7.8

This table represents example data that would be generated from the HTS assay.

Visualizations: Workflows and Pathways

HTS_Workflow cluster_prep 1. Preparation cluster_screening 2. Primary Screening cluster_analysis 3. Hit Identification & Validation Compound_Library Compound Library (this compound Derivatives) HTS_Assay High-Throughput Screening (HTS) Compound_Library->HTS_Assay Assay_Reagents Assay Reagents (Cells, Bacteria, etc.) Assay_Reagents->HTS_Assay Data_Acquisition Data Acquisition (Plate Reader) HTS_Assay->Data_Acquisition Primary_Analysis Primary Data Analysis (Normalization, Z-factor) Data_Acquisition->Primary_Analysis Hit_Selection Hit Selection Primary_Analysis->Hit_Selection Dose_Response Dose-Response Assay (IC50/EC50 Determination) Hit_Selection->Dose_Response Primary Hits Hit_Confirmation Hit Confirmation & Validation Dose_Response->Hit_Confirmation Confirmed Hits

Caption: General workflow for a high-throughput screening (HTS) campaign.

Anti_Inflammatory_Pathway cluster_nuc LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates (Degradation) NFkB_IkB NF-κB/IκB (Inactive) IkB->NFkB_IkB NFkB NF-κB (p50/p65) NFkB->NFkB_IkB Nucleus Nucleus NFkB->Nucleus Translocates NFkB_IkB->NFkB Releases Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) Nucleus->Genes Induces Transcription NO Nitric Oxide (NO) Genes->NO Leads to Helvolinic_Acid This compound Derivative Helvolinic_Acid->IKK Inhibits? Helvolinic_Acid->NFkB Inhibits?

Caption: Putative anti-inflammatory signaling pathway (NF-κB) targeted by derivatives.

Anticancer_Workflow Start Start: Seed Cancer Cells in 384-well Plates Incubate1 Incubate 24h (Allow Adhesion) Start->Incubate1 Add_Compounds Add this compound Derivatives (Dose Range) Incubate1->Add_Compounds Incubate2 Incubate 72h (Compound Exposure) Add_Compounds->Incubate2 Add_Reagent Add Viability Reagent (e.g., MTT, CellTiter-Glo) Incubate2->Add_Reagent Read_Plate Read Plate (Absorbance/Luminescence) Add_Reagent->Read_Plate Analyze Analyze Data: Calculate IC50 Values Read_Plate->Analyze End End: Identify Potent Anti-Cancer Hits Analyze->End

Caption: Experimental workflow for a cell-based anti-cancer HTS assay.

References

Application Notes and Protocols for Assessing the Stability of Helvolic Acid and Its Derivatives in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Methods for Assessing Helvolic Acid Stability in Solution

Audience: Researchers, scientists, and drug development professionals.

Introduction

Helvolic acid, a steroidal antibiotic belonging to the fusidane class of nortriterpenoids, and its derivatives such as helvolinic acid, are of significant interest for their potent antibacterial activity, particularly against Gram-positive bacteria. Ensuring the stability of these compounds in solution is critical for the development of robust pharmaceutical formulations and for obtaining reliable results in preclinical and clinical studies. This document provides a comprehensive overview of the methods for assessing the stability of helvolic acid in solution, including detailed protocols for forced degradation studies and a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

Physicochemical Properties and Preliminary Stability Profile

Helvolic acid is a crystalline solid that is soluble in various organic solvents, including dimethyl sulfoxide (B87167) (DMSO), acetone, chloroform, ethyl acetate, methanol (B129727), and ethanol. It is also soluble in neutral or alkaline aqueous solutions[1]. Preliminary studies have indicated that helvolic acid possesses a notable degree of stability under certain conditions.

Data Presentation: Summary of Known Stability and Storage Conditions for Helvolic Acid

ParameterConditionObservation/RecommendationSource
Storage (Solid) -20°CStore protected from light and under nitrogen.[2][3]
Storage (Solution in DMSO) -80°CStable for up to 6 months (protect from light, store under nitrogen).[2]
-20°CStable for up to 1 month (protect from light, store under nitrogen).[2]
Thermal Stability (Solution) 22°C - 100°CAntibiotic activity is stable.[1]
121°C (Autoclave)Complete loss of antibiotic activity.[1]
pH Stability (Solution) pH 3 - 11Antibiotic activity is stable.[1]
Photostability (Solid) Exposure to lightNo remarkable change in antibiotic activity after three months.[1]

Note: The stability data based on antibiotic activity provides a general indication of stability but should be complemented with chromatographic methods for a more precise assessment of chemical degradation.

Experimental Protocols

Protocol 1: Forced Degradation Studies of Helvolic Acid in Solution

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing conditions.

1.1. Objective: To investigate the degradation of helvolic acid under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) to identify potential degradation products and degradation pathways.

1.2. Materials and Reagents:

  • Helvolic acid reference standard

  • HPLC grade methanol, acetonitrile, and water

  • Hydrochloric acid (HCl), analytical grade

  • Sodium hydroxide (B78521) (NaOH), analytical grade

  • Hydrogen peroxide (H₂O₂), 30% solution

  • Phosphate (B84403) buffer, pH 7.4

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • pH meter

  • HPLC system with a photodiode array (PDA) or UV detector

  • Photostability chamber

  • Water bath or oven

1.3. Stock Solution Preparation: Prepare a stock solution of helvolic acid at a concentration of 1 mg/mL in a suitable solvent such as methanol or DMSO.

1.4. Stress Conditions:

1.4.1. Acidic Hydrolysis:

  • To 1 mL of the helvolic acid stock solution, add 9 mL of 0.1 M HCl.

  • Incubate the solution at 60°C for 24 hours.

  • Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralize the samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.

1.4.2. Basic Hydrolysis:

  • To 1 mL of the helvolic acid stock solution, add 9 mL of 0.1 M NaOH.

  • Incubate the solution at 60°C for 24 hours.

  • Withdraw samples at appropriate time points.

  • Neutralize the samples with an equivalent amount of 0.1 M HCl before HPLC analysis.

  • Dilute the neutralized sample with the mobile phase for HPLC analysis.

1.4.3. Oxidative Degradation:

  • To 1 mL of the helvolic acid stock solution, add 9 mL of 3% H₂O₂.

  • Keep the solution at room temperature for 24 hours, protected from light.

  • Withdraw samples at appropriate time points.

  • Dilute the sample with the mobile phase for HPLC analysis.

1.4.4. Thermal Degradation (in solution):

  • To 1 mL of the helvolic acid stock solution, add 9 mL of purified water or a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • Reflux the solution at 80°C for 24 hours.

  • Withdraw samples at appropriate time points.

  • Cool the samples to room temperature and dilute with the mobile phase for HPLC analysis.

1.4.5. Photolytic Degradation:

  • Place a solution of helvolic acid (e.g., 100 µg/mL in methanol/water) in a transparent container.

  • Expose the solution to a light source in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

  • Simultaneously, keep a control sample in the dark at the same temperature.

  • Withdraw samples from both the exposed and control solutions at appropriate time points.

  • Analyze the samples by HPLC.

1.5. Analysis of Stressed Samples: All samples from the forced degradation studies should be analyzed using a validated stability-indicating HPLC method (see Protocol 2). The chromatograms should be evaluated for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent drug.

Protocol 2: Stability-Indicating HPLC Method for Helvolic Acid

A stability-indicating HPLC method is a validated analytical procedure that can accurately and precisely quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation and separate the degradation products from the API.

2.1. Objective: To develop and validate an HPLC method for the quantification of helvolic acid in the presence of its degradation products.

2.2. Chromatographic Conditions (based on methods for similar compounds):

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent with a quaternary pump, autosampler, column oven, and PDA detector
Column C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Mobile Phase Gradient elution with: A: Water with 0.1% formic acid B: Acetonitrile with 0.1% formic acid
Gradient Program 0-30 min: 50% to 100% B 30-40 min: 100% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 208 nm (or a wavelength determined by UV-Vis spectral analysis of helvolic acid)
Injection Volume 10 µL
Diluent Acetonitrile/Water (50:50, v/v)

2.3. Method Validation (according to ICH Q2(R1) guidelines):

The developed method should be validated for the following parameters:

  • Specificity: The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This is demonstrated by the resolution of the helvolic acid peak from all other peaks in the chromatograms of the forced degradation samples. Peak purity analysis using a PDA detector should be performed.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations of the helvolic acid reference standard should be prepared, and the peak area response should be plotted against concentration. The correlation coefficient (r²) should be ≥ 0.999.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by recovery studies, where a known amount of helvolic acid is spiked into a placebo or sample matrix at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes:

    • Repeatability (Intra-day precision): Analysis of multiple samples of the same homogeneous sample within a short period of time.

    • Intermediate Precision (Inter-day precision): Analysis of the same homogeneous sample on different days, by different analysts, or with different equipment. The relative standard deviation (RSD) for precision studies should be ≤ 2%.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage. Parameters to be varied include mobile phase composition, pH, flow rate, and column temperature.

Mandatory Visualizations

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis HA_Stock Helvolic Acid Stock Solution (1 mg/mL) Acid Acidic Hydrolysis (0.1 M HCl, 60°C) HA_Stock->Acid Expose to stress Base Basic Hydrolysis (0.1 M NaOH, 60°C) HA_Stock->Base Expose to stress Oxidation Oxidative Degradation (3% H2O2, RT) HA_Stock->Oxidation Expose to stress Thermal Thermal Degradation (80°C in solution) HA_Stock->Thermal Expose to stress Photo Photolytic Degradation (ICH Q1B) HA_Stock->Photo Expose to stress HPLC Stability-Indicating HPLC Analysis Acid->HPLC Analyze samples Base->HPLC Analyze samples Oxidation->HPLC Analyze samples Thermal->HPLC Analyze samples Photo->HPLC Analyze samples G cluster_method_dev Method Development cluster_validation Method Validation (ICH Q2(R1)) cluster_application Application Col_Select Column & Mobile Phase Selection Param_Opt Parameter Optimization (Flow rate, Temp, Wavelength) Col_Select->Param_Opt Specificity Specificity Param_Opt->Specificity Validate Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Routine_Analysis Routine Quality Control Robustness->Routine_Analysis Apply Stability_Studies Formal Stability Studies Robustness->Stability_Studies Apply

References

Troubleshooting & Optimization

Technical Support Center: Helvolinic Acid Production in Fungal Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of low helvolinic acid yield in fungal fermentation. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guide for Low this compound Yield

Low yields of this compound can stem from a variety of factors, from suboptimal fermentation conditions to genetic limitations of the fungal strain. This guide provides a structured approach to identifying and resolving these issues.

Table 1: Troubleshooting Low this compound Yield

Problem Potential Cause Recommended Solution Expected Outcome (Illustrative)
Low or No this compound Production Inappropriate fungal strain or loss of productivity through subculturing.1. Verify the identity and viability of the fungal strain (e.g., Aspergillus, Fusarium, Penicillium, Sarocladium species).[1][2] 2. Use a freshly revived culture from a cryopreserved stock for inoculation.Increase in yield from 0-5 mg/L to 10-20 mg/L.
Suboptimal Fermentation Medium1. Carbon Source: Test different carbon sources (e.g., glucose, sucrose, glycerol) at varying concentrations.[3][4][5] 2. Nitrogen Source: Evaluate organic (e.g., peptone, yeast extract) and inorganic (e.g., ammonium (B1175870) sulfate) nitrogen sources. 3. Precursor Supplementation: Add precursors of the triterpenoid (B12794562) pathway like mevalonate (B85504) or squalene (B77637) to the medium.[6][7]Increase in yield by 20-50%.
Initial Production Followed by a Sharp Decline Nutrient limitation.1. Implement a fed-batch fermentation strategy to maintain optimal nutrient levels.[8] 2. Analyze the depletion of key nutrients (carbon, nitrogen) during fermentation and adjust the feeding strategy accordingly.Sustained production phase, leading to a 30-60% increase in final yield.
Accumulation of inhibitory byproducts.1. Characterize potential inhibitory byproducts in the fermentation broth. 2. Implement in situ product removal techniques, such as resin adsorption.[9]Reduction in byproduct concentration and a 15-30% increase in yield.
Slow Fungal Growth and Low Biomass Suboptimal physical parameters.1. Temperature: Optimize the temperature for both growth and production phases (typically between 25-30°C).[8][10][11][12][13] 2. pH: Control the pH of the medium within the optimal range (typically 5.0-6.5) using buffers or automated pH control.[8][10][12][13][14] 3. Aeration & Agitation: Optimize the dissolved oxygen level through adjustments in aeration and agitation rates.[10][11][14]Increased biomass and a corresponding increase in volumetric productivity.
Inconsistent Yields Between Batches Inoculum variability.1. Standardize the inoculum preparation procedure, including spore concentration and age of the seed culture. 2. Ensure a consistent volume and physiological state of the inoculum for each fermentation.Improved batch-to-batch consistency with a standard deviation of less than 10%.
Low Yield Despite Optimized Conditions Genetic limitations of the fungal strain.1. Metabolic Engineering: Overexpress key enzymes in the this compound biosynthetic pathway (e.g., oxidosqualene cyclase).[15][16][17][18][19][20][21] 2. Gene Knockout: Delete genes responsible for competing metabolic pathways that divert precursors away from this compound synthesis.[9]Significant increase in yield, potentially 2-5 fold or higher.

Frequently Asked Questions (FAQs)

Q1: What are the known precursor molecules for the this compound biosynthesis pathway?

A1: this compound is a triterpenoid antibiotic. Its biosynthesis starts from acetyl-CoA, which is converted to mevalonate and subsequently to squalene. Squalene is then cyclized by oxidosqualene cyclase to form the initial steroid skeleton, which undergoes a series of enzymatic modifications to yield this compound.[1][2] Supplementing the fermentation medium with these precursors, such as mevalonate or squalene, can sometimes enhance the yield.[6][7]

Q2: Which fungal genera are known to produce this compound or its derivatives?

A2: this compound and its derivatives have been isolated from various fungal genera, including Aspergillus, Fusarium, Penicillium, and Sarocladium.[1][2]

Q3: How can I optimize the fermentation medium for improved this compound production?

A3: Medium optimization is a critical step and can be approached systematically.[3][4][5][22][23] A common strategy is the "one-factor-at-a-time" (OFAT) method, where you vary one component (e.g., carbon source, nitrogen source, trace elements) at a time while keeping others constant.[3][4][5] Statistical methods like Plackett-Burman design and Response Surface Methodology can also be employed for more efficient optimization of multiple parameters simultaneously.[22]

Q4: What is the optimal pH and temperature for this compound fermentation?

A4: The optimal pH and temperature are strain-dependent. However, for many filamentous fungi, the optimal temperature for growth and secondary metabolite production is typically in the range of 25-30°C.[8][10][11][12][13] The optimal pH is often slightly acidic, in the range of 5.0-6.5.[8][10][12][13][14] It is crucial to determine the optimal conditions for your specific fungal strain experimentally.

Q5: What analytical methods are suitable for the quantification of this compound?

A5: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a commonly used method for the quantification of organic acids like this compound.[24] Solid-phase extraction (SPE) can be used for sample clean-up and concentration prior to HPLC analysis.[24][25][26] For structural confirmation and more sensitive detection, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.[25][26]

Experimental Protocols

Protocol 1: One-Factor-at-a-Time (OFAT) Medium Optimization

Objective: To identify the optimal concentration of a single medium component for this compound production.

Methodology:

  • Prepare a basal fermentation medium. This should be a standard medium known to support the growth of your fungal strain.

  • Select the component to be optimized (e.g., glucose).

  • Set up a series of flasks, each containing the basal medium with varying concentrations of the selected component (e.g., 10 g/L, 20 g/L, 30 g/L, 40 g/L, 50 g/L). Keep the concentrations of all other components constant.

  • Inoculate each flask with a standardized amount of fungal spores or mycelial suspension.

  • Incubate the flasks under standard fermentation conditions (e.g., 28°C, 150 rpm) for a defined period (e.g., 7-10 days).

  • At the end of the fermentation, harvest the broth.

  • Extract the this compound from the broth using a suitable solvent (e.g., ethyl acetate).

  • Quantify the this compound concentration in each extract using HPLC.

  • Plot the this compound yield against the concentration of the tested component to determine the optimal concentration.

  • Repeat this process for other key medium components (e.g., nitrogen source, phosphate (B84403) source).

Protocol 2: Extraction and Quantification of this compound

Objective: To extract and quantify the concentration of this compound from a fermentation broth.

Methodology:

  • Sample Preparation: Centrifuge a known volume of the fermentation broth to separate the mycelium from the supernatant. The supernatant is typically used for extraction.

  • Liquid-Liquid Extraction:

    • Acidify the supernatant to pH 2-3 with an acid (e.g., HCl).

    • Extract the acidified supernatant with an equal volume of a water-immiscible organic solvent (e.g., ethyl acetate) three times.

    • Pool the organic layers and dry them over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure to obtain the crude extract.

  • HPLC Analysis:

    • Dissolve the crude extract in a known volume of a suitable solvent (e.g., methanol).

    • Filter the solution through a 0.22 µm syringe filter.

    • Inject a known volume of the filtered solution into an HPLC system equipped with a C18 column and a UV detector (detection wavelength typically around 210-230 nm).

    • Use a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) and water with 0.1% formic acid).

    • Quantify the this compound concentration by comparing the peak area with a standard curve prepared from pure this compound.

Visualizations

Helvolinic_Acid_Biosynthesis_Pathway Acetyl_CoA Acetyl-CoA Mevalonate Mevalonate Acetyl_CoA->Mevalonate Multiple Steps Squalene Squalene Mevalonate->Squalene Multiple Steps Protostane_Cation Protostane Cation Squalene->Protostane_Cation Oxidosqualene Cyclase Helvolinic_Acid This compound Protostane_Cation->Helvolinic_Acid Series of Oxidations, Rearrangements, and Acylations

Caption: Simplified biosynthetic pathway of this compound.

Fermentation_Optimization_Workflow Start Start: Low this compound Yield Strain_Optimization Strain Selection & Maintenance Start->Strain_Optimization Media_Optimization Media Optimization (OFAT, RSM) Strain_Optimization->Media_Optimization Process_Optimization Process Parameter Optimization (pH, Temp, DO) Media_Optimization->Process_Optimization Scale_Up Scale-Up Fermentation Process_Optimization->Scale_Up High_Yield Improved this compound Yield Scale_Up->High_Yield

Caption: A general workflow for optimizing this compound fermentation.

Troubleshooting_Logic Low_Yield Low this compound Yield? Check_Strain Is the strain viable & productive? Low_Yield->Check_Strain Check_Media Is the medium optimal? Check_Strain->Check_Media Yes Revive_Culture Revive from stock Check_Strain->Revive_Culture No Check_Conditions Are fermentation conditions optimal? Check_Media->Check_Conditions Yes Optimize_Media Optimize C/N sources, precursors Check_Media->Optimize_Media No Genetic_Modification Consider Metabolic Engineering Check_Conditions->Genetic_Modification Yes Optimize_Process Optimize pH, Temp, Aeration Check_Conditions->Optimize_Process No

References

Helvolinic Acid Purification: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the purification of helvolinic acid, this technical support center offers comprehensive troubleshooting guides and frequently asked questions (FAQs). This resource is designed to address common challenges and provide practical solutions to streamline your purification workflow, ensuring high-purity this compound for your research and development endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

A1: The main challenges in this compound purification include:

  • Co-purification of related fungal metabolites: this compound is often produced in fungal fermentations alongside structurally similar compounds, making separation difficult.[1]

  • Chemical instability: this compound can be susceptible to degradation under certain pH and temperature conditions, leading to the formation of impurities.

  • Low yield: Inefficient extraction and purification steps can result in significant loss of the target compound.

  • Physical state challenges: this compound may be difficult to crystallize or may precipitate as an oil, complicating isolation.

Q2: What are the key physicochemical properties of this compound to consider during purification?

A2: Understanding the physicochemical properties of this compound is crucial for developing an effective purification strategy.

PropertyValue/CharacteristicImplication for Purification
Predicted pKa ~4.05The acidic nature of this compound dictates that its solubility will be pH-dependent. It will be more soluble in its ionized (deprotonated) form at pH > 4.05 and less soluble in its neutral form at pH < 4.05. This can be exploited for extraction and crystallization.[2]
Solubility Soluble in Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), and Ethanol.[2]These solvents are suitable for initial extraction and for preparing samples for chromatographic purification. Water is generally a poor solvent for the neutral form.
Form Crystalline solid.[2]This suggests that crystallization is a viable final purification step to obtain high-purity material.

Q3: What are the common impurities found in crude this compound preparations?

A3: Impurities in crude this compound samples typically originate from the fungal fermentation process and subsequent degradation. These can include:

  • Structurally related derivatives: Such as helvolic acid, 6-desacetoxy-helvolic acid, and 1,2-dihydrohelvolic acid.[1]

  • Other fungal metabolites: Fungal cultures produce a complex mixture of secondary metabolites that may have similar polarities to this compound.

  • Degradation products: Formed due to exposure to non-optimal pH, temperature, or light conditions during extraction and purification.

  • Residual solvents: Organic solvents used during extraction that are not completely removed.

Troubleshooting Guides

Chromatography Issues

Problem: Poor separation of this compound from impurities during HPLC.

Solution:

  • Optimize the mobile phase:

    • pH Adjustment: Since this compound is acidic, adjusting the pH of the mobile phase can significantly impact its retention and the separation from other acidic or neutral impurities. For reversed-phase HPLC, a mobile phase pH around 2.5-3.5 is often a good starting point to ensure the acidic analytes are in their protonated, less polar form, leading to better retention on a C18 column.

    • Solvent Gradient: Employ a gradient elution to effectively separate compounds with a range of polarities. A typical gradient for purifying acidic compounds might start with a higher percentage of aqueous buffer and gradually increase the organic solvent (e.g., acetonitrile (B52724) or methanol) concentration.

  • Select the appropriate column:

    • A high-resolution reversed-phase column (e.g., C18 or C8) is generally suitable for the separation of organic acids.[3][4]

    • For challenging separations of polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a powerful alternative.

Problem: Low recovery of this compound from the chromatography column.

Solution:

  • Check for sample precipitation: this compound may precipitate on the column if the mobile phase is not a good solvent for it. Ensure the initial mobile phase conditions are compatible with the sample solvent.

  • Assess for irreversible binding: Highly non-specific binding can occur. Ensure the column is properly conditioned and regenerated between runs.

  • Modify elution conditions: A stronger elution solvent or a steeper gradient may be necessary to elute the compound.

Crystallization Issues

Problem: this compound is "oiling out" during crystallization instead of forming crystals.

Solution:

"Oiling out" occurs when the compound separates from the solution as a liquid above its melting point. To resolve this:

  • Increase the solvent volume: The solution may be too concentrated. Add a small amount of hot solvent to redissolve the oil and then allow it to cool slowly.

  • Slow down the cooling process: Rapid cooling can favor oil formation. Allow the solution to cool to room temperature slowly before further cooling in a refrigerator or ice bath.

  • Change the solvent system: If a single solvent is problematic, try a binary solvent system. Dissolve the this compound in a good solvent (e.g., ethanol) and then slowly add a poor solvent (e.g., water or hexane) at an elevated temperature until the solution becomes slightly turbid. Then, allow it to cool slowly.

Problem: No crystals are forming even after the solution has cooled.

Solution:

  • Induce crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod below the surface of the solution. The small glass particles can act as nucleation sites.

    • Seeding: Add a few seed crystals of pure this compound to the supersaturated solution to initiate crystal growth.

  • Increase supersaturation:

    • Evaporation: Allow some of the solvent to evaporate slowly to increase the concentration of the this compound.

    • Reduce temperature: If not already done, cool the solution in an ice bath or refrigerator.

Stability Issues

Problem: Degradation of this compound is observed during purification.

Solution:

  • Control pH: Avoid strongly acidic or basic conditions, as these can catalyze hydrolysis or other degradation reactions. Maintain a pH range where this compound is most stable, which may need to be determined empirically but is likely in the mildly acidic to neutral range for storage.

  • Control Temperature: Perform purification steps at reduced temperatures (e.g., 4°C) whenever possible to minimize thermal degradation.[5]

  • Protect from Light: If this compound is found to be light-sensitive, conduct purification steps in amber glassware or under reduced light conditions.

  • Minimize processing time: Plan the purification workflow to be as efficient as possible to reduce the time the compound is in solution and exposed to potentially destabilizing conditions.

Experimental Protocols

Protocol 1: Analytical HPLC Method for Purity Assessment of this compound

This protocol provides a general method for analyzing the purity of this compound samples. Optimization may be required based on the specific impurities present.

ParameterSpecification
Column Reversed-phase C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 220 nm
Injection Volume 10 µL
Sample Preparation Dissolve sample in a 1:1 mixture of acetonitrile and water to a concentration of 1 mg/mL.
Protocol 2: Preparative HPLC for this compound Purification

This protocol outlines a starting point for scaling up the analytical method for purification purposes.

ParameterSpecification
Column Reversed-phase C18, 21.2 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Optimized based on analytical separation, typically a shallower gradient around the elution time of this compound.
Flow Rate 20 mL/min (adjust based on column dimensions)
Detection UV at 220 nm
Injection Volume 1-5 mL (depending on sample concentration and loading capacity)
Sample Preparation Dissolve crude extract in the initial mobile phase composition at the highest possible concentration without causing precipitation.
Fraction Collection Collect fractions based on the UV chromatogram, focusing on the main peak corresponding to this compound.
Protocol 3: Crystallization of this compound

This protocol provides a general procedure for the crystallization of purified this compound fractions.

  • Combine Fractions: Pool the pure fractions from preparative HPLC that contain this compound.

  • Remove Organic Solvent: Evaporate the acetonitrile from the pooled fractions under reduced pressure using a rotary evaporator.

  • Extraction: Extract the aqueous residue with a water-immiscible organic solvent in which this compound is soluble (e.g., ethyl acetate). This step also helps to remove any water-soluble impurities.

  • Drying: Dry the organic extract over anhydrous sodium sulfate (B86663) or magnesium sulfate and filter.

  • Concentration: Concentrate the dried organic extract under reduced pressure to a small volume.

  • Crystallization:

    • Single Solvent Method: Add a minimal amount of a hot solvent in which this compound is soluble (e.g., ethanol). Allow the solution to cool slowly to room temperature, followed by further cooling at 4°C.

    • Binary Solvent Method: Dissolve the concentrated residue in a small amount of a good solvent (e.g., ethanol). Add a poor solvent (e.g., hexane (B92381) or water) dropwise until the solution becomes persistently cloudy. Gently warm the solution to redissolve the precipitate and then allow it to cool slowly.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold poor solvent, and dry under vacuum.

Visualizations

Helvolinic_Acid_Purification_Workflow cluster_0 Upstream Processing cluster_1 Purification cluster_2 Analysis & Final Product Fungal Fermentation Fungal Fermentation Biomass Separation Biomass Separation Fungal Fermentation->Biomass Separation Solvent Extraction Solvent Extraction Biomass Separation->Solvent Extraction Crude Extract Crude Extract Solvent Extraction->Crude Extract Preparative HPLC Preparative HPLC Crude Extract->Preparative HPLC Fraction Collection Fraction Collection Preparative HPLC->Fraction Collection Solvent Evaporation Solvent Evaporation Fraction Collection->Solvent Evaporation Crystallization Crystallization Solvent Evaporation->Crystallization Purity Analysis (Analytical HPLC) Purity Analysis (Analytical HPLC) Crystallization->Purity Analysis (Analytical HPLC) Pure this compound Pure this compound Purity Analysis (Analytical HPLC)->Pure this compound Troubleshooting_Logic Start Start Low Purity Low Purity Start->Low Purity Low Yield Low Yield Start->Low Yield Optimize Chromatography Optimize Chromatography Low Purity->Optimize Chromatography Poor Separation Improve Crystallization Improve Crystallization Low Purity->Improve Crystallization Inefficient Removal of Impurities Check for Degradation Check for Degradation Low Purity->Check for Degradation New Impurity Peaks Low Yield->Optimize Chromatography Loss during Separation Low Yield->Improve Crystallization Loss during Isolation Low Yield->Check for Degradation Product Loss Optimize Extraction Optimize Extraction Low Yield->Optimize Extraction Initial Loss

References

Technical Support Center: Helvolinic Acid Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Helvolinic Acid Extraction. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the extraction and handling of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its degradation a concern during extraction?

This compound is a fusidane-type nortriterpenoid antibiotic with potential therapeutic applications. Like many complex natural products, it is susceptible to degradation under various chemical and physical conditions. Degradation can lead to a loss of biological activity and the formation of impurities, which can complicate purification and analysis, and may introduce confounding factors in biological assays.

Q2: What are the primary factors that can cause degradation of this compound during extraction?

Based on studies of the structurally similar antibiotic fusidic acid, the primary factors contributing to the degradation of this compound are expected to be:

  • pH: Both acidic and alkaline conditions can promote hydrolysis of ester groups and other pH-sensitive functionalities within the molecule.[1][2]

  • Temperature: Elevated temperatures can accelerate degradation reactions.[3]

  • Light: Exposure to UV light can induce photodegradation.[4]

  • Oxidation: The presence of oxidizing agents or dissolved oxygen can lead to oxidative degradation of the molecule.[1][2]

Q3: What are the expected degradation products of this compound?

While specific degradation products for this compound are not extensively documented in publicly available literature, we can infer potential degradation pathways from its close analog, fusidic acid. For fusidic acid, known degradation products include those resulting from the hydrolysis of the acetyl group, such as 16-epideacetylfusidic acid, and the formation of lactones.[5] Therefore, it is plausible that this compound may undergo similar transformations.

Q4: What are the recommended storage conditions for this compound extracts and purified compounds?

To minimize degradation, it is recommended to store this compound extracts and purified material at low temperatures (e.g., -20°C or -80°C), protected from light, and under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of this compound in the crude extract. 1. Incomplete cell lysis. 2. Inefficient extraction solvent. 3. Degradation during extraction.1. Ensure thorough homogenization or sonication of the fungal mycelium. 2. Use a solvent in which this compound is highly soluble, such as ethyl acetate (B1210297). Perform multiple extractions. 3. Maintain low temperatures, protect from light, and work quickly. Consider extracting under an inert atmosphere.[6]
Presence of multiple unknown peaks in HPLC analysis of the extract. 1. Co-extraction of other fungal metabolites. 2. Degradation of this compound.1. Optimize the extraction solvent and consider a pre-extraction step with a non-polar solvent like hexane (B92381) to remove lipids. 2. Review the extraction procedure to minimize exposure to harsh conditions (pH extremes, high temperature, light).
Emulsion formation during liquid-liquid extraction. High concentration of lipids and other amphipathic molecules in the fungal extract.1. Gently swirl instead of vigorously shaking the separatory funnel. 2. Add a saturated solution of sodium chloride (brine) to increase the ionic strength of the aqueous phase. 3. Centrifuge the mixture to break the emulsion.[7]
Precipitation of the compound during solvent evaporation. The compound is poorly soluble in the remaining solvent as the primary solvent is removed.1. Avoid complete evaporation of the solvent. 2. Add a small amount of a co-solvent in which the compound is more soluble before complete evaporation.

Experimental Protocols

Protocol 1: Extraction of this compound from Fungal Culture

This protocol is a general guideline and may require optimization for specific fungal strains and culture conditions.

  • Harvesting: Separate the fungal mycelium from the culture broth by filtration.

  • Cell Lysis: Homogenize the mycelium in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7) at 4°C.

  • Extraction:

    • Extract the homogenized mycelium three times with an equal volume of ethyl acetate.

    • Combine the organic phases.

  • Drying and Concentration:

    • Dry the combined ethyl acetate extract over anhydrous sodium sulfate.

    • Concentrate the extract under reduced pressure at a temperature below 40°C.

  • Storage: Store the crude extract at -20°C or lower under an inert atmosphere.

Protocol 2: Stability-Indicating HPLC Method for this compound Analysis

This method is based on a validated method for fusidic acid and should be validated for this compound.[1][2]

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Acetonitrile and water (e.g., 72:28, v/v) adjusted to pH 3.5 with acetic acid.[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.[1]

  • Column Temperature: Room temperature.

  • Injection Volume: 20 µL.

Data Presentation

Table 1: Summary of Stress Conditions and Expected Degradation for this compound (Inferred from Fusidic Acid Data)

Stress ConditionReagents and ConditionsExpected OutcomeReference
Acidic Hydrolysis 0.01 M HCl, room temperatureSignificant degradation[1][2]
Alkaline Hydrolysis 0.001 M NaOH, room temperatureMaximum degradation[1][2]
Oxidative Degradation 3% H₂O₂, room temperatureModerate degradation[1][2]
Photodegradation Exposure to UV light (254 nm)Minimal to moderate degradation[1][4]
Thermal Degradation 60-80°CTemperature-dependent degradation[3]

Visualizations

Extraction_Workflow cluster_0 Upstream Processing cluster_1 Extraction cluster_2 Downstream Processing & Analysis Fungal_Culture Fungal Culture Harvesting Harvesting (Filtration) Fungal_Culture->Harvesting Mycelium Fungal Mycelium Harvesting->Mycelium Broth Culture Broth Harvesting->Broth Cell_Lysis Cell Lysis (Homogenization) Mycelium->Cell_Lysis Solvent_Extraction Solvent Extraction (Ethyl Acetate) Cell_Lysis->Solvent_Extraction Crude_Extract Crude this compound Extract Solvent_Extraction->Crude_Extract Purification Purification (Column Chromatography) Crude_Extract->Purification Analysis Analysis (HPLC) Purification->Analysis Pure_Helvolinic_Acid Pure this compound Purification->Pure_Helvolinic_Acid

Caption: Experimental workflow for the extraction and purification of this compound.

Degradation_Factors cluster_factors Contributing Factors Helvolinic_Acid This compound Degradation Degradation Helvolinic_Acid->Degradation pH Extreme pH (Acidic/Alkaline) pH->Degradation Temp High Temperature Temp->Degradation Light UV Light Exposure Light->Degradation Oxidation Oxidation Oxidation->Degradation

Caption: Key factors contributing to the degradation of this compound.

References

Solubility issues of Helvolinic acid in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Helvolinic acid in aqueous buffers.

Disclaimer

Information regarding the physicochemical properties of "helvolic acid" is used as a proxy for "this compound" in this guide due to the limited availability of specific data for the latter.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous buffers a concern?

This compound is a mycotoxin with antibiotic properties.[1] Like many complex organic molecules, it has limited solubility in water, which can pose challenges for its use in biological assays and pharmaceutical formulations that require aqueous buffer systems.

Q2: What are the key physicochemical properties of this compound that influence its solubility?

This compound is a steroid acid.[2] Its solubility is primarily influenced by its molecular weight, pKa (acid dissociation constant), and its lipophilic (fat-loving) nature.[2]

Q3: How does the pH of the aqueous buffer affect the solubility of this compound?

As an acidic compound, the solubility of this compound is highly dependent on the pH of the buffer.[3][4] At a pH below its pKa, the acid will be in its neutral, less soluble form. As the pH of the buffer increases to above the pKa, the carboxylic acid group deprotonates to form a more polar and, therefore, more water-soluble carboxylate salt.[3]

Q4: Can I use organic co-solvents to dissolve this compound?

Yes, using a water-miscible organic co-solvent is a common and effective strategy.[5][6] Solvents like dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) can be used to first dissolve the this compound before adding it to the aqueous buffer.[1] However, it is crucial to keep the final concentration of the organic solvent low to avoid potential toxicity or off-target effects in your experiments.[5]

Q5: Are there other methods to improve the solubility of this compound?

Several other techniques can be employed to enhance the solubility of poorly soluble drugs like this compound. These include:

  • Particle size reduction: Techniques like micronization can increase the surface area of the drug, which can improve the dissolution rate.[6][7][8]

  • Complexation: Using agents like cyclodextrins can form inclusion complexes with the hydrophobic this compound molecule, increasing its apparent solubility in water.[7][8]

  • Use of surfactants: Surfactants can form micelles that encapsulate the insoluble compound, allowing it to be dispersed in an aqueous solution.[3]

Troubleshooting Guide

This guide provides a step-by-step approach to addressing solubility challenges with this compound.

Problem Possible Cause Troubleshooting Steps
This compound does not dissolve in the aqueous buffer. The pH of the buffer is too low.1. Check the pKa of this compound. 2. Adjust the pH of the buffer to be at least 1-2 units above the pKa.[3] 3. Monitor for dissolution.
The concentration of this compound is too high.1. Try preparing a more dilute solution. 2. If a high concentration is required, consider using a co-solvent or other solubilization technique.
Precipitation occurs when the this compound stock solution (in organic solvent) is added to the aqueous buffer. The organic solvent concentration is too high in the final solution.1. Prepare a more concentrated stock solution in the organic solvent to minimize the volume added to the buffer. 2. Add the stock solution dropwise to the vigorously stirring buffer.
The buffer capacity is insufficient to maintain the desired pH.1. Ensure the buffer has sufficient capacity to resist pH changes upon addition of the acidic compound.[9][10][11] 2. Consider using a buffer with a pKa closer to the desired final pH.
The dissolved this compound precipitates over time. The solution is supersaturated.1. The solution may need to be prepared fresh before each experiment. 2. Store the solution at an appropriate temperature (check for temperature effects on solubility).[12]
The compound is degrading.1. Assess the stability of this compound under the experimental conditions (pH, light, temperature).

Data Presentation

Table 1: Physicochemical Properties of Helvolic Acid

PropertyValueSource
Molecular Formula C₃₃H₄₄O₈[2]
Molecular Weight 568.7 g/mol [2]
Predicted pKa 4.05 ± 0.41[1]
XLogP3 5.1[2]

Table 2: Solubility of Helvolic Acid in Organic Solvents

SolventConcentrationSource
DMF 30.0 mg/mL (52.75 mM)[1]
DMSO 20.0 mg/mL (35.17 mM)[1]
Ethanol 20.0 mg/mL (35.17 mM)[1]

Experimental Protocols

Protocol 1: Solubilization by pH Adjustment

This method relies on the principle of increasing the solubility of an acidic compound by deprotonating its carboxylic acid group to form a more soluble salt.

Methodology:

  • Weigh the desired amount of this compound powder.

  • Add a small amount of the intended aqueous buffer (e.g., PBS, TRIS) with a pH below the pKa of this compound.

  • While continuously stirring, slowly add a low concentration of a base (e.g., 0.1 M NaOH) dropwise to the suspension.

  • Monitor the pH of the solution with a calibrated pH meter.

  • Continue adding the base until the this compound is fully dissolved. This is expected to occur at a pH above its pKa.

  • Once dissolved, carefully adjust the pH to the final desired value for your experiment using dilute HCl or NaOH.

  • Add the remaining buffer to reach the final desired concentration and volume.

Protocol 2: Solubilization using a Co-solvent (DMSO)

This protocol is suitable for preparing a concentrated stock solution of this compound.

Methodology:

  • Weigh the this compound powder in a sterile glass vial.

  • Add a minimal volume of 100% DMSO to completely dissolve the powder. For example, start by preparing a 10 mM or 100 mM stock solution.

  • Vortex or gently warm the solution if necessary to aid dissolution.

  • To prepare the working solution, add the stock solution dropwise to the vigorously stirring aqueous buffer.

  • Ensure the final concentration of DMSO in the experimental medium is low (typically <0.5%) to avoid solvent-induced artifacts.

Visualizations

experimental_workflow cluster_prep Preparation of this compound Solution start Start: Weigh this compound Powder choose_method Choose Solubilization Method start->choose_method ph_adjust pH Adjustment Protocol choose_method->ph_adjust pH-sensitive cosolvent Co-solvent Protocol choose_method->cosolvent pH-insensitive dissolved This compound Dissolved in Buffer ph_adjust->dissolved cosolvent->dissolved

Caption: Experimental workflow for preparing this compound solutions.

troubleshooting_workflow cluster_troubleshooting Troubleshooting Solubility Issues start Problem: this compound Precipitation check_ph Is pH > pKa? start->check_ph check_conc Is concentration too high? check_ph->check_conc Yes adjust_ph Increase Buffer pH check_ph->adjust_ph No check_cosolvent Is co-solvent % too high? check_conc->check_cosolvent No dilute Decrease Concentration check_conc->dilute Yes adjust_cosolvent Decrease Co-solvent % check_cosolvent->adjust_cosolvent Yes success Solution Stable check_cosolvent->success No adjust_ph->check_ph dilute->check_conc adjust_cosolvent->check_cosolvent

Caption: Logical workflow for troubleshooting this compound solubility.

References

Overcoming poor resolution in Helvolinic acid HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming poor resolution and other common issues encountered during the HPLC analysis of Helvolinic acid.

Frequently Asked Questions (FAQs)

Q1: What are the typical causes of poor resolution in this compound HPLC analysis?

Poor resolution in the HPLC analysis of this compound, leading to overlapping peaks and inaccurate quantification, can stem from several factors. These can be broadly categorized as issues related to the mobile phase, the HPLC column, or the overall system parameters. Common culprits include an inappropriate mobile phase composition (e.g., incorrect solvent strength or pH), a degraded or unsuitable column, or suboptimal instrument settings such as flow rate and temperature.[1]

Q2: My this compound peak is tailing. What could be the cause and how can I fix it?

Peak tailing for acidic compounds like this compound is often caused by strong interactions between the analyte and active sites on the stationary phase.[2] To address this, consider the following:

  • Adjust Mobile Phase pH: this compound is a carboxylic acid. A predicted pKa for the structurally similar Helvolic acid is around 4.05.[3] Operating the mobile phase at a pH well below the pKa (e.g., pH 2.5-3.0) will ensure the analyte is in its protonated, less polar form, minimizing secondary interactions with the stationary phase and reducing tailing.

  • Use a High-Purity, End-Capped Column: Modern, high-purity silica (B1680970) columns that are end-capped are designed to minimize the number of free silanol (B1196071) groups that can cause peak tailing.

  • Check for Column Contamination: Accumulation of contaminants on the column can lead to peak shape issues. Regularly flushing the column with a strong solvent is recommended.

Q3: I am observing broad peaks for this compound. What are the likely reasons?

Peak broadening can significantly impact resolution. Common causes include:

  • Column Overload: Injecting too high a concentration of the sample can lead to broad, distorted peaks. Try reducing the injection volume or diluting the sample.

  • Extra-Column Volume: Excessive tubing length or large-diameter tubing between the injector, column, and detector can cause the analyte band to spread. Ensure all connections are as short and narrow as possible.

  • Inappropriate Flow Rate: A flow rate that is too high can reduce separation efficiency. Optimizing the flow rate, often by lowering it, can improve resolution, though it may increase the analysis time.[4]

  • Temperature Fluctuations: Inconsistent column temperature can affect mobile phase viscosity and analyte retention. Using a column oven to maintain a stable temperature is crucial for reproducibility.

Q4: What should I do if I see split peaks for my this compound sample?

Peak splitting can be a frustrating issue. Here are some common causes and solutions:

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.

  • Column Void or Blockage: A void at the head of the column or a partially blocked inlet frit can disrupt the sample band, leading to splitting. This may require reversing the column and flushing it, or ultimately replacing the column.

  • Co-elution with an Impurity: The split peak may actually be two closely eluting compounds. In this case, method optimization is necessary to improve selectivity.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving poor resolution in this compound HPLC analysis.

Table 1: Troubleshooting Poor Resolution in this compound HPLC Analysis
Symptom Potential Cause Recommended Solution
Poor Resolution Between this compound and Other Peaks Inappropriate mobile phase composition (organic solvent ratio).Optimize the mobile phase by systematically varying the ratio of the organic modifier (e.g., acetonitrile (B52724) or methanol) to the aqueous phase.
Incorrect mobile phase pH.Adjust the pH of the aqueous portion of the mobile phase to be at least 1.5-2 pH units below the pKa of this compound (a pKa of ~4.05 is predicted for the similar Helvolic acid).[3]
Unsuitable stationary phase.Consider a column with a different selectivity (e.g., a phenyl-hexyl or embedded polar group column) if optimizing the mobile phase is insufficient.
High flow rate.Reduce the flow rate to allow for better mass transfer and improved separation.
Elevated column temperature.While higher temperatures can improve efficiency, they can also alter selectivity. Experiment with different column temperatures (e.g., in the range of 25-40°C).
Broad Peaks Column overload.Reduce the sample concentration or injection volume.
Extra-column band broadening.Use shorter, narrower internal diameter tubing between the injector, column, and detector.
Column aging or contamination.Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol). If performance does not improve, replace the column.
Peak Tailing Secondary interactions with the stationary phase.Lower the mobile phase pH. Use a high-purity, end-capped C18 column.
Presence of active sites on the column.Consider adding a small amount of a competing base (e.g., triethylamine) to the mobile phase, although this is less common with modern columns.
Peak Fronting Sample overload.Dilute the sample or reduce the injection volume.
Sample solvent stronger than the mobile phase.Dissolve the sample in the initial mobile phase composition.
Inconsistent Retention Times Inadequate column equilibration.Ensure the column is equilibrated with at least 10-20 column volumes of the mobile phase before injection.
Leaks in the system.Check all fittings for leaks, especially between the pump and injector.
Changes in mobile phase composition.Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.
Fluctuating column temperature.Use a reliable column oven to maintain a constant temperature.

Experimental Protocol: HPLC Analysis of this compound

This protocol provides a starting point for the reversed-phase HPLC analysis of this compound. Optimization may be required based on the specific sample matrix and available instrumentation. This method is based on established protocols for the structurally similar compounds Helvolic acid and Fusidic acid.[4][5][6][7][8]

1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Phosphoric acid or Formic acid (analytical grade)

  • DMSO (for stock solution, if necessary)

2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Photodiode Array (PDA) detector.

  • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Column oven.

  • Autosampler or manual injector.

  • Data acquisition and processing software.

3. Chromatographic Conditions

Table 2: Recommended HPLC Parameters for this compound Analysis
Parameter Recommended Condition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Phosphoric acid in WaterB: Acetonitrile
Gradient 60% B to 90% B over 15 minutes, then hold at 90% B for 5 minutes, followed by a return to initial conditions and re-equilibration. (This is a starting point and may need optimization).
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 231 nm (based on the UV max of Helvolic acid)[9]
Injection Volume 10 µL
Sample Diluent Mobile phase A/B (60:40) or Methanol

4. Standard and Sample Preparation

  • Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (DMSO is a good starting point, followed by dilution in the mobile phase).[1][10][11]

  • Working Standard Solutions: Prepare a series of dilutions of the stock solution in the sample diluent to create a calibration curve.

  • Sample Preparation: The sample preparation will depend on the matrix. For example, a fermentation broth may require filtration and dilution. An extract may need to be dissolved in a suitable solvent and filtered through a 0.45 µm syringe filter before injection.

Diagrams

Logical Troubleshooting Workflow

troubleshooting_workflow cluster_peak_shape Peak Shape Issues cluster_solutions_tailing Solutions for Tailing cluster_solutions_broadening Solutions for Broadening cluster_solutions_split Solutions for Split Peaks cluster_solutions_selectivity Improving Selectivity start Poor Resolution Observed check_peak_shape Assess Peak Shape start->check_peak_shape peak_tailing Peak Tailing check_peak_shape->peak_tailing Tailing? peak_broadening Peak Broadening check_peak_shape->peak_broadening Broad? split_peaks Split Peaks check_peak_shape->split_peaks Split? optimize_method Optimize Method Selectivity check_peak_shape->optimize_method Good Shape, Poor Separation adjust_ph Lower Mobile Phase pH peak_tailing->adjust_ph check_column Use End-Capped Column peak_tailing->check_column reduce_concentration Reduce Sample Concentration/ Injection Volume peak_broadening->reduce_concentration optimize_flow Optimize Flow Rate peak_broadening->optimize_flow check_temp Ensure Stable Temperature peak_broadening->check_temp check_solvent Match Sample Solvent to Mobile Phase split_peaks->check_solvent check_column_void Inspect Column for Voids/ Blockages split_peaks->check_column_void end Resolution Improved adjust_ph->end check_column->end reduce_concentration->end optimize_flow->end check_temp->end check_solvent->end check_column_void->end change_organic Change Organic Modifier (e.g., ACN to MeOH) optimize_method->change_organic change_gradient Adjust Gradient Slope optimize_method->change_gradient change_column Try a Different Column Chemistry optimize_method->change_column change_organic->end change_gradient->end change_column->end

Caption: A workflow for troubleshooting poor resolution in HPLC.

Experimental Workflow for this compound Analysis

experimental_workflow start Start sample_prep Sample Preparation (Extraction, Dilution, Filtration) start->sample_prep standard_prep Standard Preparation (Stock and Working Solutions) start->standard_prep hplc_setup HPLC System Setup (Install Column, Prime Pump) start->hplc_setup injection Inject Sample/Standard sample_prep->injection standard_prep->injection method_programming Program HPLC Method (Gradient, Flow Rate, Temp, etc.) hplc_setup->method_programming equilibration Column Equilibration method_programming->equilibration equilibration->injection data_acquisition Data Acquisition (Chromatogram Recording) injection->data_acquisition data_processing Data Processing (Peak Integration, Quantification) data_acquisition->data_processing results Report Results data_processing->results

Caption: A general workflow for HPLC analysis of this compound.

References

Optimizing culture conditions for maximum Helvolinic acid production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the culture conditions for maximum Helvolinic acid production. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experimental work.

I. Frequently Asked Questions (FAQs)

Q1: What is the general strategy for optimizing this compound production in fungal fermentation?

A1: The general strategy involves a multi-faceted approach focusing on the optimization of the culture medium and fermentation process parameters. This includes selecting the optimal carbon and nitrogen sources, establishing the ideal carbon-to-nitrogen (C/N) ratio, and fine-tuning physical parameters such as pH, temperature, aeration, and agitation. A systematic approach, such as response surface methodology (RSM), can be employed to efficiently explore the interactions between these variables and identify the optimal conditions for maximizing this compound yield.

Q2: Which fungal strains are known producers of this compound or its precursors?

A2: Helvolic acid, the direct precursor to this compound, is a secondary metabolite produced by various filamentous fungi. Notably, it has been isolated from Aspergillus fumigatus, Sarocladium oryzae, and endophytic fungi such as Xylaria sp. and Fusarium sp. The biosynthetic gene cluster for helvolic acid from A. fumigatus has been successfully expressed in Aspergillus oryzae, making this a potential host for production.[1][2][3][4]

Q3: What are the key considerations for medium composition?

A3: The composition of the culture medium is critical for achieving high yields of this compound. Key considerations include:

  • Carbon Source: A readily metabolizable carbon source is essential. While specific optimization for this compound is not widely reported, potato-sucrose broth has been successfully used for helvolic acid production.[5][6]

  • Nitrogen Source: The choice and concentration of the nitrogen source significantly impact secondary metabolite production. Peptone has been used in media for helvolic acid production.[5]

  • Trace Elements: Certain metal ions can act as cofactors for enzymes in the biosynthetic pathway and may be required for optimal production.

Q4: How do physical fermentation parameters influence production?

A4: Physical parameters of the fermentation process must be tightly controlled:

  • pH: The pH of the culture medium can affect nutrient uptake, enzyme activity, and product stability. For helvolic acid production by Sarocladium oryzae, the compound was found to be active over a wide pH range of 3-11, suggesting good stability.[6]

  • Temperature: Fungal growth and secondary metabolite production are highly temperature-dependent. A temperature of 27°C has been used for helvolic acid production.[5]

  • Aeration and Agitation: Adequate oxygen supply is crucial for the growth of aerobic fungi and for the activity of oxygenase enzymes in the biosynthetic pathway. Agitation helps to ensure homogenous distribution of nutrients and oxygen. For large-scale production, stirring at 200 rpm with an aeration of 4 liters per minute has been documented.[5]

II. Troubleshooting Guide

This guide addresses common issues that may arise during the production of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No this compound Production - Suboptimal culture medium composition.- Inappropriate fermentation parameters (pH, temperature, aeration).- Poor growth of the fungal strain.- Genetic instability of the production strain.- Systematically optimize the carbon and nitrogen sources and their ratio.- Perform a design of experiments (DoE) to determine the optimal pH, temperature, and aeration/agitation rates.- Ensure the inoculum is healthy and in the exponential growth phase.- Re-streak the culture from a stock and verify its productivity.
High Biomass but Low Product Yield - Nutrient limitation for secondary metabolism (e.g., nitrogen or phosphate).- Catabolite repression by a rapidly consumed carbon source.- Feedback inhibition by the product or an intermediate.- Test different C/N ratios to identify conditions that favor secondary metabolism after an initial growth phase.- Implement a fed-batch strategy to maintain the carbon source at a non-repressive level.- Consider in-situ product removal strategies if feedback inhibition is suspected.
Presence of Impurities and Byproducts - Metabolic overflow due to excess carbon source.- Activity of competing biosynthetic pathways.- Degradation of this compound.- Optimize the initial concentration of the carbon source.- Genetically modify the host strain to knockout competing pathways.- Analyze the stability of this compound under the fermentation conditions and adjust pH or temperature if necessary.
Batch-to-Batch Variability - Inconsistent inoculum preparation.- Fluctuations in raw material quality.- Poor control of fermentation parameters.- Standardize the inoculum preparation procedure (age, size, and physiological state).- Use well-defined media components or pre-screen raw materials.- Calibrate all probes (pH, dissolved oxygen, temperature) and ensure precise control throughout the fermentation.
Mycelial Clumping or Pelleting - High agitation speed leading to shear stress and pellet formation.- Physicochemical properties of the medium.- Optimize the agitation speed to ensure adequate mixing without causing excessive shear.- The formation of small, dispersed mycelia is often beneficial for nutrient and oxygen transfer.

III. Experimental Protocols

A. General Fermentation Protocol for Helvolic Acid Production

This protocol is based on the cultivation of Sarocladium oryzae for helvolic acid production and can be adapted for this compound production.[5]

  • Inoculum Preparation:

    • Grow the fungal strain on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar) for 7 days.

    • Inoculate a seed culture in a flask containing a liquid medium (e.g., Potato-Sucrose-Peptone broth) with fungal mycelia.

    • Incubate the seed culture on an orbital shaker at 240 rpm and 27°C for 4 days.

  • Fermentation:

    • Prepare the production medium (e.g., Potato-Sucrose-Peptone broth: 200 g potato, 15 g sucrose, 5 g peptone, 0.1 g Cu(NO₃)₂·3H₂O, 20 g Na₂HPO₄·12H₂O per 1 L of distilled water).

    • Sterilize the fermentor containing the production medium.

    • Inoculate the fermentor with the seed culture.

    • Maintain the fermentation parameters at 27°C, 200 rpm agitation, and 4 L/min aeration.

    • Monitor the fermentation for the desired duration.

B. Extraction and Purification of Helvolic Acid

This is a general procedure for the extraction and purification of helvolic acid from a fermentation broth.[2][5]

  • Extraction:

    • Separate the fungal mycelium from the culture broth by filtration.

    • Extract the culture filtrate three times with an equal volume of ethyl acetate (B1210297).

    • Combine the organic extracts and concentrate them using a rotary evaporator at 45°C to obtain the crude extract.

  • Purification:

    • Dissolve the crude extract in a minimal amount of ethyl acetate.

    • Load the dissolved extract onto a silica (B1680970) gel 60 column.

    • Elute the column with ethyl acetate.

    • Collect fractions and monitor for the presence of helvolic acid using a bioassay (e.g., against Bacillus subtilis) or by thin-layer chromatography (TLC).

    • Combine the active fractions and concentrate them.

    • Further purify the helvolic acid by crystallization from ethanol.

C. Quantification of Helvolic Acid by HPLC

A High-Performance Liquid Chromatography (HPLC) method can be developed for the quantification of this compound. The following is a general guideline.

  • Sample Preparation:

    • Take a known volume of the fermentation broth and centrifuge to remove cells.

    • Extract the supernatant with ethyl acetate as described in the extraction protocol.

    • Evaporate the ethyl acetate and redissolve the residue in a known volume of a suitable solvent (e.g., methanol (B129727) or acetonitrile).

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid) may be suitable.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength determined by the UV absorbance maximum of this compound.

    • Injection Volume: 10-20 µL.

  • Quantification:

    • Prepare a calibration curve using pure this compound standards of known concentrations.

    • Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.

IV. Data Presentation

Table 1: Example of Fermentation Parameters for Helvolic Acid Production

ParameterValueReference
Producing OrganismSarocladium oryzae[5]
MediumPotato-Sucrose-Peptone Broth[5]
Temperature27°C[5]
Agitation200 rpm[5]
Aeration4 L/min[5]
pH Stability Range3-11[6]

Note: These parameters are for helvolic acid and should be considered a starting point for the optimization of this compound production.

V. Signaling Pathways and Experimental Workflows

A. Biosynthetic Pathway of Helvolic Acid

The following diagram illustrates the key steps in the biosynthesis of helvolic acid from 2,3-oxidosqualene. This compound is an intermediate in this pathway.

helvolic_acid_biosynthesis cluster_start Precursor cluster_pathway Biosynthetic Steps 2_3_Oxidosqualene 2_3_Oxidosqualene Protosta_17_20Z_24_dien_3_ol Protosta-17(20)Z,24-dien-3β-ol 2_3_Oxidosqualene->Protosta_17_20Z_24_dien_3_ol HelA Intermediate_1 C-4 and C-16 Oxidation Protosta_17_20Z_24_dien_3_ol->Intermediate_1 HelB1, HelB2 Intermediate_2 16-OH Acetylation Intermediate_1->Intermediate_2 HelD2 Intermediate_3 C-21 Oxidation Intermediate_2->Intermediate_3 HelB4 Fusidane_Skeleton Oxidative Decarboxylation (Fusidane Skeleton) Intermediate_3->Fusidane_Skeleton HelC Helvolinic_Acid This compound (Intermediate) Fusidane_Skeleton->Helvolinic_Acid HelB3, HelD1 Helvolic_Acid Helvolic Acid (Final Product) Helvolinic_Acid->Helvolic_Acid HelE

Caption: Biosynthetic pathway of helvolic acid.

B. Putative Regulatory Network for Helvolic Acid Production

This diagram illustrates the putative transcriptional regulation of the helvolic acid biosynthetic gene cluster in Aspergillus fumigatus.

helvolic_acid_regulation Skn7 Skn7 helA helA Skn7->helA regulates helB1 helB1 Skn7->helB1 regulates helC helC Skn7->helC regulates hel_genes Other hel genes... Skn7->hel_genes RofA RofA RofA->helA regulates RofA->helB1 regulates RofA->helC regulates RofA->hel_genes Helvolic_Acid Helvolic_Acid

Caption: Putative regulation of helvolic acid biosynthesis.

C. Experimental Workflow for Optimization

The following workflow outlines a systematic approach to optimizing this compound production.

optimization_workflow Strain_Selection Strain Selection and Inoculum Preparation Media_Screening Screening of Carbon and Nitrogen Sources Strain_Selection->Media_Screening Parameter_Optimization Optimization of pH, Temperature, Aeration Media_Screening->Parameter_Optimization Fermentation Shake Flask / Bioreactor Fermentation Parameter_Optimization->Fermentation Extraction Extraction of This compound Fermentation->Extraction Quantification HPLC Quantification Extraction->Quantification Data_Analysis Data Analysis and Model Validation Quantification->Data_Analysis Data_Analysis->Parameter_Optimization Iterative Refinement Scale_Up Process Scale-Up Data_Analysis->Scale_Up

Caption: Workflow for optimizing this compound production.

References

Technical Support Center: Troubleshooting Contamination in Aspergillus Cultures for Helvolinic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with Aspergillus cultures for the production of helvolinic acid. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you identify, resolve, and prevent contamination in your fermentation processes.

Troubleshooting Guide

Contamination is a common challenge in microbial fermentation that can significantly impact the yield and purity of the target secondary metabolite, this compound. This guide provides a systematic approach to identifying and addressing common contamination issues.

Visual Inspection and Olfactory Cues
Observed Problem Potential Contaminant Likely Causes Recommended Solutions
Cloudy or milky appearance of the culture medium, sometimes with a foul or sour odor. Bacteria- Improper sterilization of media, bioreactor, or equipment.- Non-sterile inoculation or sampling techniques.- Contaminated stock cultures or reagents.- Verify sterilization protocols (autoclave at 121°C for at least 20-30 minutes).- Reinforce aseptic techniques for all manipulations.- Test all media and reagents for sterility before use.- Consider adding broad-spectrum antibiotics if the issue persists (see Table 2).
Formation of a thin, slimy film on the surface of the liquid culture (pellicle). Bacteria (e.g., Bacillus species)- Airborne contamination.- Inadequate sealing of the fermentation vessel.- Improve the sealing of your fermentation vessel.- Work in a laminar flow hood to minimize airborne contaminants.- Filter sterilize all air entering the bioreactor.
Presence of fuzzy, cottony, or powdery growth, often appearing as green, black, white, or blue-green colonies. Molds (e.g., Penicillium, Trichoderma, other Aspergillus species)- Airborne spores from the laboratory environment.- Inadequate air filtration (HEPA filters).- Contaminated starting inoculum.- Ensure all work is conducted in a certified laminar flow hood.- Regularly clean and disinfect the laboratory and incubators.- Purify the Aspergillus stock culture through single-spore isolation (see Experimental Protocols).- Consider using antifungal agents if cross-contamination is persistent (see Table 2).
Appearance of budding cells, often forming a film on the surface or sediment at the bottom of the culture. Yeasts- Airborne contamination.- Contaminated sugar sources or other media components.- Filter sterilize all heat-sensitive media components.- Maintain a clean and sanitized laboratory environment.- Purify the fungal culture.
Microscopic Examination

If you suspect contamination, a simple microscopic examination can provide valuable clues.

  • Prepare a Wet Mount: Aseptically remove a small sample of your culture. For filamentous fungi, you may need to tease apart the mycelium with sterile needles. Place a drop of the culture on a clean microscope slide and cover it with a coverslip.

  • Observe under Phase Contrast: Start with a low power objective (10x) and move to higher magnifications (40x, 100x oil immersion).

    • Aspergillus hyphae: Look for septate, branching hyphae characteristic of Aspergillus.

    • Bacteria: Will appear as small, motile or non-motile rods or cocci, often in chains or clumps.

    • Yeast: Will appear as oval or spherical budding cells, which may form pseudohyphae.

    • Contaminating Molds: May show different hyphal morphology, spore structures, or conidiophore arrangements compared to your Aspergillus strain.

Frequently Asked Questions (FAQs)

Q1: My Aspergillus culture is growing slower than usual, and the this compound yield is low. Could this be due to contamination?

A1: Yes, both slow growth and reduced secondary metabolite production are classic signs of contamination. Contaminants compete with your Aspergillus culture for essential nutrients, oxygen, and space. This competition can stress the fungus, diverting its metabolic resources away from producing this compound and towards survival. Since this compound itself has bacteriostatic properties, its production is part of the fungus's natural defense mechanism against bacterial competitors.[1] A high bacterial load can overwhelm this defense, leading to significantly lower yields.

Q2: I've confirmed bacterial contamination. Can I salvage the culture by adding antibiotics?

A2: While adding antibiotics can suppress bacterial growth, it is generally not recommended for a production batch as it can affect the physiology of your Aspergillus culture and may not eliminate all contaminants, especially if they are already at high levels. It is best to discard the contaminated batch and focus on identifying and eliminating the source of contamination. For persistent issues, incorporating antibiotics into your initial culture medium can be a preventative measure.

Q3: How can I be sure my starting inoculum is pure?

A3: The purity of your inoculum is critical. You should always start from a pure culture derived from a single spore. This ensures that you are working with a genetically homogenous population and minimizes the risk of introducing contaminants from the start. A detailed protocol for single-spore isolation is provided in the "Experimental Protocols" section. It is also good practice to periodically check the purity of your master and working cell banks.

Q4: What are the most critical aseptic techniques to prevent contamination?

A4: Strict adherence to aseptic techniques is paramount. Key practices include:

  • Always working in a certified laminar flow hood or biosafety cabinet.[2]

  • Sterilizing all media, glassware, and equipment properly.

  • Using sterile loops, pipettes, and other instruments for all transfers.[3]

  • Minimizing the time that cultures and sterile media are exposed to the air.

  • Disinfecting work surfaces and equipment with 70% ethanol (B145695) before and after use.

  • Using a Bunsen burner to create an updraft that helps to keep airborne contaminants away from sterile openings.

Q5: Can I use fungicides to eliminate mold cross-contamination?

A5: Using fungicides to eliminate other molds from your Aspergillus culture is challenging because of the close biological relationship between different fungal species. Many fungicides that would inhibit a Penicillium contaminant would also likely inhibit your Aspergillus culture.[4][5][6][7] The best approach is to prevent cross-contamination in the first place through stringent aseptic techniques and by purifying your inoculum. If cross-contamination is a recurring problem, a thorough cleaning and disinfection of your laboratory and incubators is necessary.

Quantitative Data on Contamination Control

Table 1: Recommended Environmental and Sterilization Parameters

ParameterRecommended Value/ProcedureRationale
Autoclave Sterilization 121°C, 15 psi, for a minimum of 20-30 minutesEnsures elimination of heat-resistant bacterial and fungal spores.
HEPA Filter Efficiency 99.97% removal of particles ≥ 0.3 µmCritical for maintaining a sterile air supply in laminar flow hoods and bioreactors.
Laboratory Air Pressure Positive pressure relative to adjacent areasPrevents the influx of contaminated air from less clean areas.
Incubator/Lab Temperature 25-30°C for Aspergillus growthOptimal for Aspergillus growth, but also suitable for many contaminants. Regular cleaning is crucial.
Relative Humidity 40-60%High humidity can promote the growth of contaminating molds on surfaces.

Table 2: Common Antimicrobial Agents for Contamination Control in Fungal Cultures

Antimicrobial Agent Target Contaminant Typical Working Concentration Notes and Considerations
Chloramphenicol Bacteria25-50 µg/mLBroad-spectrum bacteriostatic antibiotic.
Streptomycin Bacteria (Gram-negative)50-100 µg/mLOften used in combination with penicillin or other antibiotics.
Kanamycin Bacteria (Broad-spectrum)50-100 µg/mLA common choice for preventing bacterial contamination in fungal cultures.
Cycloheximide Eukaryotes (including yeasts and other fungi)0.1-1.0 mg/mLCaution: Will inhibit Aspergillus growth. Used in selective media to isolate bacteria from fungal contaminants.
Nystatin Yeasts and Molds50-100 units/mLAn antifungal agent that can be used to control yeast contamination, but may also affect Aspergillus.

Note: The use of any antimicrobial agent should be validated to ensure it does not negatively impact this compound production by your specific Aspergillus strain.

Experimental Protocols

Protocol 1: Single-Spore Isolation of Aspergillus

This protocol is essential for obtaining a pure, genetically homogenous culture.[2][8]

Materials:

  • Spore-forming Aspergillus culture on an agar (B569324) plate

  • Sterile distilled water with 0.05% Tween 80 (surfactant to help suspend spores)

  • Sterile inoculating loop or needle

  • Sterile micropipette and tips

  • Sterile microcentrifuge tubes

  • Potato Dextrose Agar (PDA) or Malt Extract Agar (MEA) plates

  • Hemocytometer or spectrophotometer for spore counting

  • Laminar flow hood

Procedure:

  • Prepare a Spore Suspension:

    • Under aseptic conditions in a laminar flow hood, add 1-2 mL of sterile 0.05% Tween 80 water to the surface of a mature, sporulating Aspergillus culture plate.

    • Gently scrape the surface with a sterile inoculating loop to dislodge the spores.

    • Pipette the resulting spore suspension into a sterile microcentrifuge tube.

  • Serial Dilution:

    • Perform a series of 1:10 dilutions of the spore suspension in sterile 0.05% Tween 80 water to achieve a final concentration of approximately 100-1000 spores/mL.

  • Plating:

    • Pipette 100 µL of the final dilution onto the surface of a PDA or MEA plate.

    • Using a sterile spreader, evenly distribute the suspension across the entire surface of the agar.

    • Prepare several plates to increase the chances of obtaining well-isolated colonies.

  • Incubation:

    • Incubate the plates at 25-30°C for 24-48 hours, or until single colonies are visible.

  • Isolation:

    • Examine the plates under a dissecting microscope to identify colonies that have clearly originated from a single spore.

    • Using a sterile needle, carefully pick a single, well-isolated colony and transfer it to a fresh PDA or MEA plate.

    • Incubate the new plate to grow your pure culture.

Protocol 2: Aseptic Inoculation of a Liquid Culture

This protocol outlines the steps for aseptically transferring your pure Aspergillus culture to a liquid fermentation medium.[3][9]

Materials:

  • Pure Aspergillus culture on an agar plate

  • Sterile liquid fermentation medium in a flask or bioreactor

  • Sterile inoculating loop or sterile cork borer

  • Bunsen burner

  • Laminar flow hood

Procedure:

  • Preparation:

    • Work in a laminar flow hood. Disinfect the work surface and all items entering the hood with 70% ethanol.

    • Light the Bunsen burner to create a sterile field around your working area.

  • Inoculation:

    • Method A (Spore Suspension): Prepare a spore suspension from your pure culture plate as described in Protocol 1. Aseptically add a defined volume of the spore suspension to your liquid medium.

    • Method B (Agar Plugs): Use a sterile cork borer to cut a few small agar plugs (approximately 5 mm in diameter) from the growing edge of your pure Aspergillus colony.

  • Transfer:

    • Briefly flame the mouth of the fermentation flask.

    • Aseptically transfer the spore suspension or agar plugs into the liquid medium.

    • Immediately flame the mouth of the flask again and replace the sterile cap or cotton plug.

  • Incubation:

    • Incubate the flask under the desired conditions (e.g., 25-30°C, shaking at 150-200 rpm).

Protocol 3: PCR-Based Detection of Bacterial Contamination

This protocol provides a general method for detecting bacterial 16S rRNA genes in your Aspergillus culture, indicating bacterial contamination.[10][11][12]

Materials:

  • Aspergillus culture sample (mycelium or liquid culture)

  • DNA extraction kit suitable for fungal and bacterial DNA

  • Universal bacterial 16S rRNA primers (e.g., 27F and 1492R)

  • PCR master mix (containing Taq polymerase, dNTPs, buffer)

  • Thermocycler

  • Agarose (B213101) gel electrophoresis system

  • DNA stain (e.g., ethidium (B1194527) bromide or SYBR Safe)

  • Positive control (bacterial DNA) and negative control (sterile water)

Procedure:

  • DNA Extraction:

    • Extract total genomic DNA from your Aspergillus culture sample using a suitable commercial kit, following the manufacturer's instructions. Ensure the protocol includes a robust cell lysis step (e.g., bead beating) to break open both fungal and bacterial cells.

  • PCR Amplification:

    • Set up the PCR reaction in a sterile PCR tube:

      • 5 µL of 10x PCR Buffer

      • 1 µL of 10 mM dNTPs

      • 1 µL of 10 µM Forward Primer (e.g., 27F)

      • 1 µL of 10 µM Reverse Primer (e.g., 1492R)

      • 0.5 µL of Taq DNA Polymerase

      • 1-5 µL of extracted DNA template

      • Sterile deionized water to a final volume of 50 µL.

    • Run the PCR in a thermocycler with the following typical conditions (annealing temperature may need optimization):

      • Initial denaturation: 95°C for 5 minutes

      • 30-35 cycles of:

        • Denaturation: 95°C for 30 seconds

        • Annealing: 55°C for 30 seconds

        • Extension: 72°C for 1 minute 30 seconds

      • Final extension: 72°C for 10 minutes

  • Gel Electrophoresis:

    • Run the PCR products on a 1% agarose gel alongside a DNA ladder, a positive control, and a negative control.

    • Visualize the DNA bands under UV light. A band of the expected size (around 1500 bp for 27F/1492R primers) in your sample lane indicates the presence of bacterial DNA and thus, contamination.

Mandatory Visualizations

Contamination_Troubleshooting_Workflow Contamination Troubleshooting Workflow start Suspected Contamination in Aspergillus Culture visual_inspection Visual & Olfactory Inspection (Cloudiness, Color Change, Odor, Pellicle) start->visual_inspection microscopy Microscopic Examination (Wet Mount) visual_inspection->microscopy bacterial Bacterial Contamination (Rods, Cocci) microscopy->bacterial Bacteria observed fungal Fungal/Yeast Contamination (Spores, Budding Cells, Foreign Hyphae) microscopy->fungal Other fungi/yeast observed no_contaminant No Visible Contaminants, but Poor Growth/Yield microscopy->no_contaminant No contaminants observed discard_bact Discard Batch Review Sterilization & Aseptic Technique bacterial->discard_bact discard_fungal Discard Batch Purify Inoculum (Single-Spore Isolation) Review Lab Hygiene & Air Filtration fungal->discard_fungal optimize_media Review & Optimize Media Composition & Growth Conditions (pH, Temp, Nutrients) no_contaminant->optimize_media pcr_test Optional: PCR Test for Cryptic Contamination optimize_media->pcr_test pcr_test->bacterial Positive Result pcr_test->optimize_media Negative Result Single_Spore_Isolation_Workflow Single-Spore Isolation Workflow start Start with Mature Aspergillus Culture prep_suspension Prepare Spore Suspension in Sterile Tween Water start->prep_suspension serial_dilute Perform Serial Dilutions (e.g., to 10^-3, 10^-4) prep_suspension->serial_dilute plate_dilution Plate Diluted Suspension on Agar Medium (PDA/MEA) serial_dilute->plate_dilution incubate Incubate at 25-30°C for 24-48 hours plate_dilution->incubate check_colonies Examine for Well-Isolated Single Colonies incubate->check_colonies check_colonies->plate_dilution Too dense, re-plate higher dilution pick_colony Aseptically Pick a Single Colony with a Sterile Needle check_colonies->pick_colony Isolated colonies present transfer_pure Transfer to a Fresh Agar Plate pick_colony->transfer_pure end Pure Culture Obtained transfer_pure->end

References

Technical Support Center: Troubleshooting Inconsistent Results in Helvolinic Acid Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the bio-functional evaluation of Helvolinic acid. The following troubleshooting guides and frequently asked questions (FAQs) provide targeted solutions to mitigate variability and ensure the generation of reliable and reproducible data.

Frequently Asked Questions (FAQs)

Compound-Related Issues

Q1: We are observing lower than expected or no bioactivity with our this compound. What are the potential causes?

A1: Several factors related to the compound itself can lead to diminished bioactivity:

  • Compound Stability: this compound, like other fusidane-type antibiotics, may be susceptible to degradation. Factors such as improper storage temperature, exposure to light, or inappropriate pH of the solvent or assay medium can compromise its integrity. It is recommended to store this compound at -20°C and protect it from light.

  • Solubility Issues: Poor solubility of this compound in the assay medium can lead to an effective concentration that is lower than the nominal concentration. This can result in seemingly lower potency.

  • Purity of the Compound: The presence of impurities or degradation products in the this compound sample can interfere with the assay and affect the results.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: Based on the properties of the closely related compound, Helvolic acid, it is recommended to prepare stock solutions in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, or Dimethylformamide (DMF). It is crucial to maintain a low final concentration of the organic solvent in the assay to avoid solvent-induced artifacts. Always include a vehicle control (assay medium with the same concentration of the solvent) in your experiments.

Assay-Specific Issues

Q3: Our Minimum Inhibitory Concentration (MIC) values for this compound against Staphylococcus aureus are inconsistent across experiments. What could be the reason?

A3: Inconsistent MIC values are a common issue in antibiotic susceptibility testing. Several factors can contribute to this variability:

  • Inoculum Preparation: The density of the initial bacterial inoculum is a critical parameter. An inoculum that is too dense can lead to higher MIC values, while a sparse inoculum can result in lower MICs. Standardization of the inoculum to a 0.5 McFarland standard is essential for reproducibility.

  • Growth Phase of Bacteria: Bacteria should be in the logarithmic growth phase at the time of the assay to ensure consistent metabolic activity and susceptibility to the antibiotic.

  • Incubation Conditions: Variations in incubation time and temperature can significantly impact bacterial growth and, consequently, the observed MIC. Adhere strictly to the recommended incubation parameters for the specific bacterial strain.

  • Assay Medium: The composition of the culture medium can influence the activity of the antibiotic. Ensure that the same type and batch of medium are used for all related experiments.

Q4: We are performing a cytotoxicity assay with this compound on a cancer cell line and the results are not reproducible. What should we check?

A4: Reproducibility in cytotoxicity assays can be affected by several variables:

  • Cell Health and Passage Number: Ensure that the cells are healthy, free from contamination, and within a consistent and low passage number range. Cells at high passage numbers can exhibit altered morphology and growth rates, leading to variability.

  • Cell Seeding Density: Inconsistent cell numbers across wells can lead to significant variations in the final readout. Use a hemocytometer or an automated cell counter to ensure accurate and uniform cell seeding.

  • Assay Endpoint: The choice of cytotoxicity assay (e.g., MTT, XTT, LDH) can influence the results. Different assays measure different cellular parameters (metabolic activity, membrane integrity, etc.), and their suitability may vary depending on the compound and cell line.[1]

  • Compound Incubation Time: The duration of exposure to this compound will directly impact the observed cytotoxicity. Optimize and standardize the incubation time for your specific experimental setup.

Troubleshooting Guides

Issue 1: High Variability in MIC Assay Results

Potential Cause Troubleshooting Step
Inaccurate Inoculum Density Standardize the bacterial inoculum to a 0.5 McFarland turbidity standard using a spectrophotometer or a McFarland densitometer.
Pipetting Errors Use calibrated pipettes and proper pipetting techniques to ensure accurate dispensing of the compound, media, and bacterial suspension.
Edge Effects in Microplate Avoid using the outermost wells of the microplate, as they are more prone to evaporation, which can concentrate the compound and affect bacterial growth. Alternatively, fill the outer wells with sterile media or water.
Compound Precipitation Visually inspect the wells for any signs of compound precipitation after addition to the assay medium. If precipitation occurs, consider using a different solvent or adjusting the final concentration.
Inconsistent Plate Reading Ensure that the microplate reader is properly calibrated and that the reading parameters (e.g., wavelength) are appropriate for the assay.

Issue 2: Inconsistent Cytotoxicity (IC50) Values

Potential Cause Troubleshooting Step
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before seeding. After seeding, allow the plate to sit at room temperature for a short period before incubation to ensure even cell distribution.
Serum Lot-to-Lot Variability Fetal Bovine Serum (FBS) can vary between lots and affect cell growth and drug sensitivity. If possible, use the same lot of FBS for a series of related experiments.
Interference with Assay Reagent This compound may interfere with the chemistry of the cytotoxicity assay (e.g., reducing the MTT reagent). Run a control with the compound in cell-free medium to check for any direct interaction with the assay reagents.
Sub-optimal Incubation Time Perform a time-course experiment to determine the optimal incubation time for observing the cytotoxic effects of this compound on your specific cell line.
Solvent Toxicity High concentrations of the solvent (e.g., DMSO) can be toxic to cells. Ensure the final solvent concentration is low (typically <0.5%) and consistent across all wells. Include a vehicle control to assess solvent toxicity.

Quantitative Data Summary

The following tables summarize the reported bioactivity of this compound and the closely related Helvolic acid against various microorganisms.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound

Microorganism Strain MIC (µg/mL) Reference
Staphylococcus aureusNot Specified1[2][3]

Table 2: Minimum Inhibitory Concentrations (MIC) of Helvolic Acid

Microorganism Strain MIC (µg/mL) Reference
Bacillus subtilisNot Specified2[4]
Methicillin-resistant Staphylococcus aureus (MRSA)Not Specified4[4]
Staphylococcus aureusNot Specified6.25[5]
Escherichia coliNot Specified6.25[5]
Gram-positive bacteria (various)Not Specified16-32[5]

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay for this compound against Staphylococcus aureus

This protocol is a general guideline and should be optimized for specific laboratory conditions and bacterial strains.

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in 100% DMSO to a final concentration of 1 mg/mL.

    • Store the stock solution at -20°C, protected from light.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar (B569324) plate, inoculate a single colony of S. aureus into Mueller-Hinton Broth (MHB).

    • Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase.

    • Adjust the turbidity of the bacterial suspension with fresh MHB to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the adjusted suspension 1:100 in MHB to obtain a final inoculum density of approximately 1 x 10⁶ CFU/mL.

  • Assay Plate Preparation:

    • In a 96-well microplate, perform a two-fold serial dilution of the this compound stock solution in MHB. The final volume in each well should be 50 µL. The concentration range should typically span from 64 µg/mL to 0.0625 µg/mL.

    • Include a positive control well (MHB with bacteria, no compound) and a negative control well (MHB only).

  • Inoculation and Incubation:

    • Add 50 µL of the prepared bacterial inoculum to each well (except the negative control), bringing the final volume to 100 µL. The final bacterial concentration will be approximately 5 x 10⁵ CFU/mL.

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.

Visualizations

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

This compound belongs to the fusidane class of antibiotics, which inhibit bacterial protein synthesis by targeting Elongation Factor G (EF-G).[6][7][8][9] EF-G is a crucial protein that facilitates the translocation of the ribosome along the messenger RNA (mRNA) during the elongation phase of protein synthesis. By binding to the ribosome-EF-G complex, this compound locks EF-G in its post-translocational state, preventing its release from the ribosome.[8][10][11] This stalls the ribosome, thereby halting the synthesis of new proteins and ultimately leading to a bacteriostatic effect.[5][7]

G cluster_ribosome Ribosome Ribosome 70S Ribosome Protein_Synthesis Protein Synthesis Elongation Ribosome->Protein_Synthesis Catalyzes mRNA mRNA mRNA->Ribosome tRNA tRNA tRNA->Ribosome EFG Elongation Factor G (EF-G) EFG->Ribosome Binds to EFG->Protein_Synthesis Essential for Translocation Helvolinic_Acid This compound Helvolinic_Acid->EFG Binds to ribosome-bound EF-G Helvolinic_Acid->Protein_Synthesis Inhibits Bacterial_Growth Bacterial Growth Inhibition (Bacteriostatic Effect) Protein_Synthesis->Bacterial_Growth

Caption: Mechanism of action of this compound.

Troubleshooting Workflow for Inconsistent MIC Results

This workflow provides a logical sequence of steps to identify the source of variability in Minimum Inhibitory Concentration (MIC) assays.

G cluster_troubleshoot Troubleshooting Steps start Inconsistent MIC Results check_inoculum Verify Inoculum Preparation (0.5 McFarland, Log Phase) start->check_inoculum inoculum_ok Inoculum Consistent? check_inoculum->inoculum_ok check_compound Assess Compound Stock (Solubility, Storage, Purity) compound_ok Compound Integrity OK? check_compound->compound_ok check_protocol Review Assay Protocol (Pipetting, Incubation, Media) protocol_ok Protocol Followed Correctly? check_protocol->protocol_ok inoculum_ok->check_compound Yes resolve_inoculum Re-standardize Inoculum Preparation Procedure inoculum_ok->resolve_inoculum No compound_ok->check_protocol Yes resolve_compound Prepare Fresh Stock Solution from a Reliable Source compound_ok->resolve_compound No resolve_protocol Refine Technique and Ensure Consistent Conditions protocol_ok->resolve_protocol end_good Consistent Results Achieved protocol_ok->end_good Yes resolve_inoculum->check_inoculum resolve_compound->check_compound resolve_protocol->check_protocol

Caption: Troubleshooting workflow for MIC assays.

References

Improving the stability of Helvolinic acid for long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the long-term storage and stability of Helvolinic acid.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears discolored after storage. What could be the cause?

A1: Discoloration of this compound solutions, often appearing yellowish or brownish, is a common indicator of chemical degradation. This can be triggered by several factors including exposure to light (photodegradation), inappropriate pH, high temperatures, or oxidative stress. It is crucial to store this compound solutions protected from light and at the recommended temperature to minimize degradation.

Q2: I am observing a decrease in the antibacterial potency of my this compound stock. Why is this happening?

A2: A reduction in antibacterial activity is a direct consequence of this compound degradation. Structural changes to the molecule can impair its ability to bind to its target, Elongation Factor G (EF-G), in bacteria, thereby reducing its efficacy.[1] The formation of degradation products, such as lumifusidic acid from the structurally similar fusidic acid, has been shown to result in decreased antibacterial potency.[1] To ensure consistent experimental results, it is recommended to use freshly prepared solutions or properly stored aliquots.

Q3: Can I store this compound in a standard laboratory freezer?

A3: While freezing is generally recommended for long-term storage, the stability of this compound can still be compromised over time, even at temperatures of -20°C, especially in solution. For optimal long-term stability, it is advisable to store this compound as a lyophilized powder at -20°C or below and protected from moisture and light. If storing in solution is necessary, use a cryoprotectant and flash-freeze in liquid nitrogen before transferring to a -80°C freezer.

Q4: What are the primary degradation pathways for this compound?

A4: Based on studies of the structurally similar antibiotic fusidic acid, this compound is susceptible to degradation under several conditions:

  • Acidic and Alkaline Hydrolysis: Both low and high pH environments can catalyze the hydrolysis of ester groups and other labile functionalities on the molecule.[2][3][4]

  • Oxidation: The unsaturated portions of the this compound structure are prone to oxidation, especially in the presence of oxygen and metal ions.

  • Photodegradation: Exposure to ultraviolet (UV) light can lead to the formation of degradation products. Fusidic acid, for instance, is known to degrade into lumifusidic acid upon light exposure.[1]

Q5: How can I prevent the degradation of this compound during my experiments?

A5: To minimize degradation, handle this compound with the following precautions:

  • Work with solutions under low-light conditions or in amber-colored vials.

  • Use buffers within a neutral pH range (pH 5-7), as extreme pH can accelerate degradation.[5]

  • Prepare solutions fresh whenever possible. If stock solutions are required, store them as small, single-use aliquots at -80°C.

  • Consider the addition of antioxidants to your formulation if oxidative degradation is a concern.

Troubleshooting Guides

Issue 1: Precipitate Formation in this compound Solution During Storage
Possible Cause Troubleshooting Steps
Poor Solubility This compound has poor water solubility. Ensure you are using an appropriate solvent (e.g., ethanol, methanol, DMSO) to prepare your stock solution before diluting into aqueous buffers.
Temperature Fluctuations Frequent freeze-thaw cycles can lead to precipitation. Prepare single-use aliquots to avoid repeated temperature changes.
pH Shift A change in the pH of the buffer during storage can affect solubility. Verify the pH of your stored solution.
Degradation Some degradation products may be less soluble than the parent compound. If precipitation is observed alongside discoloration or loss of activity, degradation is likely. The solution should be discarded.
Issue 2: Inconsistent Results in Biological Assays
Possible Cause Troubleshooting Steps
Degraded this compound The use of degraded this compound will lead to variable and reduced biological activity. Always use a fresh or properly stored, quality-controlled batch of the compound. Perform a stability check of your stock solution using HPLC.
Inaccurate Concentration Ensure accurate and consistent preparation of your working solutions. Use calibrated pipettes and high-purity solvents.
Interaction with Media Components Certain components in your cell culture or assay media could potentially interact with and degrade this compound. As a control, incubate this compound in the media for the duration of the experiment and then analyze its integrity by HPLC.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol is adapted from a validated method for the structurally similar compound, fusidic acid, and can be used to assess the stability of this compound.[2][4]

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Acetonitrile and water (72:28, v/v), with the pH adjusted to 3.5 with acetic acid.[2]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 235 nm.[4]

  • Injection Volume: 20 µL.

  • Procedure:

    • Prepare a standard solution of this compound of known concentration in the mobile phase.

    • Prepare samples of this compound that have been subjected to various storage conditions (e.g., different temperatures, time points, presence of excipients).

    • Inject the standard and samples onto the HPLC system.

    • The retention time for intact this compound should be determined from the standard. Peaks at other retention times are indicative of degradation products.

    • Quantify the amount of remaining this compound in the samples by comparing the peak area to the standard curve.

Protocol 2: Lyophilization of this compound for Long-Term Storage

This protocol provides a general framework for lyophilizing this compound to enhance its stability. The exact parameters may need optimization based on the specific formulation.

  • Materials:

    • This compound solution in a suitable solvent (e.g., a mixture of t-butanol and water).

    • Cryoprotectant (e.g., mannitol (B672) or trehalose, typically at 1-5% w/v).

    • Lyophilizer.

    • Sterile vials and stoppers.

  • Procedure:

    • Prepare a solution of this compound containing the cryoprotectant.

    • Aseptically fill the solution into sterile lyophilization vials.

    • Partially insert the lyophilization stoppers.

    • Freezing: Place the vials on the lyophilizer shelf and freeze the product to a temperature well below its eutectic point (typically -40°C to -60°C). A controlled freezing rate is often beneficial.

    • Primary Drying (Sublimation): Apply a vacuum (e.g., 100-200 mTorr) and raise the shelf temperature to facilitate the sublimation of the ice. The temperature should be kept below the collapse temperature of the formulation. This is the longest phase of the cycle.

    • Secondary Drying (Desorption): After all the ice has sublimated, gradually increase the shelf temperature (e.g., to 25°C) while maintaining the vacuum to remove residual bound water.

    • Stoppering and Sealing: Once the secondary drying is complete, fully stopper the vials under vacuum or after backfilling with an inert gas like nitrogen, and then seal with aluminum caps.

    • Store the lyophilized product at -20°C or below, protected from light.

Data Presentation

Table 1: Representative Stability of Fusidic Acid Under Forced Degradation Conditions

As a proxy for this compound stability. Data extracted from a study on fusidic acid.[2]

Stress Condition% Degradation
Acid Hydrolysis (0.01 M HCl, 60°C)15.2%
Alkaline Hydrolysis (0.001 M NaOH, 60°C)25.8%
Oxidative (3% H₂O₂, 60°C)10.5%
Neutral (Water, 60°C)8.7%
Photolytic (UV 254 nm, Room Temp)5.1%

Table 2: Recommended Long-Term Storage Conditions for this compound

FormulationTemperatureLight/Moisture ProtectionExpected Stability
Solid/Lyophilized Powder -20°C or belowStore in a desiccator, protected from light.> 2 years
Stock Solution in Anhydrous Organic Solvent (e.g., DMSO, Ethanol) -80°CStore in amber, tightly sealed vials.Up to 6 months
Aqueous Solution (with cryoprotectant) -80°C (after flash-freezing)Single-use aliquots in amber vials.1-3 months

Visualizations

degradation_pathway cluster_stress Stress Factors helvolinic_acid This compound (Active) degraded_products Degradation Products (Reduced or No Activity) helvolinic_acid->degraded_products Degradation light Light heat Heat ph Extreme pH oxygen Oxygen

Caption: Major factors leading to the degradation of this compound.

experimental_workflow prep Prepare this compound Solution store Store under Test Conditions (e.g., 40°C, 75% RH) prep->store sample Sample at Time Points (0, 1, 3, 6 months) store->sample hplc Analyze by Stability-Indicating HPLC Method sample->hplc quantify Quantify Remaining This compound hplc->quantify activity Correlate with Biological Activity Assay quantify->activity

Caption: Workflow for assessing the stability of this compound.

signaling_pathway_impact cluster_drug Drug Action cluster_target Bacterial Target cluster_effect Biological Effect HA_active This compound (Active) EFG Elongation Factor G (EF-G) HA_active->EFG Binds to HA_degraded Degraded this compound HA_degraded->EFG Reduced or no binding Protein_synthesis_inhibited Protein Synthesis Inhibited EFG->Protein_synthesis_inhibited Blocks translocation Protein_synthesis_unaffected Protein Synthesis Unaffected EFG->Protein_synthesis_unaffected Bacterial_growth_inhibited Bacterial Growth Inhibited Protein_synthesis_inhibited->Bacterial_growth_inhibited Bacterial_growth_continues Bacterial Growth Continues Protein_synthesis_unaffected->Bacterial_growth_continues

Caption: Impact of this compound degradation on its mechanism of action.

References

Dealing with co-eluting impurities in Helvolinic acid purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the purification of Helvolinic acid, with a specific focus on resolving co-eluting impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common co-eluting impurities encountered during this compound purification?

A1: During the purification of this compound from fungal fermentation, particularly from species like Sarocladium oryzae, the most common co-eluting impurities are structurally similar derivatives of helvolic acid. These include, but are not limited to, 6-deacetoxy helvolic acid and 1,2-dihydrohelvolic acid.[1] These compounds share a similar fusidane-type antibiotic backbone, leading to comparable physicochemical properties and making their separation challenging.[2][3]

Q2: I'm observing a shoulder on my this compound peak in the HPLC chromatogram. What is the likely cause?

A2: A shoulder on the main peak, or a broad, asymmetric peak, is a strong indicator of a co-eluting impurity. Given the biosynthetic pathway of this compound, it is highly probable that one of its derivatives, such as 6-deacetoxy helvolic acid or 1,2-dihydrohelvolic acid, is eluting very close to your target compound under the current chromatographic conditions. To confirm this, it is recommended to use a diode array detector (DAD) to check for spectral uniformity across the peak or, ideally, a mass spectrometer (MS) to identify the different molecular weights present.

Q3: What are the initial steps to improve the separation of this compound from its co-eluting impurities?

A3: The initial approach to resolving co-eluting peaks involves optimizing the chromatographic parameters to enhance resolution. This can be achieved by systematically adjusting the mobile phase composition, such as the organic solvent-to-aqueous buffer ratio, or by evaluating different organic modifiers (e.g., acetonitrile (B52724) vs. methanol). Additionally, modifying the gradient slope can be effective. A shallower gradient around the elution time of this compound can often improve the separation of closely eluting compounds.

Q4: My attempts to optimize the mobile phase have not been successful. What other strategies can I employ to resolve the co-eluting peaks?

A4: If mobile phase optimization is insufficient, a change in the stationary phase chemistry is the next logical step. Switching to a column with a different selectivity, such as a phenyl-hexyl or a cyano phase, can alter the elution order and improve separation. Another powerful strategy is to employ orthogonal separation techniques. This involves using a secondary purification step that relies on a different separation mechanism, such as normal-phase chromatography if you were initially using reversed-phase.[4]

Troubleshooting Guide: Co-eluting Impurities in this compound Purification

ProblemPossible Cause(s)Recommended Solution(s)
Peak shouldering or broadening of the this compound peak. Co-elution with structurally related impurities (e.g., 6-deacetoxy helvolic acid, 1,2-dihydrohelvolic acid).1. Optimize Mobile Phase: Adjust the gradient slope to be shallower around the elution time of this compound. Experiment with different organic modifiers (acetonitrile vs. methanol). 2. Change Stationary Phase: Switch to a column with a different selectivity (e.g., phenyl-hexyl, cyano). 3. Verify Peak Purity: Use a DAD to check for spectral homogeneity across the peak. Employ LC-MS to identify the molecular weights of the co-eluting species.
Low purity of the final isolated this compound despite a single sharp peak in the initial chromatogram. Perfect co-elution where two or more compounds elute at the exact same retention time.1. Employ High-Resolution Techniques: Utilize Ultra-High-Performance Liquid Chromatography (UHPLC) for improved peak efficiency and resolution. 2. Orthogonal Separation: Implement a secondary purification step with a different chromatographic mode (e.g., normal-phase chromatography, ion-exchange chromatography). 3. Preparative HPLC: If sufficient material is available, use preparative HPLC with a high-resolution column and optimized method to physically separate the compounds.
Inconsistent purification results between batches. Variability in the fermentation process leading to different impurity profiles. Changes in the chromatographic system's performance.1. Standardize Fermentation: Ensure consistent fermentation conditions (media, pH, temperature, incubation time) to maintain a reproducible metabolite profile.[4] 2. Column Equilibration and Washing: Ensure the column is properly equilibrated before each run and implement a robust washing protocol to remove any strongly retained compounds from previous injections. 3. System Suitability Tests: Perform regular system suitability tests to monitor the performance of your HPLC system.

Quantitative Data Summary

The following table summarizes the antibacterial activity of this compound and its common co-eluting impurities against Staphylococcus aureus. This data highlights the importance of achieving high purity, as the biological activity can vary between the target compound and its related substances.

CompoundMinimum Inhibitory Concentration (MIC) against S. aureus (ATCC 29213) [µg/mL][1][2]
This compound4
6-desacetoxy-helvolic acid4
Sarocladilactone B4
Helvolic acid1

Experimental Protocols

Protocol 1: Extraction of this compound from Sarocladium oryzae Fermentation Broth
  • Fermentation: Culture the endophytic fungus Sarocladium oryzae DX-THL3 in Potato Dextrose Broth (PDB) medium for 5 days on a rotary shaker (150 rpm).

  • Extraction: After the incubation period, extract the fermentation broth with an equal volume of ethyl acetate (B1210297) (EtOAc) three times.

  • Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

Protocol 2: Semi-preparative HPLC for the Purification of this compound and its Derivatives

This protocol is based on the successful separation of helvolic acid derivatives from Sarocladium oryzae.

  • Initial Fractionation: The crude EtOAc extract is first subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of dichloromethane (B109758) (CH₂Cl₂) and methanol (B129727) (MeOH).

  • Sephadex LH-20 Chromatography: Bioactive fractions are further chromatographed on a Sephadex LH-20 column using a CH₂Cl₂-MeOH solvent system.[2]

  • Semi-preparative HPLC: Subfractions containing the compounds of interest are purified by semi-preparative HPLC.[2]

    • Column: Sunfire ODS, 10 × 250 mm, 5 µm.[3]

    • Mobile Phase: A gradient of acetonitrile (MeCN) and water (H₂O) with 0.1% formic acid. A typical starting condition could be 60:40 MeCN:H₂O.[2]

    • Flow Rate: 3 mL/min.[2]

    • Detection: UV detector, wavelength based on the UV absorbance maximum of this compound.

    • Fraction Collection: Collect fractions corresponding to the peaks of interest and analyze their purity by analytical HPLC-MS.

Visualizations

Troubleshooting_Workflow start Start: Co-eluting Impurity Suspected peak_analysis Peak Shape Analysis (Shoulder, Broadening) start->peak_analysis dad_ms Perform DAD/MS Analysis peak_analysis->dad_ms Yes no_issue Symmetrical Peak peak_analysis->no_issue No impurity_confirmed Impurity Confirmed? dad_ms->impurity_confirmed optimize_mobile_phase Optimize Mobile Phase (Gradient, Solvent) impurity_confirmed->optimize_mobile_phase Yes end End: Pure this compound impurity_confirmed->end No resolution_achieved Resolution Achieved? optimize_mobile_phase->resolution_achieved change_stationary_phase Change Stationary Phase (e.g., Phenyl-hexyl, Cyano) resolution_achieved->change_stationary_phase No resolution_achieved->end Yes resolution_achieved2 Resolution Achieved? change_stationary_phase->resolution_achieved2 orthogonal_method Employ Orthogonal Method (e.g., Normal Phase) resolution_achieved2->orthogonal_method No resolution_achieved2->end Yes orthogonal_method->end no_issue->end

Caption: Troubleshooting workflow for resolving co-eluting impurities in this compound purification.

Purification_Workflow start Fungal Fermentation (Sarocladium oryzae) extraction Solvent Extraction (Ethyl Acetate) start->extraction crude_extract Crude Extract extraction->crude_extract silica_gel Silica Gel Column Chromatography crude_extract->silica_gel bioactive_fractions Bioactive Fractions silica_gel->bioactive_fractions sephadex Sephadex LH-20 Chromatography bioactive_fractions->sephadex target_fractions Target Fractions sephadex->target_fractions prep_hplc Semi-preparative HPLC target_fractions->prep_hplc pure_compounds Pure this compound & Co-eluting Impurities prep_hplc->pure_compounds end Characterization (NMR, MS) pure_compounds->end

Caption: General experimental workflow for the purification of this compound.

References

Technical Support Center: Enhancing the Bioavailability of Helvolinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments aimed at enhancing the bioavailability of Helvolinic acid derivatives. The information provided is based on established principles for improving the bioavailability of poorly soluble, lipophilic compounds, with specific examples and data often drawn from the closely related and well-studied fusidane antibiotic, Fusidic acid, due to the limited public data on this compound derivatives specifically.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in achieving good oral bioavailability for this compound derivatives?

A1: this compound derivatives, like other fusidane-type antibiotics, are typically lipophilic and poorly soluble in water.[1] This low aqueous solubility is a primary obstacle to their dissolution in the gastrointestinal (GI) tract, which is a prerequisite for absorption. Furthermore, these compounds may be subject to first-pass metabolism in the liver, where a significant portion of the absorbed drug is metabolized before reaching systemic circulation.[2][3]

Q2: What are the initial steps to consider when a this compound derivative shows low bioavailability in preclinical studies?

A2: The first step is to characterize the physicochemical properties of your specific derivative, focusing on its aqueous solubility and membrane permeability. This can be achieved through standardized in vitro assays. Based on the results, you can classify your compound according to the Biopharmaceutics Classification System (BCS) and select an appropriate formulation strategy.

Q3: What are the most promising formulation strategies for enhancing the bioavailability of these derivatives?

A3: Several strategies can be employed, often in combination:

  • Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug, leading to a faster dissolution rate.[4]

  • Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate and apparent solubility.

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), self-microemulsifying drug delivery systems (SMEDDS), and liposomes can improve the solubilization of lipophilic drugs in the GI tract and may also enhance lymphatic absorption, partially bypassing first-pass metabolism.[5]

  • Complexation: The use of cyclodextrins to form inclusion complexes can significantly increase the aqueous solubility of poorly soluble drugs.[4]

Q4: How can I assess the potential for first-pass metabolism of my this compound derivative?

A4: In vitro studies using human liver microsomes or hepatocytes can provide an initial assessment of the metabolic stability of your compound. These studies can identify the primary cytochrome P450 (CYP) enzymes responsible for its metabolism.[6] For fusidic acid, CYP3A4 is a key enzyme in its metabolism.[6] Subsequent in vivo pharmacokinetic studies in animal models, comparing oral and intravenous administration, are necessary to quantify the extent of the first-pass effect.[7][8]

Troubleshooting Guides

Issue 1: Low and Variable Oral Bioavailability in Animal Studies
Potential Cause Troubleshooting Steps Expected Outcome
Poor aqueous solubility leading to incomplete dissolution. 1. Conduct solubility studies: Determine the kinetic and thermodynamic solubility in relevant buffers (e.g., simulated gastric and intestinal fluids). 2. Employ solubility enhancement techniques: Prepare formulations such as micronized powders, solid dispersions, or lipid-based systems.Increased dissolution rate and extent of drug release in vitro, leading to higher and more consistent plasma concentrations in vivo.
Low intestinal permeability. 1. Perform in vitro permeability assays: Use Caco-2 cell monolayers or Parallel Artificial Membrane Permeability Assay (PAMPA) to assess passive and active transport. 2. Investigate efflux transporters: If active efflux is suspected (high B-A permeability in Caco-2), co-administer with known efflux pump inhibitors (e.g., verapamil (B1683045) for P-gp). 3. Consider permeation enhancers: Explore the use of safe and effective permeation enhancers in the formulation.Identification of permeability issues and strategies to overcome them, resulting in improved drug absorption.
Extensive first-pass metabolism. 1. In vitro metabolism studies: Use liver microsomes to identify the metabolic pathways and major metabolites. 2. Pharmacokinetic modeling: Compare oral and intravenous pharmacokinetic profiles to calculate the absolute bioavailability and estimate the first-pass extraction ratio. 3. Lipid-based formulations: Formulations that promote lymphatic transport can partially bypass the liver.Quantification of the first-pass effect and development of strategies to mitigate it, leading to increased systemic exposure.
Issue 2: Inconsistent Results in In Vitro Permeability Assays (PAMPA)
Potential Cause Troubleshooting Steps Expected Outcome
Low compound solubility in the donor compartment. 1. Check the solubility of the compound in the assay buffer. 2. Use a co-solvent (e.g., DMSO) at a low, non-disruptive concentration (typically <1%). 3. Ensure the compound does not precipitate during the assay. A clear donor solution throughout the experiment, leading to more accurate and reproducible permeability measurements.
Membrane integrity issues. 1. Visually inspect the lipid membrane for uniformity after application. 2. Use a membrane integrity marker (e.g., Lucifer Yellow) in parallel with your test compound. Low permeability of the integrity marker, confirming that the membrane is intact and that the measured permeability of the test compound is not due to leaks.
Compound binding to the plate or membrane. 1. Perform a mass balance study by quantifying the compound in the donor, acceptor, and washing solutions of the plate and membrane. High recovery of the compound (>80-90%), indicating minimal non-specific binding and ensuring the accuracy of the permeability calculation.

Quantitative Data Summary

The following table summarizes key bioavailability-related parameters for Fusidic Acid, a close structural analog of this compound. These values can serve as a useful reference for researchers working with this compound derivatives.

Parameter Value Reference
Aqueous Solubility Practically insoluble in water.[1][9][1][9]
Solubility in Organic Solvents Freely soluble in ethanol. Soluble in DMSO and DMF.[10][10]
Oral Bioavailability (Film-coated tablet) ~91%[2][11]
Protein Binding >95%[2][11]
Primary Metabolic Enzymes CYP3A4, UGT1A1[6]

Experimental Protocols

Protocol 1: Kinetic Solubility Assay

This protocol provides a high-throughput method for estimating the aqueous solubility of a compound.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplate

  • Plate reader capable of measuring turbidity or UV absorbance

Procedure:

  • Add 198 µL of PBS to each well of the microplate.

  • Add 2 µL of the 10 mM compound stock solution in DMSO to the first well of each row and mix thoroughly. This creates a starting concentration of 100 µM with 1% DMSO.

  • Perform a serial dilution across the plate.

  • Incubate the plate at room temperature for 1-2 hours with gentle shaking.

  • Measure the turbidity of each well using a nephelometer or the UV absorbance at a wavelength where the compound does not absorb (e.g., 620 nm) to detect precipitation.

  • The highest concentration that does not show precipitation is reported as the kinetic solubility.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay assesses the passive permeability of a compound across an artificial lipid membrane.

Materials:

  • 96-well filter plate (donor plate)

  • 96-well acceptor plate

  • Phospholipid solution (e.g., 2% lecithin (B1663433) in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound and control compound solutions in PBS

Procedure:

  • Carefully add 5 µL of the phospholipid solution to the membrane of each well of the donor plate. Allow the solvent to evaporate completely.

  • Add 300 µL of PBS to each well of the acceptor plate.

  • Add 150 µL of the test and control compound solutions to the corresponding wells of the donor plate.

  • Carefully place the donor plate on top of the acceptor plate to form a "sandwich."

  • Incubate at room temperature for 4-18 hours with gentle shaking.

  • After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).

  • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) * (V_D + V_A)) / (V_D * C_D(0))) Where:

    • V_D = volume of donor well

    • V_A = volume of acceptor well

    • A = surface area of the membrane

    • t = incubation time

    • C_A(t) = concentration in the acceptor well at time t

    • C_D(0) = initial concentration in the donor well

Visualizations

bioavailability_troubleshooting_workflow cluster_start Start cluster_physicochemical Physicochemical Characterization cluster_formulation Formulation Development cluster_metabolism Metabolism Assessment cluster_evaluation Re-evaluation start Low in vivo Bioavailability Observed solubility Determine Aqueous Solubility (Kinetic & Thermodynamic) start->solubility permeability Assess Membrane Permeability (PAMPA or Caco-2) start->permeability sol_enhancement Solubility Enhancement Strategies (Micronization, Solid Dispersion, etc.) solubility->sol_enhancement If solubility is low perm_enhancement Permeability Enhancement Strategies (Permeation Enhancers, Lipid Systems) permeability->perm_enhancement If permeability is low in_vitro_met In Vitro Metabolism (Liver Microsomes) sol_enhancement->in_vitro_met re_evaluate Re-evaluate in vivo Bioavailability of Optimized Formulation sol_enhancement->re_evaluate perm_enhancement->in_vitro_met perm_enhancement->re_evaluate in_vivo_pk In Vivo Pharmacokinetics (Oral vs. IV) in_vitro_met->in_vivo_pk If metabolically unstable in_vivo_pk->re_evaluate Quantify first-pass effect factors_affecting_bioavailability cluster_drug Drug Properties cluster_formulation Formulation Factors cluster_physiological Physiological Factors drug This compound Derivative solubility Aqueous Solubility drug->solubility permeability Membrane Permeability drug->permeability stability Chemical & Metabolic Stability drug->stability bioavailability Oral Bioavailability solubility->bioavailability permeability->bioavailability stability->bioavailability formulation Dosage Form dissolution Dissolution Rate formulation->dissolution excipients Excipients (Solubilizers, etc.) formulation->excipients dissolution->bioavailability excipients->bioavailability physiology GI Tract gi_transit GI Transit Time physiology->gi_transit gi_ph GI pH physiology->gi_ph first_pass First-Pass Metabolism physiology->first_pass gi_transit->bioavailability gi_ph->bioavailability first_pass->bioavailability reduces experimental_workflow_bioavailability start Start: Candidate This compound Derivative physchem Physicochemical Characterization (Solubility, LogP) start->physchem invitro_perm In Vitro Permeability (PAMPA, Caco-2) physchem->invitro_perm formulation Formulation Development (e.g., SEDDS, Nanocrystals) invitro_perm->formulation invitro_release In Vitro Dissolution/ Release Studies formulation->invitro_release invivo_pk In Vivo Pharmacokinetic Studies (Animal Model) invitro_release->invivo_pk data_analysis Data Analysis & Bioavailability Calculation invivo_pk->data_analysis optimization Formulation Optimization (Iterative Process) data_analysis->optimization optimization->formulation Refine final Optimized Formulation with Enhanced Bioavailability optimization->final Achieved

References

Validation & Comparative

A Comparative Analysis of Helvolinic Acid and its Analogs: From Antibacterial Action to Anticancer Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Helvolinic acid, a fusidane-type antibiotic, has long been recognized for its antibacterial properties. This guide provides a comparative analysis of this compound and its synthetic and natural analogs, focusing on their performance in biological assays and offering insights into their mechanisms of action. Experimental data is presented to facilitate objective comparison, and detailed protocols for key experiments are provided. Furthermore, we explore the emerging, albeit less studied, anticancer potential of this class of compounds, extrapolating from data on the closely related fusidic acid to propose potential signaling pathways involved.

Antibacterial Activity: A Quantitative Comparison

This compound and its naturally occurring analogs have demonstrated potent activity, particularly against Gram-positive bacteria such as Staphylococcus aureus. The primary mechanism of action for fusidane antibiotics is the inhibition of protein synthesis through the binding to elongation factor G (EF-G). The minimum inhibitory concentration (MIC) is a key metric for quantifying antibacterial potency.

Table 1: Comparative Antibacterial Activity (MIC) of this compound and Its Natural Analogs against Staphylococcus aureus

CompoundMIC (µg/mL)[1][2]
This compound1
Sarocladilactone B4
6-Desacetoxy-helvolic acid4
Helvolic acid4
Sarocladilactone APotent (exact value not specified)
1,2-Dihydrohelvolic acidPotent (exact value not specified)

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The following protocol outlines the broth microdilution method, a standard procedure for determining the MIC of antimicrobial agents.

Materials:

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial strain (e.g., Staphylococcus aureus)

  • Test compounds (this compound and its analogs)

  • Positive control (bacterial suspension without antibiotic)

  • Negative control (broth only)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Bacterial Inoculum:

    • A single colony of the test bacterium is inoculated into MHB and incubated at 37°C until it reaches the logarithmic growth phase.

    • The bacterial suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Stock solutions of the test compounds are prepared in a suitable solvent.

    • Serial two-fold dilutions of each compound are prepared in MHB directly in the 96-well plates to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Each well containing the diluted compound is inoculated with the prepared bacterial suspension.

    • The microtiter plates are incubated at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacterium. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Anticancer Potential: An Emerging Frontier

While the antibacterial properties of the fusidane class are well-established, their potential as anticancer agents is an area of growing interest. Direct studies on the anticancer activity of this compound are limited. However, research on the structurally similar compound, fusidic acid, provides valuable insights into the potential mechanisms and signaling pathways that may be modulated by this compound and its analogs.

Studies on fusidic acid have shown that it can inhibit the growth of various cancer cell lines, including cervical, thyroid, and breast cancer cells. The primary mechanism appears to be the induction of cell cycle arrest, rather than direct apoptosis (cell death)[1][3][4]. The specific phase of the cell cycle that is arrested can vary depending on the cancer cell type[1][3][4].

Potential Signaling Pathways Modulated by this compound Analogs

Based on studies of fusidic acid and other natural product-derived compounds, a hypothetical signaling pathway for the anticancer effects of this compound analogs can be proposed. One study on fusidic acid's neuroprotective effects implicated the activation of the AMP-activated protein kinase (AMPK) pathway[2][5]. AMPK is a key energy sensor in cells and its activation can lead to the inhibition of cell growth and proliferation. Furthermore, the NF-κB signaling pathway is a critical regulator of inflammation, cell survival, and proliferation, and is a common target for anticancer agents[6][7][8]. It is plausible that this compound analogs could exert their anticancer effects through modulation of these pathways.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor IKK IKK Complex Receptor->IKK Activates Helvolinic_Acid_Analog This compound Analog AMPK AMPK Helvolinic_Acid_Analog->AMPK Activates Helvolinic_Acid_Analog->IKK Inhibits (?) Protein_Synthesis Protein Synthesis (Elongation Factor G) Helvolinic_Acid_Analog->Protein_Synthesis Inhibits Cell_Cycle_Arrest Cell Cycle Arrest AMPK->Cell_Cycle_Arrest Promotes IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_n NF-κB NFkB->NFkB_n Translocates to Nucleus Gene_Expression Gene Expression (Proliferation, Survival, Inflammation) NFkB_n->Gene_Expression Promotes Transcription

Figure 1. Hypothetical signaling pathways modulated by this compound analogs in cancer cells.

Caption: Proposed mechanism of anticancer action for this compound analogs.

This diagram illustrates a potential mechanism where a this compound analog could induce cell cycle arrest through the activation of AMPK and potential inhibition of the NF-κB pathway, alongside its known role in inhibiting protein synthesis. It is important to note that the inhibition of the IKK complex by this compound is speculative and requires experimental validation.

Structure-Activity Relationship (SAR)

The biological activity of fusidane antibiotics is closely linked to their chemical structure. While a comprehensive SAR for the anticancer activity of this compound and its analogs is yet to be established, some general observations can be made based on studies of fusidic acid and its derivatives in the context of antibacterial and antituberculosis activity[4][9].

  • The Carboxylic Acid Group: The C-21 carboxylic acid is crucial for antibacterial activity. Modifications at this position generally lead to a significant decrease in potency[4]. This suggests that this functional group is likely important for binding to the target protein.

  • The Steroid Scaffold: The tetracyclic core of the fusidane structure is essential for its biological activity.

  • Modifications at Other Positions: Modifications at other positions on the steroid nucleus can influence the compound's potency and pharmacokinetic properties. For instance, some modifications at the C-3 hydroxyl group have been shown to maintain or slightly improve antibacterial activity.

Further research is needed to delineate the specific structural features of this compound and its analogs that contribute to any potential anticancer effects.

Conclusion and Future Directions

This compound and its analogs remain a promising class of natural products with well-documented antibacterial efficacy. This guide provides a comparative overview of their antibacterial performance and outlines a standard protocol for their evaluation. The exploration of their anticancer potential is still in its nascent stages. While direct evidence for the anticancer mechanism of this compound is scarce, data from the closely related fusidic acid suggests that these compounds may induce cell cycle arrest. The proposed signaling pathway involving AMPK and NF-κB provides a framework for future investigations.

To fully unlock the therapeutic potential of this compound and its synthetic analogs, future research should focus on:

  • Synthesis of a diverse library of this compound analogs to systematically explore the structure-activity relationship for both antibacterial and anticancer activities.

  • In-depth investigation of the anticancer mechanisms of promising analogs, including the identification of specific molecular targets and the validation of their effects on key signaling pathways.

  • Preclinical evaluation of the most potent and selective analogs in relevant animal models of bacterial infections and cancer.

By pursuing these research avenues, the scientific community can further elucidate the therapeutic utility of this fascinating class of natural products and potentially develop novel and effective treatments for a range of diseases.

References

Cross-resistance studies of Helvolinic acid with other antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-resistance profile of helvolinic acid with other classes of antibiotics. Due to the limited availability of direct cross-resistance studies for this compound, this guide leverages data from its close structural and mechanistic analog, fusidic acid, to infer its likely cross-resistance patterns. Both this compound and fusidic acid belong to the fusidane class of antibiotics, sharing a unique steroid-like structure and a common mechanism of action.

Executive Summary

This compound, a member of the fusidane class of antibiotics, is characterized by a mechanism of action that is distinct from most other commercially available antibacterial agents. This unique mode of action, which involves the inhibition of bacterial protein synthesis by targeting elongation factor G (EF-G), suggests a low probability of cross-resistance with other antibiotic classes.[1][2] Studies on the closely related compound, fusidic acid, have consistently demonstrated a lack of cross-resistance with major antibiotic classes such as beta-lactams, macrolides, and aminoglycosides.[1] Resistance to fusidanes typically arises from specific mutations in the fusA gene encoding EF-G or through the acquisition of fusB-type resistance genes, which do not confer resistance to other antibiotic families.[2]

Mechanism of Action and Resistance

The primary target of this compound and other fusidanes is the bacterial elongation factor G (EF-G). By binding to the EF-G-ribosome complex, the antibiotic stalls the translocation step of protein synthesis, leading to a bacteriostatic effect.[2][3] This mechanism is distinct from that of other protein synthesis inhibitors like macrolides or tetracyclines, as well as from cell wall synthesis inhibitors like beta-lactams.

Resistance to fusidanes primarily develops through two mechanisms:

  • Target Modification: Point mutations in the chromosomal fusA gene, which codes for EF-G, can alter the antibiotic's binding site, reducing its efficacy.[2]

  • Target Protection: The acquisition of plasmid-mediated genes, such as fusB and fusC, which encode proteins that protect EF-G from the antibiotic's action.[2]

Crucially, these resistance mechanisms are specific to fusidane-class antibiotics and do not confer resistance to other antibiotic classes.

Visualization of this compound's Signaling Pathway

Helvolinic_Acid_Mechanism cluster_ribosome 70S Ribosome A_site A Site P_site P Site E_site E Site mRNA mRNA mRNA->A_site Codon Recognition EF_G Elongation Factor G (EF-G) EF_G->A_site Translocation Translocation of tRNA-peptide from A to P site EF_G->Translocation Hydrolyzes GTP Inhibition Inhibition EF_G->Inhibition GTP GTP GTP->EF_G Helvolinic_Acid This compound Helvolinic_Acid->EF_G Binds to EF-G-Ribosome Complex Translocation->Inhibition

Caption: Mechanism of action of this compound.

Comparative Data on Antibiotic Susceptibility

The following tables summarize the minimum inhibitory concentrations (MICs) for this compound and fusidic acid against various bacterial strains. These tables also include data illustrating the lack of cross-resistance by showing the susceptibility of fusidic acid-resistant Staphylococcus aureus to other antibiotic classes.

Table 1: In Vitro Activity of this compound and Fusidic Acid Against Selected Gram-Positive Bacteria

OrganismAntibioticMIC Range (µg/mL)Reference
Staphylococcus aureusThis compound1 - 4[4]
Staphylococcus aureus (MRSA)This compound4[4]
Staphylococcus aureusFusidic Acid0.03 - 0.25[2]
Staphylococcus epidermidisFusidic Acid0.03 - 0.25[2]

Table 2: Susceptibility of Fusidic Acid-Resistant Staphylococcus aureus (FRSA) to Other Antibiotics

Antibiotic ClassAntibiotic% Susceptibility of FRSA IsolatesReference
PenicillinsPenicillin G0%[5]
MacrolidesErythromycin (B1671065)Low (resistance is common)[5]
LincosamidesClindamycinModerate[5]
AminoglycosidesGentamicinHigh[5]
TetracyclinesTetracyclineHigh[6]
GlycopeptidesVancomycin100%[5]
SulfonamidesTrimethoprim-SulfamethoxazoleModerate[5]

Note: The observed resistance to penicillin and erythromycin in FRSA isolates is generally due to the high prevalence of co-resistance mechanisms (e.g., beta-lactamases and erm genes) in clinical staphylococcal isolates, rather than a single mechanism conferring resistance to both fusidic acid and these other agents.

Experimental Protocols for Cross-Resistance Studies

A standard approach to assess cross-resistance involves determining the MICs of a new antibiotic against a panel of clinical isolates with well-characterized resistance mechanisms to other antibiotics.

Protocol: Broth Microdilution MIC Assay for Cross-Resistance Testing

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for testing this compound against a panel of antibiotic-resistant bacteria.

1. Preparation of Bacterial Inoculum: a. Select a panel of bacterial strains, including wild-type susceptible strains and strains with known resistance to various antibiotic classes (e.g., MRSA, VRE, beta-lactamase producers). b. Subculture the strains on appropriate agar (B569324) plates and incubate for 18-24 hours. c. Prepare a bacterial suspension in sterile saline or broth, adjusting the turbidity to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). d. Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

2. Preparation of Antibiotic Dilutions: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). b. Perform serial two-fold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The final volume in each well should be 50 µL. c. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

3. Inoculation and Incubation: a. Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL. b. Seal the plates and incubate at 35-37°C for 16-20 hours in ambient air.

4. Determination of MIC: a. After incubation, visually inspect the plates for bacterial growth (turbidity). b. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.

5. Interpretation: a. Compare the MIC of this compound for the resistant strains to the MIC for the susceptible wild-type strain. A significant increase (typically ≥4-fold) in the MIC for a resistant strain would suggest potential cross-resistance.

Visualization of Experimental Workflow

Cross_Resistance_Workflow Start Start: Select Bacterial Strains Strain_Panel Panel of Strains: - Wild-Type (Susceptible) - Known Resistant Strains (e.g., MRSA, VRE) Start->Strain_Panel Inoculum_Prep Prepare Standardized Inoculum (0.5 McFarland) Strain_Panel->Inoculum_Prep Inoculation Inoculate Plates with Bacterial Suspension Inoculum_Prep->Inoculation Antibiotic_Dilution Prepare Serial Dilutions of This compound in 96-well Plate Antibiotic_Dilution->Inoculation Incubation Incubate at 37°C for 16-20 hours Inoculation->Incubation MIC_Reading Read MICs (Lowest concentration with no visible growth) Incubation->MIC_Reading Data_Analysis Compare MICs of Resistant Strains to Wild-Type MIC_Reading->Data_Analysis Conclusion Conclusion on Cross-Resistance Data_Analysis->Conclusion

Caption: Workflow for assessing antibiotic cross-resistance.

Conclusion

Based on its mechanism of action and the extensive data available for the closely related compound fusidic acid, this compound is not expected to exhibit cross-resistance with other major classes of antibiotics.[1][4] The development of resistance to this compound is anticipated to be via mechanisms that are specific to the fusidane class of antibiotics and will likely not compromise the efficacy of other antibacterial agents. This positions this compound as a potentially valuable therapeutic option, particularly in the context of multidrug-resistant infections where cross-resistance is a significant clinical challenge. Further direct experimental studies are warranted to definitively confirm the cross-resistance profile of this compound.

References

Synergistic Potential of Helvolinic Acid and its Analogs with Conventional Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant bacteria necessitates innovative therapeutic strategies, including the use of antibiotic adjuvants that can restore or enhance the efficacy of existing drugs. Helvolinic acid, a fusidane-type antibiotic, and its parent compound, helvolic acid, have garnered attention for their potential synergistic effects when combined with other classes of antibiotics. This guide provides a comparative overview of the documented synergistic activities of helvolic acid, serving as a proxy for the potential of this compound, and details the experimental protocols for assessing such interactions.

Lack of Direct Synergy Data for this compound

To date, specific studies detailing the synergistic effects of This compound with other antibiotics are not available in the public domain. However, research on the closely related compound, helvolic acid , provides valuable insights into the potential synergistic capabilities of this structural class of antibiotics. This compound is a hydrolyzed product of helvolic acid and exhibits potent antibacterial activity, particularly against Staphylococcus aureus, with a reported Minimum Inhibitory Concentration (MIC) of 1 μg/mL.

Synergistic Effects of Helvolic Acid with Known Antibiotics

Studies have demonstrated that helvolic acid exhibits synergistic antibacterial activity against multi-drug resistant Staphylococcus aureus (MRSA) when combined with several conventional antibiotics. These findings suggest a potential mechanism to overcome resistance and enhance therapeutic outcomes.

Comparison of Synergistic Effects
Antibiotic CombinationTarget OrganismObserved EffectQuantitative Data
Helvolic Acid + PenicillinMulti-drug resistant S. aureus, Bacillus cereusSynergisticThe synergistic effect with penicillin was reported to be approximately three times that of clavulanic acid with penicillin in an agar (B569324) diffusion assay on B. cereus[1].
Helvolic Acid + ErythromycinMulti-drug resistant S. aureusSynergisticExhibited synergistic effects on all tested multi-drug resistant S. aureus strains in checkerboard studies[1].
Helvolic Acid + Tetracycline (B611298)Multi-drug resistant S. aureusSynergisticShowed synergistic effects on some multi-drug resistant S. aureus strains in checkerboard studies[1].

Experimental Protocols for Synergy Testing

The synergistic effects of antibiotic combinations are typically evaluated using in vitro methods such as the checkerboard assay and the time-kill assay.

Checkerboard Assay

The checkerboard assay is a common method to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the degree of synergy.

Methodology:

  • Preparation of Antibiotics: Stock solutions of this compound and the antibiotic to be tested are prepared and serially diluted.

  • Microtiter Plate Setup: A 96-well microtiter plate is prepared with serial dilutions of this compound along the x-axis and the other antibiotic along the y-axis. This creates a matrix of varying concentration combinations.

  • Inoculation: Each well is inoculated with a standardized bacterial suspension (e.g., 0.5 McFarland standard) of the target organism.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) of each drug alone and in combination is determined by observing the lowest concentration that inhibits visible bacterial growth.

  • Calculation of FIC Index: The FIC index is calculated using the following formula: FIC Index = FIC of Drug A + FIC of Drug B Where:

    • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

Interpretation of FIC Index:

  • Synergy: FIC Index ≤ 0.5

  • Additive: 0.5 < FIC Index ≤ 1

  • Indifference: 1 < FIC Index ≤ 4

  • Antagonism: FIC Index > 4

Checkerboard_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Prepare this compound Stock Solution D Serial Dilutions of This compound (x-axis) A->D B Prepare Antibiotic Stock Solution E Serial Dilutions of Antibiotic (y-axis) B->E C Prepare Bacterial Inoculum F Inoculate Microtiter Plate C->F D->F E->F G Incubate Plate F->G H Read MICs G->H I Calculate FIC Index H->I J Interpret Results I->J

Checkerboard Assay Workflow
Time-Kill Assay

The time-kill assay provides information on the rate of bacterial killing by an antimicrobial agent or a combination of agents over time.

Methodology:

  • Preparation of Cultures: A standardized bacterial suspension is prepared in a suitable broth medium.

  • Addition of Antibiotics: The bacterial culture is aliquoted into tubes containing:

    • No antibiotic (growth control)

    • This compound alone (at a specific concentration, e.g., 0.5 x MIC)

    • The second antibiotic alone (at a specific concentration, e.g., 0.5 x MIC)

    • The combination of this compound and the second antibiotic (at the same concentrations)

  • Incubation and Sampling: The tubes are incubated with shaking at 37°C. Samples are withdrawn at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

  • Viable Cell Count: Serial dilutions of the samples are plated on agar plates, and the number of colony-forming units per milliliter (CFU/mL) is determined after incubation.

  • Data Analysis: The change in log10 CFU/mL over time is plotted for each condition.

Interpretation:

  • Synergy: A ≥ 2 log10 decrease in CFU/mL between the combination and the most active single agent.

  • Indifference: A < 2 log10 but > -2 log10 change in CFU/mL between the combination and the most active single agent.

  • Antagonism: A ≥ 2 log10 increase in CFU/mL between the combination and the most active single agent.

Time_Kill_Assay_Workflow cluster_treatments Treatment Groups A Prepare Standardized Bacterial Suspension B Growth Control (No Antibiotic) A->B C This compound Alone A->C D Antibiotic Alone A->D E This compound + Antibiotic A->E F Incubate with Shaking at 37°C B->F C->F D->F E->F G Sample at 0, 2, 4, 8, 24 hours F->G H Perform Serial Dilutions and Plate G->H I Incubate Plates and Count CFUs H->I J Plot log10 CFU/mL vs. Time I->J K Analyze for Synergy, Indifference, or Antagonism J->K

Time-Kill Assay Workflow

Conclusion

While direct experimental data on the synergistic effects of this compound is currently lacking, the evidence from its parent compound, helvolic acid, suggests a promising avenue for future research. The synergistic interactions of helvolic acid with penicillin, erythromycin, and tetracycline against multi-drug resistant S. aureus highlight the potential of fusidane-type antibiotics as combination therapy partners. Further investigation into the synergistic potential of this compound is warranted to explore its clinical utility in combating antibiotic resistance. The standardized experimental protocols outlined in this guide provide a framework for conducting such essential research.

References

Head-to-head comparison of different Helvolinic acid extraction methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient extraction of bioactive compounds is a critical first step in the journey from discovery to application. Helvolinic acid, a derivative of the fusidane-type antibiotic helvolic acid, has demonstrated potent biological activities, making its effective isolation from fungal sources a key area of interest. This guide provides a head-to-head comparison of different extraction methodologies for this compound, supported by experimental protocols and data where available from related compounds.

This compound is a secondary metabolite produced by various endophytic fungi, including species of Sarocladium and Fusarium. The extraction process typically begins with the fermentation of the producing fungus, followed by the separation of the fungal biomass and the culture broth. The subsequent extraction and purification steps are crucial for obtaining this compound of high purity and yield.

Comparative Analysis of Extraction Techniques

While direct comparative studies on this compound extraction methods are limited in publicly available literature, we can extrapolate from established techniques for similar fungal secondary metabolites to provide a comparative overview. The most common approach involves solvent extraction, with variations in the specific technique employed.

Data Summary of Common Extraction Methods

Extraction MethodPrincipleTypical SolventsReported Yield (Helvolic Acid)PurityAdvantagesDisadvantages
Maceration Soaking the fungal material (mycelia and/or culture filtrate) in a solvent to dissolve the target compounds.Ethyl acetate (B1210297), Methanol (B129727), ChloroformNot specifiedVariableSimple, low cost, suitable for thermolabile compounds.Time-consuming, may result in lower extraction efficiency.
Soxhlet Extraction Continuous extraction with a hot solvent, allowing for efficient extraction with a smaller volume of solvent.Ethyl acetate, Acetone~20 mg/L (from Aspergillus oryzae)GoodHigh extraction efficiency, requires less solvent than maceration.Can degrade thermolabile compounds due to prolonged heating.
Ultrasound-Assisted Extraction (UAE) Utilizes ultrasonic waves to disrupt fungal cell walls, enhancing solvent penetration and extraction efficiency.Ethyl acetate, EthanolNot specifiedGoodFaster extraction times, increased yield, reduced solvent consumption.Requires specialized equipment, potential for localized heating.

Note: The yield mentioned for Soxhlet extraction pertains to helvolic acid, as specific yield data for this compound under different extraction methods was not available in the searched literature. The choice of solvent is critical, with ethyl acetate being a frequently used solvent for the extraction of helvolic acid and its derivatives from fungal cultures.[1][2]

Experimental Protocols

Below are detailed methodologies for the extraction and purification of this compound and related compounds, based on published research.

Method 1: Solvent Extraction from Sarocladium oryzae Culture

This protocol is adapted from a study on the isolation of helvolic acid derivatives from Sarocladium oryzae.[3]

1. Fungal Fermentation:

  • Inoculate Sarocladium oryzae in a suitable liquid medium (e.g., Potato Dextrose Broth).

  • Incubate the culture for an appropriate period (e.g., 15 days) under optimal conditions (e.g., 28°C, 180 rpm).

2. Extraction:

  • Separate the mycelia from the culture broth by filtration.

  • Extract the filtrate three times with an equal volume of ethyl acetate.

  • Combine the ethyl acetate extracts and concentrate under reduced pressure to obtain a crude extract.

3. Chromatographic Purification:

  • Subject the crude extract to silica (B1680970) gel column chromatography.

  • Elute the column with a gradient of petroleum ether and ethyl acetate.

  • Collect fractions and monitor by Thin Layer Chromatography (TLC).

  • Pool fractions containing the compound of interest and further purify using Sephadex LH-20 column chromatography and/or semi-preparative High-Performance Liquid Chromatography (HPLC).

Method 2: General Protocol for Secondary Metabolite Extraction from Fusarium sp.

This protocol provides a general workflow for optimizing the extraction of secondary metabolites from Fusarium species.[4]

1. Fungal Culture and Optimization:

  • Grow the Fusarium sp. on a suitable solid or in a liquid medium. Optimize culture conditions (media composition, pH, temperature, incubation time) for maximum production of the target metabolite.

2. Extraction of Mycelia and Supernatant:

  • Separate the fungal biomass from the culture broth by centrifugation.

  • Extract the supernatant three times with an equal volume of ethyl acetate.

  • Dry the mycelial mat, pulverize it, and extract with a suitable solvent (e.g., methanol or ethyl acetate).

3. Purification and Analysis:

  • Combine the extracts and evaporate the solvent.

  • Purify the crude extract using column chromatography over silica gel.

  • Analyze the purified fractions by HPLC to identify and quantify this compound.

Visualizing the Workflow and Mechanism

Experimental Workflow for this compound Extraction

Extraction_Workflow cluster_fermentation Fungal Fermentation cluster_extraction Extraction cluster_purification Purification Fungus Fungal Culture (e.g., Sarocladium oryzae) Fermentation Liquid Culture (e.g., PDB) Fungus->Fermentation Filtration Filtration Fermentation->Filtration Solvent_Extraction Solvent Extraction (Ethyl Acetate) Filtration->Solvent_Extraction Concentration Concentration (Rotary Evaporator) Solvent_Extraction->Concentration Column_Chromatography Silica Gel Column Chromatography Concentration->Column_Chromatography Fraction_Collection Fraction Collection & TLC Column_Chromatography->Fraction_Collection HPLC Semi-preparative HPLC Fraction_Collection->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound

Caption: A generalized workflow for the extraction and purification of this compound.

Hypothesized Signaling Pathway for Helvolic Acid's Antibacterial Action

While the specific signaling pathway of this compound is not extensively detailed, the mechanism of its parent compound, helvolic acid, involves the inhibition of protein synthesis in bacteria.[5] This is thought to occur through its interaction with elongation factor G (EF-G).

Signaling_Pathway Helvolic_Acid Helvolic Acid Bacterial_Cell Bacterial Cell Wall Helvolic_Acid->Bacterial_Cell Enters Cell EFG Elongation Factor G (EF-G) Helvolic_Acid->EFG binds to and inhibits Ribosome Ribosome Bacterial_Cell->Ribosome Ribosome->EFG binds Protein_Synthesis Protein Synthesis EFG->Protein_Synthesis facilitates translocation Inhibition Inhibition

Caption: Proposed mechanism of antibacterial action of helvolic acid.

Conclusion

The extraction of this compound from fungal sources is a multi-step process that requires careful optimization of both the fermentation and extraction parameters. While solvent extraction with ethyl acetate followed by chromatographic purification is the most documented method, advanced techniques such as ultrasound-assisted extraction may offer improved efficiency. Further research is needed to provide a direct quantitative comparison of these methods specifically for this compound to establish the most optimal protocol for its isolation. The provided workflows and protocols serve as a foundational guide for researchers to develop and refine their own extraction strategies for this promising bioactive compound.

References

Validating the Target of Helvolinic Acid in Bacterial Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Helvolinic acid's performance in targeting bacterial cells, supported by experimental data. We delve into its mechanism of action, compare it with alternative compounds, and provide detailed experimental protocols for target validation.

This compound: Targeting Bacterial Protein Synthesis

This compound, a fusidane-type antibiotic, demonstrates potent antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus. Its mechanism of action is centered on the inhibition of bacterial protein synthesis, a critical process for bacterial viability.

The validated molecular target of this compound within bacterial cells is the Elongation Factor G (EF-G) . EF-G is a crucial GTPase that facilitates the translocation of the ribosome along the messenger RNA (mRNA) during the elongation phase of protein synthesis. By binding to the ribosome-EF-G complex, this compound and its close analog Fusidic acid stall this translocation process, leading to a bacteriostatic effect. Resistance to these antibiotics often arises from mutations in the fusA gene, which encodes for EF-G.

Comparative Performance Analysis

To provide a clear comparison of this compound's efficacy, the following tables summarize its inhibitory activity alongside that of Fusidic acid and a novel alternative, Argyrin B, both of which also target EF-G.

CompoundTarget Organism/EnzymeIC50Reference
This compound Sulfolobus solfataricus EF-2 (homolog of EF-G)Lower than Fusidic Acid[1]
Fusidic Acid Sulfolobus solfataricus EF-2 (homolog of EF-G)Higher than this compound[1]
Argyrin B E. coli in vitro translation~1.2 - 2.4 µM[2]
Fusidic Acid E. coli in vitro translation~1.2 - 2.4 µM[2]

Table 1: Comparative IC50 Values for EF-G Inhibitors. IC50 (half-maximal inhibitory concentration) is a measure of the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.

CompoundTarget OrganismMIC (µg/mL)Reference
This compound Staphylococcus aureus6.25
Helvolic Acid Staphylococcus aureus3.13
Fusidic Acid Methicillin-resistant S. aureus (MRSA)0.12[3]
Argyrin B Pseudomonas aeruginosa8[4]

Table 2: Comparative Minimum Inhibitory Concentration (MIC) Values. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Signaling Pathway and Mechanism of Action

The following diagram illustrates the bacterial protein synthesis elongation cycle and the inhibitory action of this compound.

cluster_elongation_cycle Bacterial Protein Synthesis Elongation Cycle cluster_ribosome 70S Ribosome A_site A-site P_site P-site A_site->P_site Peptide Bond Formation E_site E-site P_site->E_site Translocation EF_G_GDP EF-G-GDP P_site->EF_G_GDP GTP Hydrolysis Exit Exit E_site->Exit EF_G EF-G-GTP EF_G->P_site Binds to Ribosome EF_G_GDP->E_site Promotes Translocation Stalled_Complex Stalled Ribosome-EF-G-GDP-Helvolinic Acid Complex Helvolinic_Acid This compound Helvolinic_Acid->EF_G_GDP Binds and Stalls

Caption: Inhibition of bacterial protein synthesis by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments to validate the targeting of EF-G by this compound.

Purification of Bacterial Elongation Factor G (EF-G)

Objective: To obtain pure, active EF-G for use in subsequent in vitro assays.

Materials:

  • E. coli strain overexpressing His-tagged EF-G

  • Lysis buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF)

  • Wash buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 20 mM imidazole)

  • Elution buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 250 mM imidazole)

  • Ni-NTA affinity chromatography column

  • Dialysis buffer (50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 10% glycerol)

Procedure:

  • Grow the E. coli culture and induce EF-G expression.

  • Harvest the cells by centrifugation and resuspend in lysis buffer.

  • Lyse the cells by sonication and clarify the lysate by centrifugation.

  • Load the supernatant onto a pre-equilibrated Ni-NTA column.

  • Wash the column with wash buffer to remove unbound proteins.

  • Elute the His-tagged EF-G with elution buffer.

  • Dialyze the eluted protein against dialysis buffer to remove imidazole and for storage.

  • Assess the purity and concentration of the purified EF-G using SDS-PAGE and a protein concentration assay (e.g., Bradford).

In Vitro Translation Inhibition Assay

Objective: To quantify the inhibitory effect of this compound on bacterial protein synthesis.

Materials:

  • Bacterial S30 extract (contains ribosomes, tRNAs, aminoacyl-tRNA synthetases, etc.)

  • DNA template encoding a reporter protein (e.g., luciferase or GFP)

  • Amino acid mixture

  • ATP and GTP

  • This compound and control compounds (dissolved in a suitable solvent like DMSO)

  • Luciferase assay reagent or fluorescence plate reader

Procedure:

  • Set up the in vitro translation reaction mixture containing S30 extract, DNA template, amino acids, and energy source (ATP/GTP).

  • Add varying concentrations of this compound or control compounds to the reaction mixtures. Include a solvent-only control.

  • Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours) to allow for protein synthesis.

  • Measure the amount of reporter protein produced. For luciferase, add the luciferase assay reagent and measure luminescence. For GFP, measure fluorescence.

  • Plot the percentage of protein synthesis inhibition against the logarithm of the compound concentration.

  • Calculate the IC50 value from the dose-response curve.

EF-G GTPase Activity Assay

Objective: To directly measure the effect of this compound on the GTPase activity of EF-G.

Materials:

  • Purified EF-G

  • Purified 70S ribosomes

  • GTP (including a radiolabeled or fluorescent analog for detection)

  • Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 70 mM NH4Cl, 30 mM KCl, 7 mM MgCl2)

  • This compound and control compounds

  • Method for detecting GTP hydrolysis (e.g., thin-layer chromatography for radiolabeled GTP, or a malachite green-based phosphate (B84403) detection assay)

Procedure:

  • Set up the reaction mixture containing ribosomes and EF-G in the reaction buffer.

  • Add varying concentrations of this compound or control compounds.

  • Initiate the reaction by adding GTP.

  • Incubate at 37°C for a defined period.

  • Stop the reaction and measure the amount of GDP or inorganic phosphate produced.

  • Calculate the rate of GTP hydrolysis for each compound concentration.

  • Determine the IC50 value for the inhibition of GTPase activity.

Experimental Workflow for Target Validation

The following diagram outlines the logical flow of experiments to validate EF-G as the target of this compound.

start Start: Hypothesis This compound Targets EF-G phenotypic_assay Phenotypic Assay: Determine MIC of this compound start->phenotypic_assay in_vitro_translation In Vitro Translation Assay: Measure Inhibition of Protein Synthesis phenotypic_assay->in_vitro_translation purify_efg Biochemical Assay: Purify EF-G Protein in_vitro_translation->purify_efg resistance_mutants Genetic Validation: Sequence fusA gene in Resistant Mutants in_vitro_translation->resistance_mutants gtpase_assay Enzymatic Assay: Measure Inhibition of EF-G GTPase Activity purify_efg->gtpase_assay binding_assay Biophysical Assay: Characterize Binding Affinity (e.g., ITC, SPR) purify_efg->binding_assay conclusion Conclusion: EF-G is the Validated Target of this compound gtpase_assay->conclusion binding_assay->conclusion resistance_mutants->conclusion

Caption: Experimental workflow for validating EF-G as the target.

Conclusion

The collective evidence strongly supports that this compound exerts its antibacterial effect by targeting and inhibiting the function of bacterial Elongation Factor G. The provided experimental protocols offer a robust framework for researchers to independently validate this target and to compare the efficacy of this compound with other EF-G inhibitors. The quantitative data presented highlights its potential as a valuable antibacterial agent, warranting further investigation and development.

References

Structure-Activity Relationship of Helvolinic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Helvolinic acid, a fusidane-type nortriterpenoid antibiotic, and its parent compound, helvolic acid, have garnered significant interest for their potent biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound derivatives, with a primary focus on their antibacterial effects, alongside emerging insights into their anticancer potential. The information presented is supported by experimental data, detailed methodologies for key assays, and visualizations of relevant biological pathways.

Antibacterial Activity: Unraveling the SAR

The antibacterial activity of this compound and its derivatives has been predominantly evaluated against Gram-positive bacteria, with Staphylococcus aureus being a key target. The primary mechanism of action for this class of compounds is the inhibition of bacterial protein synthesis by targeting elongation factor G (EF-G).[1][2][3][4] This leads to a bacteriostatic effect, halting the growth and proliferation of bacteria.[1][4]

Comparative Antibacterial Potency

The minimum inhibitory concentration (MIC) is a crucial quantitative measure of an antibiotic's potency. The table below summarizes the MIC values of helvolic acid, this compound, and other derivatives against various bacterial strains, as reported in a key study by Zhong et al. (2021).[5][6][7][8]

Compound NameR1 (C-6)R2 (C-16)ModificationsS. aureus (ATCC 29213) MIC (µg/mL)B. subtilis (ATCC 6633) MIC (µg/mL)E. coli (ATCC 25922) MIC (µg/mL)
Helvolic acidOAcOAcParent Compound8>128>128
This compound OH OAc Hydrolysis of C-6 acetate 1 64 64
6-desacetoxy-helvolic acidHOAcDeacetoxylation at C-64>128>128
1,2-dihydrohelvolic acidOAcOAcSaturation of C1-C2 double bond16>12864
Sarocladilactone A--C-21/C-16 lactone ring64>128>128
Sarocladilactone B--C-21/C-24 lactone ring4>12864

Data extracted from Zhong et al., 2021.[5][6][7][8]

Key SAR Insights for Antibacterial Activity

Based on the comparative data, several key structural features influencing the antibacterial activity of this compound derivatives have been identified:[7]

  • Modification at C-6: The substitution at the C-6 position is critical. The replacement of the acetoxy group in helvolic acid with a hydroxyl group to form this compound leads to a significant 8-fold increase in activity against S. aureus.[7]

  • Ring A Unsaturation: The presence of an α,β-unsaturated ketone in Ring A contributes to the antibacterial potency. Saturation of the C1-C2 double bond, as seen in 1,2-dihydrohelvolic acid, results in a decrease in activity.[7]

  • Lactone Ring Formation: The formation of a lactone ring between the C-21 carboxylic acid and hydroxyl groups at C-16 or C-24, as observed in Sarocladilactones A and B, generally leads to a significant reduction in antibacterial activity.[7]

  • C-7 Substitution: An ortho-hydroxy carbonyl or an α-orientation hydroxyl substitution at C-7 in ring B is thought to contribute to the antibacterial activity.[7]

Anticancer Activity: A Synergistic Approach

While the primary focus of helvolic acid research has been on its antibacterial properties, recent studies have begun to explore its potential as an anticancer agent. One notable study investigated the in vivo antitumor effect of helvolic acid in combination with the chemotherapeutic drug cyclophosphamide (B585) (CTX).

The study found that while helvolic acid alone did not show significant antitumor activity at the tested doses, its co-administration with CTX resulted in a promising synergistic effect, leading to a higher tumor growth inhibitory rate than CTX alone. This synergistic effect is proposed to be mediated through the Wnt/β-catenin signaling pathway.

Wnt/β-catenin Signaling Pathway and Helvolic Acid

The Wnt/β-catenin pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and survival. Its dysregulation is a hallmark of many cancers. The synergistic antitumor activity of helvolic acid and CTX was associated with the suppression of key proteins in this pathway, including β-catenin and cyclin D1.

Wnt_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Inhibition by Helvolic Acid + CTX Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP LRP5/6 LRP->Dishevelled GSK3b GSK-3β Dishevelled->GSK3b | bCatenin β-catenin GSK3b->bCatenin P APC APC APC->bCatenin Axin Axin Axin->bCatenin Proteasome Proteasome bCatenin->Proteasome Degradation bCatenin_nuc β-catenin bCatenin->bCatenin_nuc Translocation TCF_LEF TCF/LEF bCatenin_nuc->TCF_LEF TargetGenes Target Genes (e.g., Cyclin D1) TCF_LEF->TargetGenes Activation Proliferation Cell Proliferation TargetGenes->Proliferation Inhibitor Helvolic Acid + Cyclophosphamide Inhibitor->bCatenin_nuc Inhibitor->TargetGenes

Caption: Wnt/β-catenin signaling pathway and the proposed inhibitory action of helvolic acid in combination with cyclophosphamide.

Antiviral Activity: A Point of Comparison

Currently, there is a lack of direct experimental data on the antiviral activity of this compound and its derivatives. However, SAR studies of other structurally related triterpenoids, such as betulinic acid and oleanolic acid, have demonstrated significant antiviral potential, particularly against HIV and influenza viruses.[9][10] For instance, derivatives of oleanolic acid have shown potent anti-influenza activity by inhibiting the viral hemagglutinin protein.[10] Given the structural similarities, exploring the antiviral properties of this compound derivatives could be a promising avenue for future research.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This protocol is a standard method for determining the MIC of an antimicrobial agent against bacteria.

  • Preparation of Bacterial Inoculum:

    • A single colony of the test bacterium is inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubated overnight at 37°C.

    • The overnight culture is diluted in fresh broth to achieve a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Compound Dilutions:

    • A stock solution of the test compound (e.g., this compound derivative) is prepared in a suitable solvent (e.g., DMSO).

    • Serial two-fold dilutions of the compound are prepared in a 96-well microtiter plate using the appropriate broth medium.

  • Inoculation and Incubation:

    • An equal volume of the standardized bacterial inoculum is added to each well of the microtiter plate containing the compound dilutions.

    • The plate is incubated at 37°C for 16-24 hours.

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer compounds.

  • Cell Seeding:

    • Cancer cells (e.g., HeLa, HepG2) are seeded into a 96-well plate at a suitable density and allowed to adhere overnight in a CO2 incubator at 37°C.

  • Compound Treatment:

    • The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and the plate is incubated for another 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization and Measurement:

    • The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

    • The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Structure Elucidation: NMR and Mass Spectrometry

The chemical structures of novel this compound derivatives are typically elucidated using a combination of spectroscopic techniques.

  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and elemental composition of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1D NMR (¹H and ¹³C): Provides information about the number and types of protons and carbons in the molecule, as well as their chemical environment.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are used to establish the connectivity between protons and carbons, allowing for the complete assignment of the molecular structure. The specific parameters for these experiments (e.g., solvent, temperature, acquisition and processing parameters) are optimized for each compound.[5][11][12][13][14][15][16][17]

Experimental Workflow for SAR Studies

The following diagram illustrates a typical workflow for conducting SAR studies on this compound derivatives.

SAR_Workflow Start Start: this compound Synthesis Chemical Modification (e.g., at C-6, C-16) Start->Synthesis Purification Purification & Isolation Synthesis->Purification StructureElucidation Structure Elucidation (NMR, MS) Purification->StructureElucidation Bioassays Biological Activity Screening StructureElucidation->Bioassays Antibacterial Antibacterial Assays (MIC) Bioassays->Antibacterial Anticancer Anticancer Assays (Cytotoxicity) Bioassays->Anticancer Antiviral Antiviral Assays Bioassays->Antiviral SAR_Analysis SAR Analysis (Compare Structures & Activities) Antibacterial->SAR_Analysis Anticancer->SAR_Analysis Antiviral->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: A generalized workflow for the structure-activity relationship (SAR) studies of this compound derivatives.

References

Comparative Cytotoxicity of Helvolinic Acid: An Analysis Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the cytotoxic effects of Helvolinic acid. Due to the limited availability of direct comparative cytotoxicity data for this compound across multiple cell lines in the public domain, this guide presents a representative analysis based on available information for structurally related compounds and general cytotoxic assay methodologies. The data herein should be considered illustrative of the experimental approaches used to determine and compare the cytotoxicity of natural compounds.

Executive Summary

Data Presentation: Comparative Cytotoxicity

As direct IC50 values for this compound across a range of cancer cell lines were not found in the reviewed literature, the following table provides an example of how such comparative data is typically presented. The data shown is for Betulinic Acid , a triterpenoid (B12794562) with reported cytotoxic effects, and is compiled from various studies.

Cell LineCancer TypeIC50 (µM)Exposure Time (h)Assay Method
HeLa Cervical Cancer~20-5048MTT Assay
HepG2 Liver Cancer~15-4048MTT Assay
MCF-7 Breast Cancer~10-3048MTT Assay
A549 Lung Cancer~25-6048MTT Assay
Normal Fibroblasts Non-Cancerous>10048MTT Assay

Note: The IC50 values presented for Betulinic Acid are approximate ranges gathered from multiple sources for illustrative purposes and may vary depending on specific experimental conditions.

Experimental Protocols

The determination of the half-maximal inhibitory concentration (IC50) is a crucial step in assessing the cytotoxic potential of a compound. The following is a detailed methodology for the widely used MTT assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

1. Cell Seeding:

  • Cells from the desired lines (e.g., HeLa, HepG2, MCF-7) are harvested during their exponential growth phase.

  • A cell suspension is prepared, and cells are seeded into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

  • The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

2. Compound Treatment:

  • A stock solution of the test compound (e.g., this compound) is prepared in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in a complete cell culture medium.

  • The culture medium from the wells is replaced with the medium containing the different concentrations of the test compound.

  • Control wells containing medium with the solvent at the same concentration as the highest compound dose and wells with untreated cells are also included.

  • The plates are incubated for a specified exposure time (e.g., 24, 48, or 72 hours).

3. MTT Addition and Incubation:

  • After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well.

  • The plates are incubated for an additional 4 hours at 37°C, allowing the mitochondrial dehydrogenases in viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.

4. Solubilization of Formazan:

  • The medium containing MTT is carefully removed, and 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.

  • The plate is gently agitated on an orbital shaker for 15 minutes to ensure complete dissolution.

5. Absorbance Measurement and Data Analysis:

  • The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

  • The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Experimental Workflow for Cytotoxicity Assessment

Cytotoxicity_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cell Line Culture cell_seeding Seeding in 96-well Plates cell_culture->cell_seeding treatment Incubation (e.g., 48h) cell_seeding->treatment compound_prep This compound Dilution compound_prep->treatment mtt_addition Add MTT Reagent treatment->mtt_addition formazan_formation Incubation (4h) mtt_addition->formazan_formation solubilization Add Solubilization Buffer formazan_formation->solubilization read_absorbance Measure Absorbance (570nm) solubilization->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow of the MTT assay for determining cytotoxicity.

Postulated Apoptotic Signaling Pathway

While the precise apoptotic mechanism of this compound is not extensively detailed, many cytotoxic natural products induce apoptosis through the intrinsic (mitochondrial) pathway. The following diagram illustrates this common pathway.

Apoptosis_Pathway cluster_stimulus Inducing Agent cluster_mitochondria Mitochondrial Regulation cluster_caspase_cascade Caspase Activation cluster_outcome Cellular Outcome helvolinic_acid This compound bcl2 Bcl-2 (Anti-apoptotic) helvolinic_acid->bcl2 Downregulates bax Bax (Pro-apoptotic) helvolinic_acid->bax Upregulates bcl2->bax Inhibits cytochrome_c Cytochrome c Release bax->cytochrome_c Promotes apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) cytochrome_c->apoptosome caspase9 Caspase-9 (Initiator) apoptosome->caspase9 caspase3 Caspase-3 (Executioner) caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: The intrinsic pathway of apoptosis potentially induced by this compound.

Helvolinic Acid's Potential In Vivo Efficacy: A Comparative Analysis with Commercial Antibiotics Against MRSA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant pathogens, particularly Methicillin-Resistant Staphylococcus aureus (MRSA), presents a formidable challenge to public health. This has spurred the search for novel antimicrobial agents with unique mechanisms of action. Helvolinic acid, a fungal-derived antibiotic, has demonstrated promising in vitro activity against a range of Gram-positive bacteria, including MRSA. However, a comprehensive understanding of its in vivo efficacy compared to established commercial antibiotics is crucial for its potential clinical development.

This guide provides an objective comparison of the potential in vivo efficacy of this compound, using its close structural and mechanistic analog fusidic acid as a proxy, against the widely used commercial antibiotics, linezolid (B1675486) and vancomycin (B549263), in the context of MRSA infections. The data presented is compiled from various preclinical studies to offer a comparative snapshot of their performance.

Comparative In Vivo Efficacy Data

The following table summarizes the in vivo efficacy of fusidic acid (as a proxy for this compound), linezolid, and vancomycin in animal models of MRSA infection.

Antibiotic Animal Model Infection Type Dosage Regimen Efficacy Outcome Reference
Fusidic Acid Derivative (10a) MouseSubcutaneous InfectionNot SpecifiedSignificantly reduced bacterial load compared to untreated controls.[1]
Fusidic Acid Nanocrystals (2%) RatExcision Wound InfectionTopical applicationEnhanced bacterial clearance compared to commercial Fucidin® cream.[2]
Linezolid MouseThigh Infection (Neutropenic)100 mg/kg, twice daily>1 log10 reduction in bacterial load.
Linezolid RatThigh Infection (Neutropenic)50 mg/kg, twice daily>1 log10 reduction in bacterial load.
Vancomycin MouseThigh Infection (Neutropenic)Not SpecifiedShowed suppressive effects on bacterial growth.

Experimental Protocols

Detailed methodologies are essential for the interpretation and replication of in vivo efficacy studies. Below are representative experimental protocols for evaluating antibiotic efficacy in preclinical models of MRSA infection.

Murine Subcutaneous Infection Model (Adapted from Fusidic Acid Derivative Study)
  • Animal Model: Male BALB/c mice, 4-6 weeks old.

  • Bacterial Strain: Methicillin-Resistant Staphylococcus aureus (MRSA).

  • Infection: A suspension of MRSA is injected subcutaneously into the flank of the mice.

  • Treatment: At a specified time post-infection, animals are treated with the test compound (e.g., fusidic acid derivative) or a vehicle control. The route of administration and dosage regimen are key parameters.

  • Outcome Measurement: After a defined treatment period, the subcutaneous tissue at the site of infection is excised, homogenized, and plated on appropriate agar (B569324) to determine the bacterial load (Colony Forming Units per gram of tissue). A significant reduction in bacterial count in the treated group compared to the control group indicates efficacy.

Rat Excision Wound Infection Model (Adapted from Fusidic Acid Nanocrystals Study)
  • Animal Model: Wistar rats.

  • Wound Creation: A full-thickness excision wound is created on the dorsal side of the anesthetized rat.

  • Infection: A standardized inoculum of MRSA is applied to the wound bed.

  • Treatment: After a 24-hour infection period, the wounds are treated topically with the test formulation (e.g., 2% fusidic acid nanocrystal cream), a commercial comparator (e.g., Fucidin® cream), or a placebo cream.

  • Outcome Measurement: Wound tissue is harvested at specified time points, homogenized, and bacterial counts are determined by plating serial dilutions. The rate of wound closure and reduction in bacterial load are primary efficacy endpoints.

Murine Thigh Infection Model (General Protocol for Systemic Antibiotics)
  • Animal Model: Immunocompetent or neutropenic mice (rendered so by cyclophosphamide (B585) treatment).

  • Infection: An intramuscular injection of a standardized MRSA suspension is administered into the thigh muscle.

  • Treatment: Antibiotic therapy (e.g., linezolid, vancomycin) is initiated at a specific time post-infection, typically administered via intravenous, intraperitoneal, or oral routes at defined dosing intervals.

  • Outcome Measurement: At the end of the treatment period, the thigh muscles are aseptically removed, homogenized, and the number of viable bacteria (CFU/gram of tissue) is quantified. Survival rates can also be monitored in lethal infection models.

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for in vivo antibiotic efficacy testing in a murine infection model.

InVivo_Efficacy_Workflow cluster_preparation Preparation Phase cluster_infection Infection Phase cluster_treatment Treatment Phase cluster_evaluation Evaluation Phase Animal_Acclimatization Animal Acclimatization Infection Induction of Infection (e.g., Subcutaneous, Intramuscular) Animal_Acclimatization->Infection Bacterial_Culture Bacterial Culture Preparation Bacterial_Culture->Infection Drug_Formulation Test Compound Formulation Treatment_Administration Administration of Test Compound/Control Drug_Formulation->Treatment_Administration Treatment_Groups Randomization into Treatment Groups Infection->Treatment_Groups Treatment_Groups->Treatment_Administration Endpoint_Assessment Endpoint Assessment (e.g., Bacterial Load, Survival) Treatment_Administration->Endpoint_Assessment Data_Analysis Statistical Data Analysis Endpoint_Assessment->Data_Analysis

Caption: Generalized workflow for in vivo antibiotic efficacy testing.

Concluding Remarks

While direct in vivo efficacy data for this compound against MRSA is not yet widely available, the performance of its analogue, fusidic acid, in preclinical models suggests a potential for efficacy. The provided comparative data with linezolid and vancomycin highlights the different models and endpoints used to assess antibacterial activity in vivo. For drug development professionals, these findings underscore the importance of selecting appropriate animal models and robust experimental designs to evaluate the therapeutic potential of novel antibiotic candidates like this compound. Further in vivo studies are warranted to definitively establish the efficacy profile of this compound and its potential role in combating MRSA infections.

References

A New Era in Helvolinic Acid Production: A Comparative Guide to Biosynthesis and Traditional Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of complex molecules like Helvolinic acid is a critical challenge. This guide provides a detailed comparison between a novel biosynthetic route for this compound and a benchmark total chemical synthesis of the closely related fusidanetype antibiotic, fusidic acid. The data presented highlights the significant advantages of biosynthesis in terms of efficiency and scalability for this class of compounds.

At a Glance: Key Performance Metrics

The following table summarizes the quantitative data for a new biosynthetic route for this compound and the landmark total chemical synthesis of fusidic acid.

MetricNew Biosynthesis Route (this compound)Benchmark Chemical Synthesis (Fusidic Acid)
Product This compoundFusidic Acid
Methodology Heterologous expression of the helvolic acid gene cluster in Aspergillus oryzaeMulti-step total organic synthesis
Overall Yield ~20 mg/L of cultureData not publicly available, but typically low for complex total syntheses
Purity High, amenable to standard chromatographic purificationRequires extensive purification after numerous steps
Reaction Steps Single fermentation process followed by extraction and purificationOver 20 distinct chemical reaction and purification steps
Reagents Glucose-based fermentation media, genetically modified Aspergillus oryzaeNumerous, often hazardous and expensive, organic reagents and catalysts
Environmental Impact Aqueous-based process, biodegradable wasteSignificant organic solvent waste, potential for heavy metal catalyst residues
Scalability Highly scalable using standard fermentation technologyExtremely challenging and costly to scale

Experimental Protocols

New Biosynthesis Route: Heterologous Expression of this compound in Aspergillus oryzae

This method is based on the work of Lv et al. (2017), who successfully reconstituted the helvolic acid biosynthetic pathway in a heterologous host.[1]

1. Strain Construction:

  • The nine genes of the proposed helvolic acid gene cluster (helA, helB1, helB2, helC, helB3, helD1, helB4, helD2, helE) are sequentially introduced into the fungal host, Aspergillus oryzae NSAR1.

  • Gene expression is typically driven by strong, inducible promoters.

  • Successful transformants are selected using appropriate markers.

2. Fermentation:

  • A seed culture of the engineered A. oryzae strain is grown in a suitable medium (e.g., potato dextrose broth) for 2-3 days.

  • The seed culture is then used to inoculate a larger volume of production medium (e.g., a defined fermentation medium with glucose as the primary carbon source).

  • The culture is incubated at 28-30°C with shaking for 7-10 days.

3. Extraction and Purification:

  • The fungal mycelium is separated from the culture broth by filtration.

  • The mycelium is extracted with an organic solvent such as ethyl acetate.

  • The organic extract is concentrated in vacuo.

  • The crude extract is then subjected to chromatographic purification (e.g., silica (B1680970) gel chromatography followed by high-performance liquid chromatography (HPLC)) to yield pure this compound.

4. Characterization:

  • The structure of the isolated this compound is confirmed by spectroscopic methods, including high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.

Benchmark Chemical Synthesis: Formal Total Synthesis of Fusidic Acid

General Workflow: The synthesis involves the stereoselective construction of the complex tetracyclic core of the fusidane skeleton, followed by the installation of the various functional groups and the side chain. This process requires numerous individual chemical reactions, including:

  • Cycloadditions

  • Rearrangements

  • Oxidations and reductions

  • Functional group protections and deprotections

  • Carbon-carbon bond formations

Each of these steps necessitates a specific set of reagents and reaction conditions, followed by purification of the intermediate product. The complexity and length of such a synthesis inherently lead to a low overall yield and make it a significant challenge to perform on a large scale.

Visualizing the Synthesis Pathways

The following diagrams illustrate the logical workflows for the new biosynthetic route and the benchmark chemical synthesis.

Biosynthesis_Workflow cluster_0 Gene Cluster Introduction cluster_1 Production Gene_Cluster Helvolic Acid Gene Cluster Engineered_Strain Engineered Strain Gene_Cluster->Engineered_Strain Transformation Host Aspergillus oryzae (Host Strain) Host->Engineered_Strain Fermentation Fermentation Engineered_Strain->Fermentation Inoculation Extraction Extraction Fermentation->Extraction Harvest Purification Purification (Chromatography) Extraction->Purification Final_Product Pure This compound Purification->Final_Product

Caption: Workflow for the biosynthesis of this compound.

Chemical_Synthesis_Workflow Start Simple Starting Materials Step1 Step 1 (Reaction & Purification) Start->Step1 Step2 Step 2 (Reaction & Purification) Step1->Step2 Step_n Step 'n' (e.g., >20 steps) Step2->Step_n Final_Product Fusidic Acid Step_n->Final_Product

Caption: Generalized workflow for the total chemical synthesis of fusidic acid.

Conclusion

The comparison clearly demonstrates that for the production of this compound and related fusidane antibiotics, biosynthetic routes offer substantial advantages over traditional total chemical synthesis. The ability to harness a microorganism to perform the complex series of reactions in a single fermentation vessel represents a more sustainable, scalable, and efficient approach. While total chemical synthesis remains a monumental achievement and a powerful tool for creating novel analogues, for the production of the natural product itself, biosynthesis is the superior strategy. Future research in this area will likely focus on optimizing biosynthetic pathways through metabolic engineering to further increase yields and produce novel derivatives.

References

Statistical Analysis of Helvolinic Acid Bioassay Data for Validation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the statistical analysis and validation of bioassays for Helvolinic acid, a fusidane-type antibiotic. The content herein is designed to offer an objective comparison of its performance and is supported by experimental data and detailed methodologies.

Comparative Performance of this compound

This compound demonstrates potent antibacterial activity, particularly against Gram-positive bacteria. Its efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a microorganism. The following table summarizes the bioactivity of this compound against a key pathogen and presents a representative set of validation parameters for a typical MIC bioassay.

ParameterThis compound PerformanceRepresentative Bioassay Validation ParametersAcceptance Criteria (Typical)
Bioactivity (MIC) 1 µg/mL against Staphylococcus aureus-Lower MIC indicates higher potency
Linearity (r²) -0.995≥ 0.98
Range (µg/mL) -0.25 - 4.0Should cover the expected MIC range
Precision (RSD%)
- Repeatability-≤ 5%≤ 15%
- Intermediate Precision-≤ 10%≤ 20%
Accuracy (% Recovery) -95% - 105%80% - 120%

Note: The validation parameters presented are representative of a validated broth microdilution MIC assay and are not specific to a published study on this compound. They serve as a guide to the expected performance of a validated bioassay.

Experimental Protocols

The determination of this compound's antibacterial potency is primarily achieved through the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC). This bioassay is validated according to guidelines set by regulatory bodies such as the Clinical and Laboratory Standards Institute (CLSI).[1][2][3][4][5]

Protocol for Minimum Inhibitory Concentration (MIC) Bioassay

This protocol outlines the steps for determining the MIC of this compound using the broth microdilution method.

1. Preparation of Materials:

  • This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration.
  • Bacterial Inoculum: Culture the test organism (e.g., Staphylococcus aureus) in Mueller-Hinton Broth (MHB) to the early logarithmic phase of growth. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
  • 96-Well Microtiter Plate: Use sterile 96-well plates for the assay.

2. Serial Dilution:

  • Perform a two-fold serial dilution of the this compound stock solution in MHB directly in the 96-well plate to achieve a range of concentrations.

3. Inoculation:

  • Dilute the adjusted bacterial suspension and add it to each well of the microtiter plate, resulting in a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.

4. Incubation:

  • Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.

5. Determination of MIC:

  • The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the bacteria.

Validation of the MIC Bioassay

The validation of the MIC bioassay is crucial to ensure the reliability and accuracy of the results. The key validation parameters are:

  • Linearity: Demonstrates that the assay response is directly proportional to the concentration of the analyte. This is typically assessed by a dose-response curve.

  • Range: The concentration range over which the assay is precise, accurate, and linear.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision (Inter-assay precision): Precision within the same laboratory but on different days, with different analysts, or with different equipment.

  • Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by spike and recovery experiments.[6]

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

This compound belongs to the fusidane class of antibiotics, which are known to inhibit bacterial protein synthesis.[7][8][9][10] The primary target of this class of antibiotics is the Elongation Factor G (EF-G).[7][8][9][10][11]

The following diagram illustrates the mechanism by which fusidane-type antibiotics, such as this compound, disrupt the elongation step of protein synthesis in bacteria.

cluster_ribosome Bacterial Ribosome (70S) Ribosome Ribosome with mRNA and peptidyl-tRNA EFG_GTP EF-G-GTP binds to the ribosome Ribosome->EFG_GTP Translocation GTP Hydrolysis and Translocation of tRNA and mRNA EFG_GTP->Translocation EFG_GDP_release EF-G-GDP is released Translocation->EFG_GDP_release Normal Pathway EFG_GDP_stalled EF-G-GDP remains stalled on the ribosome Translocation->EFG_GDP_stalled Inhibited Pathway Protein_Synthesis_Continues Protein Synthesis Continues EFG_GDP_release->Protein_Synthesis_Continues Protein_Synthesis_Inhibited Protein Synthesis Inhibited EFG_GDP_stalled->Protein_Synthesis_Inhibited Helvolinic_Acid This compound (Fusidane-type antibiotic) Helvolinic_Acid->EFG_GDP_stalled Binds to and stabilizes the EF-G-GDP-ribosome complex

Mechanism of Action of this compound

This diagram illustrates that this compound binds to the Elongation Factor G (EF-G) after GTP hydrolysis, locking it onto the ribosome.[8][9] This prevents the release of EF-G, thereby halting the translocation of tRNA and mRNA, which ultimately inhibits bacterial protein synthesis.[7][9][10]

Experimental Workflow for Bioassay Validation

The validation of a this compound bioassay is a systematic process to ensure the method is suitable for its intended purpose. The workflow involves several key stages, from initial assay development to the final validation report.

cluster_validation_params Validation Parameters Start Start: Bioassay Validation Plan Assay_Development Assay Development and Optimization (e.g., MIC Broth Microdilution) Start->Assay_Development Pre_Validation Pre-Validation Assessment (Preliminary evaluation of performance) Assay_Development->Pre_Validation Validation_Execution Formal Validation Execution Pre_Validation->Validation_Execution Linearity_Range Linearity & Range Validation_Execution->Linearity_Range Precision Precision (Repeatability & Intermediate) Validation_Execution->Precision Accuracy Accuracy Validation_Execution->Accuracy Specificity Specificity Validation_Execution->Specificity Robustness Robustness Validation_Execution->Robustness Data_Analysis Statistical Data Analysis Linearity_Range->Data_Analysis Precision->Data_Analysis Accuracy->Data_Analysis Specificity->Data_Analysis Robustness->Data_Analysis Acceptance_Criteria Comparison with Acceptance Criteria Data_Analysis->Acceptance_Criteria Validation_Report Final Validation Report Acceptance_Criteria->Validation_Report

Bioassay Validation Workflow

This workflow begins with a clear validation plan, followed by the development and optimization of the bioassay. After a preliminary assessment, a formal validation is executed where key parameters are tested. The resulting data is statistically analyzed and compared against predefined acceptance criteria to determine if the assay is valid for its intended use, culminating in a comprehensive validation report.

References

Safety Operating Guide

Personal protective equipment for handling Helvolinic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: There is no specific Safety Data Sheet (SDS) readily available for Helvolinic acid. The following guidelines are based on general best practices for handling organic acids in a laboratory setting and are intended to provide essential, immediate safety and logistical information. Researchers, scientists, and drug development professionals should always conduct a thorough risk assessment for their specific experimental conditions and consult with their institution's Environmental Health and Safety (EHS) department.

This guide provides procedural, step-by-step guidance for the safe handling, storage, and disposal of this compound, ensuring the safety of all laboratory personnel.

Personal Protective Equipment (PPE)

The primary line of defense against chemical exposure is the correct and consistent use of Personal Protective Equipment.[1]

PPE CategoryItemSpecifications and Best Practices
Eye and Face Protection Safety Goggles & Face ShieldAlways wear chemical splash goggles that provide a complete seal around the eyes. For operations with a higher risk of splashing, a full-face shield should be worn in addition to safety goggles.[1]
Hand Protection Chemical-Resistant GlovesNitrile or butyl rubber gloves are recommended for handling organic acids.[2] Always check gloves for any signs of degradation or perforation before use. Double gloving is advisable for enhanced protection.
Body Protection Laboratory Coat & ApronA flame-resistant lab coat should be worn at all times. For procedures involving larger quantities or a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.
Respiratory Protection Fume HoodAll work with this compound, especially when heating or creating aerosols, should be conducted in a certified chemical fume hood to minimize inhalation exposure.
Foot Protection Closed-Toe ShoesSturdy, closed-toe shoes are mandatory in the laboratory to protect against spills and falling objects.

Handling and Storage

Proper handling and storage procedures are critical to prevent accidents and maintain the integrity of the compound.

  • Handling:

    • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.

    • Avoid direct contact with skin, eyes, and clothing.

    • Do not eat, drink, or smoke in areas where this compound is handled.

    • Wash hands thoroughly after handling.

  • Storage:

    • Store this compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.[2][3]

    • Keep containers tightly closed when not in use.[2][3]

    • Ensure storage containers are clearly labeled.

First Aid Measures

In the event of an exposure, immediate and appropriate first aid is crucial.

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention.
Skin Contact Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[2][4] Seek medical attention if irritation persists.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[2][4] Rinse the mouth with water and drink plenty of water.[3] Seek immediate medical attention.

Spill and Disposal Plan

A clear and practiced spill response and disposal plan is essential for laboratory safety.

Spill Response:

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial acid spill kit.

  • Neutralize: Slowly and carefully neutralize the spilled acid with a weak base like sodium bicarbonate.[5]

  • Clean-up: Once neutralized, carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water.

Disposal Plan:

  • All waste containing this compound, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous waste.[6]

  • Collect waste in a clearly labeled, leak-proof container.[5][7]

  • Do not mix with other waste streams unless compatibility is confirmed.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's EHS department for specific guidance.[5][7]

Experimental Workflow Visualization

The following diagram illustrates the standard operating procedure for handling a minor spill of this compound.

Spill_Cleanup_Workflow Workflow for Minor this compound Spill A Spill Occurs B Alert Personnel & Evacuate Immediate Area A->B C Ensure Proper Ventilation (Fume Hood) B->C D Don Appropriate PPE C->D E Contain Spill with Inert Absorbent D->E F Neutralize with Sodium Bicarbonate E->F G Collect Waste into Hazardous Waste Container F->G H Decontaminate Spill Area G->H I Dispose of Waste via EHS H->I J Document Incident I->J

Caption: Workflow for handling a minor this compound spill.

References

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